Product packaging for m-PEG12-Thiol(Cat. No.:CAS No. 2413368-61-1)

m-PEG12-Thiol

Cat. No.: B3118708
CAS No.: 2413368-61-1
M. Wt: 576.7
InChI Key: MXDXXEVQFMVAIA-UHFFFAOYSA-N
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Description

M-PEG12-Thiol is a useful research compound. Its molecular formula is C25H52O12S and its molecular weight is 576.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H52O12S B3118708 m-PEG12-Thiol CAS No. 2413368-61-1

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52O12S/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38/h38H,2-25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDXXEVQFMVAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134874-49-0
Record name m-PEG12-Thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to m-PEG12-Thiol: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies for methoxy-poly(ethylene glycol)-thiol with 12 PEG units (m-PEG12-Thiol). This bifunctional molecule is of significant interest in biomedical research and drug development, primarily for its role as a versatile linker and surface modification agent.

Core Properties of this compound

This compound is characterized by a methoxy-terminated polyethylene glycol (PEG) chain of twelve repeating units, which imparts hydrophilicity and biocompatibility, and a terminal thiol group that allows for covalent attachment to various substrates. The thiol group has a high affinity for noble metal surfaces, such as gold and silver, and can also react with maleimide groups and other thiol-reactive moieties to form stable thioether or disulfide bonds, respectively.[1][2][3]

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and databases.

PropertyValueReference(s)
Molecular Formula C25H52O12S[4][5]
Molecular Weight 576.74 g/mol
CAS Number 2413368-61-1
Appearance Colorless to light yellow liquid
Purity >95%
Spacer Arm Length 38 atoms, ~44.2 Å
Solubility Soluble in DMSO (100 mg/mL), water, Methylene chloride, Acetonitrile, DMAC
Storage Conditions -20°C, sealed, away from moisture and light

Key Applications and Experimental Protocols

This compound is a versatile tool in bioconjugation, nanotechnology, and drug delivery. Its primary applications include the functionalization of nanoparticles, the formation of self-assembled monolayers (SAMs), and its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).

Surface Modification of Gold Nanoparticles

The thiol group of this compound readily forms a dative bond with gold surfaces, leading to the formation of a hydrophilic and biocompatible PEG layer. This process, known as PEGylation, enhances the stability of gold nanoparticles (AuNPs) in biological media, reduces non-specific protein adsorption, and can improve their pharmacokinetic profile in drug delivery applications.

This is a representative protocol and may require optimization for specific nanoparticle sizes and concentrations.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in a suitable solvent, such as ethanol or DMSO. A typical concentration range is 1-10 mM. To facilitate handling, it is recommended to dissolve the reagent in the solvent and store unused stock solution at -20°C under an inert gas.

  • Functionalization of Gold Nanoparticles:

    • To a solution of freshly synthesized and purified gold nanoparticles in water, add the this compound solution. The final concentration of the thiol will depend on the size and concentration of the nanoparticles but should be in excess to ensure complete surface coverage.

    • Allow the mixture to react for several hours (typically 4-24 hours) at room temperature with gentle stirring.

  • Purification of PEGylated Nanoparticles:

    • Following the incubation period, the PEGylated AuNPs can be purified from excess this compound by repeated centrifugation and resuspension in a clean buffer or water.

    • Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful PEGylation and assess their stability.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization prep_thiol Prepare this compound Solution (1-10 mM) mix Mix this compound with AuNP Solution prep_thiol->mix prep_au Synthesize and Purify Gold Nanoparticles prep_au->mix incubate Incubate for 4-24h at Room Temperature mix->incubate purify Purify by Centrifugation and Resuspension incubate->purify characterize Characterize using UV-Vis, DLS, TEM purify->characterize

Caption: Workflow for the functionalization of gold nanoparticles with this compound.

Formation of Self-Assembled Monolayers (SAMs)

This compound can be used to form highly ordered, self-assembled monolayers on gold substrates. These SAMs create a hydrophilic and protein-resistant surface, which is valuable for applications in biosensors, microarrays, and biocompatible coatings for medical devices.

This protocol is a general guideline and should be optimized for specific substrate and application requirements.

  • Substrate Preparation:

    • Use a clean, high-quality gold-coated substrate (e.g., glass slide or silicon wafer).

    • Clean the gold surface immediately before use to remove any organic contaminants. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.

    • Rinse the cleaned substrate thoroughly with deionized water and then with ethanol, and dry it under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a dilute solution of this compound in a high-purity solvent, such as 200-proof ethanol. A typical concentration is in the range of 1-10 mM.

    • Immerse the clean, dry gold substrate into the thiol solution in a clean container. To obtain high-quality films, minimize the headspace above the solution and consider backfilling with an inert gas like nitrogen or argon to reduce oxidation.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Post-Assembly Rinsing and Drying:

    • After the incubation period, remove the substrate from the thiol solution.

    • Rinse the SAM-coated substrate thoroughly with the same solvent (e.g., ethanol) to remove any non-covalently bound molecules.

    • Dry the substrate under a gentle stream of nitrogen.

  • Characterization:

    • The quality of the SAM can be assessed using techniques such as contact angle goniometry (to measure surface hydrophilicity), ellipsometry (to determine monolayer thickness), and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface.

Application as a Linker in PROTACs

This compound serves as a PEG-based PROTAC linker. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. By bringing the target protein in proximity to the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain in the linker can improve the solubility and cell permeability of the PROTAC molecule.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery PROTAC Target Protein Ligand This compound Linker E3 Ligase Ligand TargetProtein Target Protein PROTAC:f0->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC:f2->E3Ligase Binds TargetProtein->E3Ligase Forms Ternary Complex (induced by PROTAC) Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ubiquitination

Caption: The role of this compound as a linker in a PROTAC to induce target protein degradation.

References

m-PEG12-Thiol CAS number and chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to m-PEG12-Thiol

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on this compound, a discrete polyethylene glycol (PEG) derivative. It covers its chemical properties, applications, and detailed experimental protocols.

Core Properties of this compound

This compound is a linear, monofunctional PEG reagent featuring a methoxy cap at one end and a reactive thiol (-SH) group at the other.[1] This structure makes it a valuable tool in bioconjugation, drug delivery, and nanotechnology.[2][3] The PEG spacer consists of 12 ethylene glycol units, which imparts hydrophilicity and biocompatibility to conjugated molecules.

PropertyDataSource
CAS Number 2413368-61-1[4][5]
Chemical Formula C25H52O12S
Linear Formula CH3O(CH2CH2O)11CH2CH2SH
Molecular Weight 576.74 g/mol
Appearance Colorless to light yellow liquid
Storage Temperature -20°C, sealed, away from moisture and light

Key Applications

The terminal thiol group is highly reactive, enabling specific conjugation strategies. Key applications include:

  • PROTAC Linkers : this compound is used as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation via the ubiquitin-proteasome system.

  • Surface Functionalization : The thiol group has a strong affinity for noble metal surfaces, making it ideal for functionalizing gold (Au) or silver (Ag) nanoparticles. This modification prevents aggregation, improves biocompatibility, and allows for further conjugation of biomolecules.

  • Bioconjugation : The thiol group can selectively react with maleimide-functionalized molecules to form stable thioether bonds. This is a common strategy for labeling proteins, antibodies, or other biomolecules.

  • Drug Delivery : As a component in larger constructs, this compound can enhance the solubility and circulation time of therapeutic agents.

Experimental Protocols

Stock Solution Preparation (In Vitro)

Proper preparation of stock solutions is critical for reliable experimental results. It is recommended to use newly opened, hygroscopic-free DMSO.

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg1.7339 mL
5 mM1 mg0.3468 mL
10 mM1 mg0.1734 mL
1 mM5 mg8.6694 mL
5 mM5 mg1.7339 mL
10 mM5 mg0.8669 mL
1 mM10 mg17.3388 mL
5 mM10 mg3.4678 mL
10 mM10 mg1.7339 mL

Procedure:

  • Weigh the required mass of this compound.

  • Add the corresponding volume of high-purity DMSO.

  • Use sonication if necessary to ensure complete dissolution.

  • Once prepared, aliquot the solution to prevent inactivation from repeated freeze-thaw cycles.

  • Storage : Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light.

Formulation for In Vivo Experiments

For animal studies, this compound can be prepared in various solvent systems. It is recommended to prepare these solutions freshly on the day of use. The following protocols yield a clear solution with a solubility of at least 2.5 mg/mL (4.33 mM).

Protocol 1: PEG300/Tween-80 Formulation

  • Prepare a stock solution in DMSO (e.g., 25 mg/mL).

  • Sequentially add each solvent in the following volumetric ratio: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline.

  • Example for 1 mL : Add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.

Protocol 2: SBE-β-CD Formulation

  • Sequentially add each solvent in the following volumetric ratio: 10% DMSO >> 90% (20% SBE-β-CD in Saline).

Protocol 3: Corn Oil Formulation

  • Sequentially add each solvent in the following volumetric ratio: 10% DMSO >> 90% Corn Oil.

General Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow for the functionalization of a gold nanoparticle (AuNP) with this compound and subsequent conjugation to a maleimide-activated protein. This process leverages the high affinity of the thiol group for gold surfaces and its specific reactivity towards maleimides.

G cluster_start Reactants cluster_process Process cluster_end Products AuNP Gold Nanoparticle (AuNP) Step1 Step 1: Surface Functionalization AuNP->Step1 PEG This compound PEG->Step1 Protein Maleimide-Activated Protein Step2 Step 2: Bioconjugation Protein->Step2 AuNP_PEG Thiol-Functionalized AuNP Step1->AuNP_PEG Self-Assembly (Au-S Bond) Final Bioconjugated AuNP (Protein-PEG-AuNP) Step2->Final Thioether Bond Formation AuNP_PEG->Step2

Caption: Workflow for Gold Nanoparticle (AuNP) bioconjugation using this compound.

References

A Technical Guide to the Solubility of m-PEG12-Thiol in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of m-PEG12-Thiol (methoxy-polyethylene glycol with 12 PEG units and a terminal thiol group). Understanding the solubility of this bifunctional linker is critical for its application in bioconjugation, nanoparticle surface modification, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This document compiles quantitative solubility data, detailed experimental protocols for solubilization, and a generalized workflow for solution preparation.

Core Properties of this compound

This compound is a hydrophilic PEG linker. The polyethylene glycol chain imparts significant water solubility, while the overall solubility is influenced by the terminal methoxy and thiol groups.[1][2] Generally, PEG-thiol derivatives are known to be soluble in aqueous solutions and a variety of common organic solvents.[3][4] The thiol group provides a reactive handle for conjugation to specific biomolecules or for anchoring to metal surfaces like gold, while the PEG spacer enhances the stability and solubility of the resulting conjugate.[3]

Quantitative Solubility Data

The solubility of this compound can vary based on the purity of the compound and the specific solvent conditions. The following table summarizes available quantitative data for this compound and related generic mPEG-Thiol compounds.

Solvent/Vehicle SystemReported SolubilityNotesSource(s)
Single Solvents
Dimethyl Sulfoxide (DMSO)100 mg/mL (173.39 mM)Requires sonication for complete dissolution. Hygroscopic DMSO can impact solubility.MedChemExpress
Water10 mg/mLForms a clear solution.Nanocs
Ethanol10 mg/mLForms a clear solution.Nanocs
Chloroform10 mg/mLForms a clear solution.Nanocs
Multi-Component Aqueous Vehicles (for In Vivo use)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.33 mM)A clear solution is obtained.MedChemExpress
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.33 mM)A clear solution is obtained.MedChemExpress
Multi-Component Organic/Oil Vehicles
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.33 mM)A clear solution is obtained.MedChemExpress

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the general solubility of mPEG-Thiol compounds in a broader range of solvents.

  • High Solubility: Water, aqueous buffers (e.g., PBS), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chloroform, Methylene Chloride.

  • Lower Solubility: Alcohols, Toluene (solubility can be increased by raising the temperature).

  • Insoluble: Ether.

Experimental Protocols

Proper handling and dissolution techniques are crucial for working with this compound, as the thiol group is susceptible to oxidation. The following are generalized and specific protocols derived from supplier recommendations and research applications.

Protocol 1: Preparation of a Concentrated Organic Stock Solution

This is the recommended first step for handling m-PEG-Thiol reagents, which are often waxy solids or liquids that are difficult to weigh accurately in small quantities.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Septum-capped vial

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add the required volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 100 mg/mL).

  • If dissolution is slow, sonicate the solution until all the solute is dissolved.

  • To minimize oxidation, flush the vial headspace with an inert gas (Argon or Nitrogen), cap tightly with a septum, and wrap the cap with parafilm.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. For use, draw the solution through the septum using a syringe.

Protocol 2: Preparation of an Aqueous Working Solution from Organic Stock

This protocol describes the dilution of the concentrated organic stock into an aqueous buffer for experimental use, such as bioconjugation or surface modification.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., PBS, MES, Borate buffer). Avoid buffers containing primary amines like Tris if further amine-reactive chemistry is planned.

Procedure:

  • Prepare the desired aqueous buffer. Note that dissolving high concentrations of PEG can alter the pH of the solution, so it is crucial to verify and adjust the pH of the final buffer after all components are mixed.

  • Add the required volume of the buffer to a reaction tube.

  • While vortexing or stirring, add the required volume of the this compound organic stock solution to the aqueous buffer.

  • The final solution is now ready for use in the intended application. It is recommended to use the freshly prepared aqueous solution immediately to prevent degradation of the thiol group.

Protocol 3: Formulation of an In Vivo Dosing Vehicle

This protocol provides a specific example for preparing a complex vehicle for animal studies, as described by MedChemExpress.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • For a final 1 mL working solution, add the solvents sequentially: a. To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again until uniform. c. Add 450 µL of saline to bring the final volume to 1 mL.

  • The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final this compound concentration of ≥ 2.5 mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the preparation of an aqueous solution of this compound from a solid reagent.

G Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation (Organic) cluster_1 Working Solution Preparation (Aqueous) A 1. Equilibrate This compound to Room Temp B 2. Weigh Reagent into Vial A->B C 3. Add Anhydrous Solvent (DMSO/DMF) B->C D 4. Sonicate (if necessary) C->D E 5. Purge with Inert Gas & Store at -20°C D->E F 6. Withdraw Stock Solution via Syringe E->F Use Stock G 7. Add Stock to Aqueous Buffer (while vortexing) F->G H 8. Verify & Adjust pH of Final Solution G->H I 9. Use Freshly Prepared Solution H->I

Caption: Generalized workflow for preparing this compound solutions.

References

The Formation of m-PEG12-Thiol Self-Assembled Monolayers on Gold Surfaces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism, kinetics, and thermodynamics governing the reaction of methoxy-poly(ethylene glycol)-thiol with 12 PEG units (m-PEG12-Thiol) on gold surfaces. This process, leading to the formation of a Self-Assembled Monolayer (SAM), is critical for the development of biocompatible coatings, biosensors, and targeted drug delivery systems. This document synthesizes key data, outlines detailed experimental protocols, and provides visual representations of the core processes to facilitate understanding and application in research and development.

Core Reaction Mechanism

The functionalization of gold surfaces with this compound is a spontaneous process driven by the strong affinity between sulfur and gold. The overall mechanism can be described as a chemisorption process followed by a self-organization phase.

1.1 Chemisorption: The Gold-Thiolate Bond

The foundational step of the reaction is the formation of a robust covalent-like bond between the sulfur atom of the thiol group and the gold surface atoms. This is not a simple physisorption; instead, it is a dissociative chemisorption process. The prevailing mechanism involves an oxidative addition at the gold surface where the thiol's S-H bond is cleaved. This results in the formation of a gold-thiolate (Au-S) species and a hydrogen atom, which subsequently desorbs from the surface, often as H₂ gas.[1] This process is highly favorable, with a significant exothermic enthalpy change, making the gold-thiolate bond a very stable anchor for the PEG molecule.[2][3]

The precise binding site on the gold surface is a subject of ongoing research, but density functional theory (DFT) calculations and experimental studies suggest that thiolate species preferentially bind at high-coordination sites on the Au(111) surface, such as hollow sites (fcc or hcp) or bridge sites between two gold atoms.[4]

1.2 Self-Assembly and Monolayer Organization

Following the initial, rapid chemisorption of individual this compound molecules, a slower, secondary organization phase occurs. This process is driven by intermolecular van der Waals forces between the adjacent PEG chains. The molecules arrange themselves into a densely packed, ordered monolayer. For short-chain PEGs like this compound, the molecules typically adopt a "standing-up" configuration to maximize surface coverage. The final structure and density of the SAM are influenced by several factors, including the incubation time, solvent, temperature, and the concentration of the thiol solution.

The kinetics of this entire process are often described by a two-step model:

  • A fast initial adsorption step: This is largely diffusion-controlled, where thiol molecules from the solution rapidly populate the available sites on the gold surface. This step can achieve significant surface coverage in seconds to minutes.

  • A slower organization step: This phase can last for several hours and involves the rearrangement of the adsorbed molecules from a disordered, low-density state ("lying-down") to a highly ordered, dense crystalline-like monolayer ("standing-up").[5]

Quantitative Data and Surface Characteristics

The physical and chemical properties of the resulting this compound SAM are critical for its application. The following tables summarize key quantitative parameters derived from studies on short-chain PEG-thiols and related alkanethiols, which serve as excellent proxies for this compound.

Table 1: Thermodynamic Parameters for Thiol Adsorption on Gold
ParameterMolecule StudiedValueTechniqueReference
Enthalpy of Adsorption (ΔH)Carboxylic acid-terminated alkanethiols (C2, C3, C6)Becomes more exothermic with longer chainsITC
Adsorption ProcessCarboxylic acid-terminated alkanethiolsEnthalpy-drivenITC
Au-S Bond StrengthAlkanethiols~40-50 kcal/molVarious

Note: Isothermal Titration Calorimetry (ITC) studies on alkanethiols show the process is strongly enthalpy-driven, with unfavorable entropy due to the confinement of the alkyl chains.

Table 2: Kinetic and Physical Characteristics of Short-Chain PEG-Thiol SAMs
ParameterMolecule/System StudiedValueTechniqueReference
Saturation Time (Initial)PEG-Thiol (unspecified short chain)~30 seconds (in 10 mM EtOH solution)Ellipsometry
Surface Coverage DensityShort-chain mercapto-PEG-carboxylic acids4.3 - 6.3 molecules/nm²ICP-MS
Surface Coverage DensityHS-PEG₅₀₀₀-NH₂~0.85 molecules/nm²Fluorescamine Assay
Surface Coverage DensityMercaptosulfonates (MES/MUS)3 - 4 molecules/nm²ITC
Monolayer ThicknessPEG-Thiol (unspecified short chain)~3.3 nmEllipsometry

Note: Surface coverage density is highly dependent on the PEG chain length; shorter chains generally achieve higher packing densities due to reduced steric hindrance.

Table 3: Spectroscopic Characterization
TechniqueFeatureTypical Value (Binding Energy)SignificanceReference
XPSS 2p (Au-S Thiolate)~162.0 eVConfirms covalent bond formation between sulfur and gold.
XPSS 2p (Unbound Thiol)~163.4 eVIndicates physisorbed molecules or incomplete reaction.

Experimental Protocols

Achieving a high-quality, well-ordered this compound SAM requires meticulous attention to substrate preparation and assembly conditions.

Gold Substrate Preparation
  • Initial Cleaning: Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 5-10 minutes. Extreme caution is required when handling piranha solution as it is highly corrosive and reacts violently with organic materials.

  • Rinsing: Thoroughly rinse the substrate with copious amounts of deionized (DI) water, followed by a rinse with absolute ethanol.

  • Drying: Dry the substrate under a stream of dry nitrogen or argon gas.

  • Final Cleaning (Optional but Recommended): For atomically flat surfaces, additional cleaning using UV-Ozone treatment for 10-15 minutes immediately before SAM formation is recommended to remove any remaining organic contaminants.

SAM Formation Protocol
  • Solution Preparation: Prepare a solution of this compound in a suitable solvent. High-purity, anhydrous ethanol is the most common and effective solvent. A typical concentration is between 0.1 mM and 10 mM.

  • Immersion: Immediately immerse the clean, dry gold substrate into the thiol solution in a clean, sealable container. Ensure the entire gold surface is submerged.

  • Incubation: Seal the container to minimize exposure to oxygen and atmospheric contaminants. For the highest quality films, the headspace can be purged with an inert gas (e.g., nitrogen or argon). Allow the self-assembly to proceed for 12-24 hours at room temperature. While initial adsorption is rapid, longer incubation times promote better monolayer packing and ordering.

  • Rinsing: After incubation, remove the substrate from the thiol solution. Rinse it thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules. A brief sonication (1-2 minutes) in fresh ethanol can also be employed to ensure a clean monolayer.

  • Final Drying: Dry the functionalized substrate under a gentle stream of nitrogen or argon gas. The substrate is now ready for characterization or subsequent experimental steps.

Visualizing the Process: Diagrams

The following diagrams, generated using DOT language, illustrate the key mechanisms and workflows described in this guide.

G Mechanism of this compound Binding to Gold cluster_0 Initial State cluster_1 Chemisorption cluster_2 Final State mPEG_Thiol m-PEG12-SH Reaction Oxidative Addition S-H Bond Cleavage H₂ Desorption mPEG_Thiol->Reaction Approaches Surface Gold_Surface Au(111) Surface Gold_Surface->Reaction SAM Organized Self-Assembled Monolayer (Au-S-PEG12-m) Reaction->SAM Forms Gold-Thiolate Bond & Self-Organizes

Caption: Reaction pathway for this compound on a gold surface.

G Experimental Workflow for SAM Formation A 1. Gold Substrate Preparation B 2. Piranha / UV-Ozone Cleaning A->B C 3. Rinsing (DI Water, Ethanol) B->C D 4. Drying (Nitrogen Gas) C->D E 5. Prepare this compound Solution (e.g., 1 mM in Ethanol) D->E F 6. Substrate Immersion & Incubation (12-24 hours) E->F G 7. Rinsing with Fresh Solvent F->G H 8. Final Drying (Nitrogen Gas) G->H I 9. Characterization (XPS, Ellipsometry, AFM, etc.) H->I

Caption: Step-by-step workflow for creating a PEG-thiol SAM.

G Factors Influencing SAM Quality cluster_factors Controlling Parameters SAM_Quality SAM Quality (Density, Order, Stability) Concentration Concentration Concentration->SAM_Quality Solvent_Purity Solvent_Purity Solvent_Purity->SAM_Quality Incubation_Time Incubation_Time Incubation_Time->SAM_Quality Temperature Temperature Temperature->SAM_Quality Substrate_Cleanliness Substrate_Cleanliness Substrate_Cleanliness->SAM_Quality

Caption: Key parameters that control the final quality of the SAM.

References

understanding the reactivity of the thiol group in m-PEG12-Thiol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Thiol Group in m-PEG12-Thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal thiol group on methoxy-polyethylene glycol (12)-thiol (this compound). Understanding the principles governing its reactivity is critical for its successful application in bioconjugation, drug delivery, and surface modification.

Core Principles of Thiol Reactivity

The reactivity of the thiol (-SH) group is primarily dictated by its nucleophilicity, which is heavily influenced by the surrounding chemical environment. The key to controlling its reactions lies in understanding the thiol-thiolate equilibrium.

Nucleophilicity and the Thiol-Thiolate Equilibrium

The thiol group exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).[1] The thiolate is a significantly stronger nucleophile than the neutral thiol.[2][3] This equilibrium is governed by the pKa of the thiol and the pH of the solution. For typical aliphatic thiols, the pKa is around 8-10.[3] At pH values above the pKa, the highly reactive thiolate form predominates, accelerating nucleophilic reactions.[4] Conversely, at pH values below the pKa, the less reactive protonated thiol is the major species.

Thiol_Thiolate_Equilibrium cluster_pH pH Influence Thiol -SH (Thiol) Less Nucleophilic Thiolate -S⁻ (Thiolate) More Nucleophilic Thiol->Thiolate + OH⁻ (Deprotonation) Thiolate->Thiol + H⁺ (Protonation) Low_pH Low pH (e.g., < 7) High_pH High pH (e.g., > 8)

Factors Influencing Thiol Reactivity:

  • pH: As the primary determinant of the thiol-thiolate equilibrium, pH is the most critical factor. Reactions are typically faster at higher pH.

  • Solvent: The choice of solvent can influence reaction rates. While aqueous buffers are common for biocompatibility, kinetics can be slowed in some organic solvents.

  • Temperature: Like most chemical reactions, the rate of thiol conjugation increases with temperature. However, the stability of the biomolecules involved often dictates the optimal temperature.

  • Steric Hindrance: The accessibility of the thiol group on the PEG chain can affect its ability to react with bulky substrates. The PEG chain itself can shield the thiol group to some extent.

Key Reactions of the this compound Group

The nucleophilic nature of the thiol group allows it to react with a variety of electrophilic functional groups. The most common and well-utilized reactions in bioconjugation are detailed below.

Thiol-Maleimide Michael Addition

This is one of the most popular methods for site-selective modification of biomolecules. The thiol group undergoes a Michael-type addition reaction with the double bond of a maleimide ring to form a stable thioether bond.

  • Mechanism: The reaction is highly efficient and chemoselective for thiols within a specific pH range.

  • Optimal pH: The reaction is most efficient and selective at a pH of 6.5-7.5. At this pH, there is a sufficient concentration of the reactive thiolate anion, while side reactions with amines (which become competitive at pH > 7.5) are minimized.

  • Stability: The resulting thioether linkage is generally considered stable, although it can undergo a retro-Michael reaction under certain in vivo conditions, leading to potential payload exchange.

Thiol_Maleimide_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions PEG_Thiol m-PEG12-SH Conjugation Michael Addition (Conjugation) PEG_Thiol->Conjugation Target_Maleimide Molecule-Maleimide (e.g., Protein, Peptide) Target_Maleimide->Conjugation Conditions Aqueous Buffer pH 6.5 - 7.5 Room Temperature Conditions->Conjugation controls Product m-PEG12-S-Molecule (Stable Thioether Bond) Conjugation->Product

Disulfide Bond Formation and Thiol-Disulfide Exchange

This compound can react with other thiol groups (e.g., cysteine residues in proteins) or existing disulfide bonds to form new disulfide linkages (-S-S-).

  • Mechanism: This can occur through two primary pathways: the oxidation of two thiol groups or a thiol-disulfide exchange reaction where a thiolate anion attacks a disulfide bond.

  • Reversibility: A key feature of the disulfide bond is its reversibility. It is stable under normal physiological conditions but can be cleaved in a reducing environment, such as the intracellular space where high concentrations of glutathione (GSH) are present. This property is widely exploited for triggered drug release.

  • Optimal pH: Thiol-disulfide exchange is also pH-dependent, proceeding more rapidly at pH values near or above the pKa of the reacting thiol.

Thiol_Disulfide_Exchange cluster_reversibility Reversible Cleavage PEG_Thiolate m-PEG12-S⁻ Reaction Thiol-Disulfide Exchange PEG_Thiolate->Reaction Target_Disulfide R-S-S-R' (e.g., Protein Disulfide) Target_Disulfide->Reaction Mixed_Disulfide m-PEG12-S-S-R (New Disulfide Bond) Reaction->Mixed_Disulfide Leaving_Group R'-S⁻ (Released Thiolate) Reaction->Leaving_Group Reducing_Agent Reducing Agent (e.g., GSH, DTT) Mixed_Disulfide->Reducing_Agent cleaved by

Other Thiol-Reactive Chemistries

While less common than maleimide reactions, the thiol group can also react with other electrophiles:

  • Haloacetamides (e.g., iodoacetamides): React via an SN2 mechanism to form a stable thioether bond.

  • Vinyl Sulfones: Another Michael acceptor that reacts with thiols to form a stable thioether linkage. This reaction is typically slower than the maleimide reaction but proceeds well at higher pH (e.g., 7.5-8.5).

  • Metal Surfaces: The thiol group has a high affinity for noble metal surfaces, such as gold, silver, and platinum, forming dative bonds. This property is extensively used for the functionalization and stabilization of nanoparticles.

Quantitative Data Summary

Precise kinetic data for this compound is highly dependent on specific reaction conditions (pH, temperature, buffer, substrates). The table below summarizes key reactivity parameters based on the well-established chemistry of PEG-thiols.

ParameterValue / DescriptionSignificanceReferences
Molecular Weight ~576.77 g/mol Affects stoichiometry calculations.
PEG Spacer Length 12 ethylene glycol units (~46.8 Å)Provides solubility and steric shielding.
Typical Thiol pKa 8 - 10Determines the pH range for optimal reactivity.
Optimal pH (Maleimide Reaction) 6.5 - 7.5Balances reaction rate and chemoselectivity.
Optimal pH (Disulfide Exchange) 7.0 - 8.5Favors the nucleophilic thiolate species.
Reactive Towards Maleimides, Disulfides, Haloacetamides, Vinyl Sulfones, Gold/Silver SurfacesDefines the scope of possible conjugation partners.
Storage Conditions -20°C, under inert gas (Argon or Nitrogen)Prevents oxidative dimerization to disulfide.

Experimental Protocols

The following are generalized protocols. Optimization is recommended for specific applications.

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

Materials:

  • This compound

  • Maleimide-activated protein

  • Phosphate Buffered Saline (PBS), 20 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Degassing equipment (optional, but recommended)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Methodology:

  • Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10-20 mM) in a degassed, amine-free buffer like PBS. For difficult-to-dissolve reagents, anhydrous DMSO or DMF can be used, but the final concentration of organic solvent in the reaction should be minimized.

  • Protein Preparation:

    • Dissolve the maleimide-activated protein in the reaction buffer (PBS, pH 7.2) to a known concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Reaction Quenching:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any unreacted maleimide groups on the protein. Incubate for an additional 30 minutes.

  • Purification:

    • Remove excess this compound and quenching reagent from the PEGylated protein conjugate using Size Exclusion Chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

Protocol 2: Formation of a Disulfide-Linked Conjugate

Materials:

  • This compound

  • Thiol-containing molecule (e.g., a cysteine-containing peptide)

  • Oxidizing agent (e.g., air, DMSO) or a disulfide-containing molecule (e.g., Ellman's reagent, DTNB, for exchange)

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reagent Preparation:

    • Dissolve both this compound and the target thiol-containing molecule in the reaction buffer to their desired concentrations.

  • Disulfide Formation (Oxidation):

    • Mix the two thiol solutions in the desired molar ratio.

    • Allow the reaction to proceed in a vessel open to the air with gentle stirring for several hours to overnight. Mild oxidation can facilitate disulfide bond formation. Alternatively, a controlled amount of an oxidant like DMSO can be added.

  • Thiol-Disulfide Exchange:

    • If reacting with an existing disulfide (e.g., a protein with an accessible disulfide bond), dissolve the target molecule in the reaction buffer (pH 7.4).

    • Add a molar excess of this compound to the solution.

    • Incubate for 2-4 hours at room temperature, monitoring the reaction progress.

  • Purification and Analysis:

    • Purify the resulting disulfide-linked conjugate using chromatography (e.g., SEC or Reverse-Phase HPLC).

    • Analyze the product via mass spectrometry. To confirm the disulfide linkage, the sample can be analyzed before and after treatment with a reducing agent like DTT.

References

The Art of Stealth: A Technical Guide to PEGylation for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nanomedicine, the ability of a nanoparticle to effectively reach its target is paramount. However, the biological environment presents a formidable barrier, with the mononuclear phagocyte system (MPS) poised to rapidly clear foreign entities from circulation. Poly(ethylene glycol), or PEG, has emerged as the gold standard for nanoparticle surface modification to overcome this challenge. This technical guide provides an in-depth exploration of the principles, applications, and methodologies of PEGylation in nanoparticle functionalization, offering a comprehensive resource for researchers and developers in the field of drug delivery.

The "Stealth" Effect: How PEGylation Enhances Nanoparticle Performance

The primary advantage of adorning nanoparticles with a corona of PEG chains lies in the creation of a "stealth" effect. This phenomenon significantly prolongs the systemic circulation time of nanoparticles by shielding their surface from opsonization—the process by which proteins in the bloodstream mark foreign particles for uptake by phagocytic cells of the MPS, primarily located in the liver and spleen.[1][2] The hydrophilic and flexible nature of PEG chains creates a steric barrier that physically hinders the adsorption of opsonins, thereby reducing nanoparticle aggregation and subsequent clearance.[2][3] This extended circulation half-life is crucial for enhancing the probability of the nanoparticle reaching its intended target, particularly in passive targeting strategies that rely on the enhanced permeability and retention (EPR) effect in tumor tissues.[4]

Key Parameters Influencing PEGylation Efficacy

The effectiveness of the PEG stealth layer is not merely a consequence of its presence but is intricately governed by several key parameters. Understanding and optimizing these factors are critical for the rational design of long-circulating nanoparticles.

PEG Molecular Weight and Its Impact on Circulation

The molecular weight (MW) of the PEG chains is a determinant of the thickness of the hydrophilic corona. Generally, a higher PEG MW results in a thicker steric barrier, leading to more effective shielding from opsonization and consequently, a longer circulation half-life. However, this relationship is not infinite. For larger nanoparticles, excessively long PEG chains can paradoxically lead to shorter circulation times.

PEG Surface Density and Conformation

The density of PEG chains on the nanoparticle surface dictates their conformation, which in turn influences their shielding efficiency. At low grafting densities, PEG chains adopt a "mushroom" conformation. As the density increases, steric repulsion forces the chains to extend away from the surface, transitioning into a more effective "brush" conformation. A dense brush conformation is generally required to significantly reduce macrophage uptake.

Table 1: Impact of PEG Molecular Weight and Density on Nanoparticle Circulation Half-Life

Nanoparticle TypeNanoparticle Size (nm)PEG Molecular Weight (kDa)PEG Surface Density (chains/nm²)Circulation Half-Life (t½)Reference
Polystyrene10050.028 (Mushroom)15.5 h
Polystyrene10050.083 (Brush)19.5 h
Liposomes~1000.75Not SpecifiedComparable to non-PEGylated
Liposomes~1005Not SpecifiedSignificantly prolonged
Gold Nanoparticles135Not Specified57 h
PLGA-PEGNot SpecifiedNot SpecifiedNot Specified21 min (PLGA) vs. 8.5 h (PLA-PEG)
mPEG-PCL802Not SpecifiedLonger than 200nm particles
mPEG-PCL2002Not SpecifiedShorter than 80nm particles
PLGA-TPEG~905 (inner), variable (outer)Not Specified10.01 ± 0.52 h
PLA-TPEG~855 (inner), variable (outer)0.4713.6 ± 0.7 h
Nanoparticle Core Properties

The physicochemical properties of the nanoparticle core, such as its size, shape, and surface charge, also play a role in the overall in vivo fate of the PEGylated construct. For instance, smaller PEGylated nanoparticles have demonstrated a greater ability to evade macrophage uptake compared to their larger counterparts. A near-neutral surface charge, often achieved through dense PEGylation, is generally associated with reduced non-specific uptake.

Table 2: Influence of Nanoparticle Properties and PEGylation on Macrophage Uptake

Nanoparticle TypeNanoparticle Size (nm)Surface Charge (mV)PEG Conformation/DensityMacrophage UptakeReference
Polystyrene100Not SpecifiedMushroom (0.028 PEG/nm²)Reduced 4-14 fold vs. non-PEGylated
Polystyrene100Not SpecifiedBrush (0.083 PEG/nm²)Slightly more reduced than mushroom
PEG-PPS-USPIOs30-23 to +9Not Specified1.1% ± 0.3% of administered dose
PEG-PPS-USPIOs40-23 to +9Not Specified1.4% ± 2.3% of administered dose
PEG-PPS-USPIOs100-23 to +9Not Specified6.2% ± 0.9% of administered dose
Polystyrene100Not SpecifiedDense Brush (Rf/D = 4.9)Reduced uptake by LECs
Gold Nanoparticles4 and 10Not SpecifiedVaried PEG MW (1, 2, 5 kDa)Uptake contingent on aptamer configuration and PEG length

Methodologies for Nanoparticle PEGylation

Several strategies exist for attaching PEG to the surface of nanoparticles, each with its own advantages and considerations.

Covalent Attachment ("Grafting to")

This approach involves the formation of a stable, covalent bond between the PEG chains and the nanoparticle surface. It is a robust method that prevents the premature detachment of the PEG layer in the biological milieu. A common strategy involves the use of carbodiimide chemistry (EDC/NHS) to couple amine-terminated PEG to carboxylated nanoparticles.

Physical Adsorption

PEG-containing copolymers can be physically adsorbed onto the surface of pre-formed nanoparticles through hydrophobic or electrostatic interactions. While simpler to perform, this method may result in a less stable PEG coating that can desorb over time.

Self-Assembly

Amphiphilic block copolymers, such as PEG-PLGA, can self-assemble in an aqueous environment to form nanoparticles with a hydrophobic core and a hydrophilic PEG shell. This method allows for the simultaneous formation and PEGylation of the nanoparticle.

Experimental Protocols

This section provides generalized, step-by-step protocols for key PEGylation and characterization techniques. Researchers should optimize these protocols based on their specific nanoparticle system and PEG reagents.

Protocol for Covalent PEGylation of Carboxylated Nanoparticles via EDC/NHS Chemistry
  • Nanoparticle Preparation: Suspend carboxylated nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0) at a known concentration.

  • Activation of Carboxyl Groups: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the nanoparticle suspension. The molar ratio of EDC and NHS to the surface carboxyl groups should be optimized, but a starting point is often a 10-fold molar excess. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Centrifuge the activated nanoparticles and discard the supernatant. Resuspend the nanoparticle pellet in a fresh coupling buffer (e.g., PBS, pH 7.4).

  • PEGylation Reaction: Add amine-terminated PEG (mPEG-NH2) to the activated nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized to achieve the desired surface density. Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification: Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer). Purify the PEGylated nanoparticles from excess PEG and reaction byproducts using techniques such as dialysis, size exclusion chromatography (SEC), or repeated centrifugation and resuspension.

Protocol for Nanoparticle Characterization
  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate filtered solvent (e.g., 10 mM NaCl) to a suitable concentration to avoid multiple scattering effects.

  • DLS Measurement: Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in hydrodynamic diameter after PEGylation is indicative of a successful surface modification. A PDI value below 0.2 is generally considered acceptable for monodisperse samples.

  • Zeta Potential Measurement: Measure the surface charge of the nanoparticles. Successful PEGylation typically results in a shift of the zeta potential towards neutrality due to the shielding of the underlying surface charge by the PEG layer.

  • Sample Preparation: Lyophilize the purified PEGylated nanoparticles to obtain a dry powder. Accurately weigh a known amount of the dried sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Spectroscopy: Acquire the ¹H-NMR spectrum of the sample.

  • Data Analysis: Identify the characteristic peak of the PEG ethylene oxide protons (typically around 3.65 ppm). By integrating this peak and comparing it to a known internal standard or by relating it to the signals from the nanoparticle core material, the amount of PEG per unit mass of the nanoparticle can be quantified. This value can then be used to calculate the PEG surface density.

  • Separation of Free Drug: Separate the drug-loaded PEGylated nanoparticles from the unencapsulated drug. This can be achieved by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.

  • Quantification of Encapsulated Drug: Lyse the purified nanoparticles using a suitable solvent to release the encapsulated drug.

  • Drug Quantification: Quantify the amount of released drug using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows in nanoparticle PEGylation and characterization.

PEGylation_Workflow cluster_synthesis Nanoparticle Synthesis cluster_pegylation PEGylation cluster_characterization Characterization np_synthesis Synthesize Core Nanoparticle activation Activate Surface (e.g., EDC/NHS) np_synthesis->activation Covalent Attachment peg_addition Add PEG Reagent activation->peg_addition purification1 Purify PEGylated Nanoparticles peg_addition->purification1 dls_zeta DLS & Zeta Potential purification1->dls_zeta peg_quant Quantify PEG Density (e.g., NMR, TGA) dls_zeta->peg_quant stability Assess Stability peg_quant->stability

Workflow for Covalent PEGylation and Characterization.

Biodistribution_Workflow start Prepare PEGylated Nanoparticles injection Administer to Animal Model (e.g., Intravenous) start->injection timepoints Collect Blood and Tissues at Predetermined Timepoints injection->timepoints analysis Quantify Nanoparticle Concentration in Samples (e.g., ICP-MS, Fluorescence) timepoints->analysis pk_pd Pharmacokinetic and Biodistribution Analysis analysis->pk_pd end Determine Circulation Half-Life and Organ Accumulation pk_pd->end

In Vivo Biodistribution Study Workflow.

Signaling Pathways and Cellular Interactions

While the primary mechanism of PEGylation is steric hindrance, which is largely a biophysical phenomenon, the interaction of PEGylated nanoparticles with cells is a complex process. The PEG layer can influence cellular uptake pathways. For instance, very dense PEG coatings can significantly reduce uptake by phagocytic cells. However, there is emerging evidence that PEGylated nanoparticles can engage with specific cellular machinery. For example, some PEGylated DNA nanoparticles have been shown to utilize the nucleolin pathway for cell entry. It is important to note that direct activation of classical signaling pathways by the PEG moiety itself is not a well-established concept. Instead, the influence of PEGylation is more indirect, by modulating the protein corona that forms on the nanoparticle surface, which in turn dictates the cellular response. The composition of this protein corona can influence which cell surface receptors are engaged, potentially triggering downstream signaling events. Further research is needed to fully elucidate the intricate interplay between PEGylated nanoparticle surfaces, the protein corona, and specific cellular signaling cascades.

Conclusion

PEGylation remains an indispensable tool in the functionalization of nanoparticles for in vivo applications. By carefully tuning the molecular weight and surface density of the PEG corona, researchers can significantly enhance the circulation half-life of their nanocarriers, thereby improving their therapeutic and diagnostic potential. The methodologies and data presented in this technical guide provide a solid foundation for the rational design and characterization of PEGylated nanoparticles. As our understanding of the nano-bio interface continues to evolve, so too will the strategies for creating even more effective and targeted nanomedicines.

References

The Strategic Role of m-PEG12-Thiol in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. Among the diverse array of linkers, polyethylene glycol (PEG) chains have gained prominence due to their favorable physicochemical properties. This technical guide focuses on the specific role of the m-PEG12-Thiol linker in PROTAC development. We will delve into its synthesis, conjugation strategies, and its impact on the biological and pharmacokinetic properties of the resulting PROTACs. This guide will further provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, alongside a discussion of the key signaling pathways involved in their mechanism of action.

Introduction to PROTAC Technology and the Critical Role of Linkers

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] The linker connecting the two ligands is not merely a spacer but plays a crucial role in determining the PROTAC's overall efficacy.[3] The linker's length, rigidity, and chemical composition influence the stability of the ternary complex, the solubility and cell permeability of the PROTAC, and its pharmacokinetic profile.[4][5]

PEG linkers, in particular, are widely used in PROTAC design due to their ability to enhance aqueous solubility and improve cell permeability. The repeating ethylene glycol units of PEG linkers are hydrophilic, which can help to mitigate the often-hydrophobic nature of the target and E3 ligase ligands. The this compound linker provides a discrete length of twelve polyethylene glycol units, offering a balance of flexibility and defined spatial separation between the two ends of the PROTAC. The terminal thiol group allows for specific conjugation chemistries.

Physicochemical Properties of this compound

The this compound linker possesses distinct physicochemical properties that make it a valuable tool in PROTAC design.

PropertyValueReference
Molecular Formula C25H52O12S
Molecular Weight 576.74 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO (100 mg/mL)
Storage -20°C, sealed, away from moisture and light

The hydrophilicity imparted by the twelve PEG units can significantly improve the solubility of the final PROTAC molecule, a common challenge in drug development.

Synthesis and Conjugation of this compound in PROTAC Assembly

The thiol group of this compound offers a versatile handle for conjugation to either the target protein ligand or the E3 ligase ligand. Common conjugation strategies include:

  • Thiol-Maleimide Michael Addition: This is a highly efficient and specific reaction where the thiol group reacts with a maleimide-functionalized binding ligand to form a stable thioether bond.

  • Thiol-Ene Reaction: This reaction involves the addition of the thiol to an alkene, often catalyzed by light or a radical initiator.

  • Nucleophilic Substitution: The thiol can act as a nucleophile to displace a leaving group on a binding ligand, such as a halide.

A general synthetic workflow for incorporating this compound into a PROTAC is depicted below.

G cluster_synthesis PROTAC Synthesis Workflow A Warhead-Linker Intermediate D PROTAC Precursor A->D Conjugation B This compound B->D Conjugation C E3 Ligase Ligand E Final PROTAC C->E Final Conjugation D->E

Caption: General workflow for PROTAC synthesis.

Impact of the this compound Linker on PROTAC Performance

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, we can infer its likely impact based on studies of similar PEG linkers. The length of the PEG linker is a critical parameter influencing the degradation efficiency of a PROTAC. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an overly long linker might not effectively bring the target protein and E3 ligase into proximity for efficient ubiquitination.

Table of Representative Data for PEG-Linked PROTACs:

Target ProteinLinker Length (atoms)DC50Dmax (%)Reference
Estrogen Receptor α12~5 µM~75
TANK-binding kinase 1213 nM96
Cyclin-dependent kinase 91410 nM>90

Note: This table presents data for PROTACs with PEG linkers of varying lengths to illustrate the impact of this parameter. Specific data for an this compound linker may vary depending on the specific target and E3 ligase ligands.

The flexibility of the PEG chain can also play a role in the kinetics of ternary complex formation and dissociation.

Experimental Protocols

General Protocol for PROTAC Synthesis via Thiol-Maleimide Ligation

This protocol outlines the conjugation of a maleimide-functionalized E3 ligase ligand to this compound, followed by coupling to a warhead.

Materials:

  • Maleimide-functionalized E3 ligase ligand

  • This compound

  • Warhead with a reactive group (e.g., carboxylic acid)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Reaction vessel and magnetic stirrer

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometer for characterization

Procedure:

  • Step 1: Thiol-Maleimide Conjugation

    • Dissolve the maleimide-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the E3 ligase-linker conjugate by preparative HPLC.

  • Step 2: Amide Coupling to Warhead

    • Dissolve the warhead-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

    • Add the purified E3 ligase-linker conjugate (1.1 eq) to the reaction mixture.

    • Stir at room temperature overnight, monitoring by LC-MS.

    • Purify the final PROTAC by preparative HPLC and characterize by mass spectrometry and NMR.

G cluster_synthesis_protocol Thiol-Maleimide PROTAC Synthesis A Maleimide-E3 Ligand + this compound B Thiol-Maleimide Conjugation A->B C Purified E3-Linker B->C E Amide Coupling C->E D Warhead-COOH D->E F Final PROTAC E->F

Caption: Thiol-maleimide PROTAC synthesis workflow.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

G cluster_wb_workflow Western Blot Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Data Analysis E->F

Caption: Western blot experimental workflow.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Tagged Protein of Interest (POI) (e.g., His-tagged)

  • Tagged E3 Ligase (e.g., GST-tagged)

  • PROTAC compound

  • TR-FRET donor and acceptor antibodies (e.g., anti-His-Tb and anti-GST-d2)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Antibody Addition: Add the TR-FRET donor and acceptor antibodies.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs.

Signaling Pathways and Logical Relationships

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway.

G cluster_protac_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex PROTAC->Ternary POI Protein of Interest POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

The properties of the this compound linker directly influence the efficiency of this pathway.

G cluster_linker_properties Linker Property Relationships Linker This compound Linker Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Ternary Ternary Complex Stability Linker->Ternary Degradation Degradation Efficacy Solubility->Degradation Permeability->Degradation Ternary->Degradation

Caption: Logical relationship of linker properties.

Conclusion

The this compound linker is a valuable component in the PROTAC design toolbox. Its defined length, flexibility, and hydrophilic nature can be strategically employed to optimize the physicochemical and biological properties of PROTACs. The terminal thiol group provides a reliable handle for versatile and efficient conjugation chemistries. While further research is needed to fully elucidate the specific quantitative impact of the this compound linker across a wide range of targets and E3 ligases, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the development of novel protein degraders. The rational design of PROTACs, with careful consideration of the linker, will continue to be a key driver of innovation in targeted protein degradation.

References

m-PEG12-Thiol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of m-PEG12-Thiol, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the essential safety and handling guidelines, detailed experimental protocols, and the fundamental mechanisms of its application to ensure its effective and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a polyethylene glycol derivative with a terminal methoxy group and a thiol group. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the conjugated molecules.[1] The thiol group allows for specific reactions with various functional groups, making it a versatile tool in bioconjugation.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValueSource
Molecular Formula C25H52O12SMedChemExpress
Molecular Weight 576.74 g/mol MedChemExpress
Appearance Colorless to light yellow liquid or low-melting solidMedChemExpress, Nanocs
Solubility Soluble in water, DMSO, DMF, ethanol, and chloroform.[2][3]Nanocs, Creative PEGWorks
Storage Temperature -20°C, sealed, away from moisture and light.[2]MedChemExpress
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.MedChemExpress

Safety and Handling Guidelines

Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on information from safety data sheets (SDS) and product information from various suppliers.

Hazard Identification

m-PEG-Thiol compounds may present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

Handling and Storage
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

  • Stock Solutions: Prepare stock solutions in anhydrous solvents like DMSO or DMF. Unused stock solutions should be stored at -20°C or -80°C for short-term and long-term storage, respectively.

Table 2: Recommended Storage Conditions

ConditionTemperatureDurationAdditional NotesSource
Neat Compound -20°CUp to 3 yearsSealed, desiccated, away from light.TargetMol
Stock Solution in DMSO -20°CUp to 1 monthSealed, away from moisture and light.MedChemExpress
Stock Solution in DMSO -80°CUp to 6 monthsSealed, away from moisture and light.MedChemExpress
First Aid Measures
  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Spill and Disposal
  • Spill: Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols and Applications

This compound is a versatile linker used in various applications, most notably in the synthesis of PROTACs and the surface modification of nanoparticles.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand (warhead) to the E3 ligase ligand.

Mechanism of Action of PROTACs

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds to POI and E3 Ligase POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

PROTAC Mechanism of Action

Experimental Workflow for PROTAC Synthesis

A common strategy for synthesizing a PROTAC using a thiol-PEG linker involves a multi-step process, often culminating in a reaction between the thiol group and a maleimide-functionalized component. The following is a representative protocol.

PROTAC_Synthesis_Workflow Start Start Materials: - Warhead-Maleimide - this compound - E3 Ligase Ligand-COOH Step1 Step 1: Activate E3 Ligase Ligand (e.g., with HATU, DIPEA in DMF) Start->Step1 Step2 Step 2: Couple Activated E3 Ligase Ligand with this compound Step1->Step2 Intermediate Intermediate: E3 Ligand-PEG12-Thiol Step2->Intermediate Step3 Step 3: Conjugate Intermediate with Warhead-Maleimide via Thiol-Maleimide Reaction Intermediate->Step3 Purification Purification (e.g., HPLC) Step3->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

PROTAC Synthesis Workflow

Detailed Protocol for PROTAC Synthesis (Representative)

This protocol describes the synthesis of a PROTAC by first coupling the E3 ligase ligand to the this compound linker, followed by conjugation to the warhead.

  • Materials:

    • E3 ligase ligand with a carboxylic acid group (1.0 eq)

    • This compound (1.1 eq)

    • Warhead with a maleimide group (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Anhydrous DCM

    • Reaction vessel under a nitrogen atmosphere

  • Procedure:

    • Activation and Coupling to Linker: a. Dissolve the E3 ligase ligand-COOH in anhydrous DMF. b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add this compound to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the E3 ligase-PEG12-Thiol intermediate by flash column chromatography or preparative HPLC.

    • Conjugation to Warhead: a. Dissolve the purified E3 ligase-PEG12-Thiol intermediate in a suitable solvent (e.g., a mixture of DMF and phosphate buffer, pH 7.2). b. Add the warhead-maleimide to the solution. c. Stir the reaction at room temperature for 2-4 hours. d. Monitor the reaction progress by LC-MS.

    • Final Purification: a. Upon completion, purify the final PROTAC molecule by preparative HPLC. b. Characterize the final product by LC-MS and NMR.

Surface Modification of Gold Nanoparticles (AuNPs)

The thiol group of this compound has a high affinity for gold surfaces, making it an excellent reagent for the functionalization of gold nanoparticles. This PEGylation process enhances the stability of the nanoparticles in biological media and reduces non-specific protein binding.

Experimental Workflow for AuNP Functionalization

AuNP_Functionalization_Workflow Start Start Materials: - Citrate-capped AuNPs - this compound solution Step1 Step 1: Add this compound to AuNP suspension Start->Step1 Step2 Step 2: Incubate overnight with stirring Step1->Step2 Step3 Step 3: Purify by centrifugation to remove excess linker Step2->Step3 Step4 Step 4: Resuspend in desired buffer Step3->Step4 Final_Product PEGylated AuNPs Step4->Final_Product

Workflow for Gold Nanoparticle Functionalization

Detailed Protocol for AuNP Functionalization

  • Materials:

    • Aqueous suspension of citrate-capped gold nanoparticles.

    • This compound.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Anhydrous DMSO or DMF for stock solution.

  • Procedure:

    • Prepare this compound Stock Solution: a. To facilitate handling, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Functionalization of AuNPs: a. To the citrate-capped aqueous AuNP suspension, add an excess of the this compound stock solution (e.g., >3 x 10^4 this compound molecules per nanoparticle). b. Stir the resulting suspension overnight at room temperature.

    • Purification: a. Centrifuge the suspension to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. b. Remove the supernatant containing excess this compound and citrate. c. Resuspend the nanoparticle pellet in water or PBS. d. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.

    • Final Product: a. After the final wash, resuspend the PEGylated AuNPs in the desired buffer for storage or further use.

Conclusion

This compound is a valuable tool for researchers in drug development and nanotechnology. Its unique properties allow for the enhancement of solubility and biocompatibility of various molecules and materials. Adherence to the safety and handling guidelines outlined in this document is crucial for its safe and effective use. The provided experimental protocols offer a starting point for the application of this compound in PROTAC synthesis and nanoparticle surface modification, though optimization for specific applications may be necessary.

References

literature review on m-PEG12-Thiol in bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to m-PEG12-Thiol in Bioconjugation

Introduction

This compound is a discrete polyethylene glycol (PEG) linker characterized by a methoxy cap at one terminus and a reactive thiol (sulfhydryl, -SH) group at the other, connected by a chain of twelve ethylene glycol units. This structure imparts a unique combination of properties that make it a valuable tool in modern bioconjugation. Due to its excellent water solubility, biocompatibility, and non-immunogenicity, this compound is widely employed to enhance the therapeutic and diagnostic potential of biomolecules.[1][2] Its primary applications include the PEGylation of proteins and peptides, the functionalization of nanoparticles, and the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3][4]

The terminal thiol group is the cornerstone of its reactivity, enabling covalent linkage to various substrates through well-defined chemical reactions. This guide provides a comprehensive review of the core chemistries, experimental protocols, and quantitative data associated with the use of this compound in bioconjugation for researchers, scientists, and drug development professionals.

Core Bioconjugation Chemistries

The utility of this compound is centered on the reactivity of its terminal sulfhydryl group. Two primary chemistries dominate its application: thiol-maleimide ligation for conjugation to biomolecules and thiol-gold bonding for surface modification.

Thiol-Maleimide Ligation

The most common strategy for conjugating this compound to proteins, peptides, or other molecules is through its reaction with a maleimide functional group.

  • Mechanism: The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the carbon-carbon double bond of the maleimide ring. This forms a stable, covalent thioether bond. The reaction is highly chemoselective for thiols, particularly within a controlled pH range.

  • Reaction Conditions: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5. Below pH 6.5, the rate is significantly reduced as the thiol group is protonated and less nucleophilic. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and side reactions with amines (e.g., lysine residues) can occur, compromising selectivity.

  • Stability and Reversibility: While the resulting thioether linkage is generally stable, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This process can be accelerated by the presence of other thiols, such as glutathione in vivo. Strategies to mitigate this instability include the hydrolysis of the succinimide ring post-conjugation, which forms a stabilized ring-opened product.

Self-Assembled Monolayers (SAMs) on Gold Surfaces

The strong affinity between sulfur and gold provides a straightforward method for functionalizing gold nanoparticles (GNPs) and surfaces.

  • Mechanism: The thiol group of this compound readily forms a dative bond with gold atoms, leading to the spontaneous organization of the PEG molecules into a dense, well-ordered layer known as a self-assembled monolayer (SAM).

  • Applications: This surface modification is crucial for a variety of biomedical applications. The resulting PEG layer, often called a "stealth" layer, sterically hinders the adsorption of proteins (opsonization), which prevents rapid clearance by the immune system and enhances the colloidal stability of the nanoparticles in biological media.

Key Applications and Experimental Protocols

The versatile chemistry of this compound enables its use in several high-impact research and development areas.

Application 1: PEGylation of Proteins and Peptides

PEGylation with this compound is used to improve the pharmacokinetic properties of therapeutic proteins and peptides. By increasing the hydrodynamic volume of the molecule, PEGylation can reduce renal clearance, prolonging its circulation half-life. The PEG chain can also shield the biomolecule from enzymatic degradation.

This protocol outlines a general procedure for conjugating this compound to a maleimide-activated protein containing accessible cysteine residues.

  • Reagent Preparation:

    • Prepare a buffer solution such as 1X Phosphate-Buffered Saline (PBS) or 10-100 mM HEPES at pH 7.0–7.5. Ensure the buffer is free of any thiol-containing reagents.

    • Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., nitrogen, argon) through it to prevent oxidation of the thiol groups.

    • Dissolve the maleimide-functionalized protein in the degassed buffer at a concentration of 1–10 mg/mL.

    • Prepare a stock solution of this compound in the same degassed buffer or an appropriate solvent like DMSO.

  • Optional Disulfide Bond Reduction:

    • If the target thiol groups on the protein are present as disulfide bridges, they must first be reduced.

    • Add a 10–100-fold molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine) to the protein solution. Incubate for 20–30 minutes at room temperature. Note: If DTT is used, it must be removed by dialysis or desalting column before adding the maleimide reagent, as it will compete for the reaction.

  • Conjugation Reaction:

    • Add the this compound stock solution to the maleimide-protein solution. The molar ratio of thiol to maleimide should be optimized, but a starting point of 10-20 fold molar excess of the maleimide-functionalized molecule to the thiol is often recommended to drive the reaction.

    • Incubate the reaction mixture with gentle stirring. Typical reaction times are 2-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive proteins. If any components are light-sensitive, protect the reaction from light.

  • Purification:

    • Remove unreacted this compound and other small molecules from the final conjugate.

    • Common purification methods include size exclusion chromatography (SEC), dialysis against the reaction buffer, or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization and Storage:

    • Analyze the purified conjugate using techniques like SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to verify the final product mass.

    • For short-term storage, the conjugate can be kept at 2–8°C for up to one week. For long-term storage, add cryoprotectants like glycerol (up to 50%) and store at -20°C or -80°C.

G cluster_prep 1. Preparation cluster_react 2. Conjugation cluster_purify 3. Purification & Analysis p_prep Prepare Maleimide-Protein in Degassed Buffer (pH 7.0-7.5) reduction Optional: Reduce Disulfide Bonds (TCEP) p_prep->reduction If needed react Combine Reagents Incubate 2-4h at RT or Overnight at 4°C p_prep->react peg_prep Prepare this compound Stock Solution peg_prep->react reduction->react purify Purify Conjugate (SEC, Dialysis, or HPLC) react->purify analyze Characterize Product (SDS-PAGE, Mass Spec) purify->analyze

Fig. 1: Experimental workflow for thiol-maleimide conjugation.
Application 2: Functionalization of Gold Nanoparticles (GNPs)

This compound is used to create stable, biocompatible GNPs for applications in drug delivery, diagnostics, and bio-imaging.

This protocol describes the functionalization of a colloidal gold nanoparticle solution with this compound.

  • Reagent Preparation:

    • Synthesize or obtain a solution of gold nanoparticles of the desired size.

    • Prepare a stock solution of this compound in a solvent compatible with the GNP solution (e.g., ultrapure water or ethanol).

  • SAM Formation:

    • To the GNP solution, add the this compound stock solution. The final concentration of the thiol will depend on the GNP concentration and size.

    • Allow the mixture to stir overnight at room temperature to ensure complete monolayer formation.

  • Washing and Purification:

    • Separate the PEG-functionalized GNPs from excess, unbound this compound.

    • This is typically achieved through repeated cycles of centrifugation, removal of the supernatant, and resuspension of the nanoparticle pellet in a clean buffer (e.g., sub-boiled water). Four washing cycles are often sufficient.

  • Characterization:

    • Confirm successful functionalization using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic radius, UV-Vis spectroscopy to monitor changes in the surface plasmon resonance peak, and Transmission Electron Microscopy (TEM) to visualize the particles.

G GNP Gold Nanoparticle (GNP) Mixing Mix & Incubate Overnight GNP->Mixing PEG_Thiol This compound PEG_Thiol->Mixing Washing Purify via Centrifugation Mixing->Washing SAM Formation Final_GNP PEGylated GNP Washing->Final_GNP Removal of Excess Ligand

Fig. 2: Workflow for forming a SAM on a gold nanoparticle.
Application 3: PROTAC and ADC Development

In more advanced applications, this compound serves as a flexible, hydrophilic spacer within larger constructs.

  • PROTACs: It is explicitly used as a linker to connect a target-binding ligand and an E3 ligase-binding ligand, optimizing the spatial orientation and solubility of the final molecule.

  • ADCs: PEG linkers are incorporated into ADCs to improve their aqueous solubility and in vivo stability, which is critical for maintaining efficacy and reducing off-target toxicity.

G cluster_props Core Properties cluster_apps Primary Applications cluster_outcomes Desired Outcomes prop1 Reactive Thiol (-SH) Group app1 Protein/Peptide PEGylation prop1->app1 Thiol-Maleimide Ligation app2 Nanoparticle Functionalization (SAMs) prop1->app2 Thiol-Gold Bonding app3 ADC & PROTAC Linker Component prop1->app3 prop2 Hydrophilic PEG Chain prop2->app1 prop2->app2 prop2->app3 prop3 Biocompatible & Non-Immunogenic out1 Improved Pharmacokinetics (Longer Half-Life) app1->out1 out2 Enhanced Stability & Solubility app1->out2 app2->out2 out3 Reduced Non-Specific Binding app2->out3 app3->out2

Fig. 3: Relationship between this compound properties and applications.

Quantitative Data Summary

The efficiency and outcome of bioconjugation reactions involving this compound are influenced by several parameters. The following tables summarize key quantitative data reported in the literature.

Table 1: Thiol-Maleimide Reaction Parameters

Parameter Recommended Value/Range Notes Source(s)
pH 6.5 - 7.5 Optimal range for thiol selectivity and reaction rate.
Molar Ratio 10-20x excess of maleimide reagent A starting point for optimization; drives the reaction to completion.
Reaction Time 2-4 hours (Room Temp) or Overnight (4°C) Temperature choice depends on the stability of the biomolecules.

| Conjugation Efficiency | 55% - ~100% | Highly dependent on the specific molecules, their accessibility, and reaction conditions. For example, a peptide reached 84% efficiency in 30 mins, while a larger nanobody reached 58% after 2 hours. | |

Table 2: Properties of m-PEG-Thiol on Gold Nanoparticles

Parameter Reported Value/Range Notes Source(s)
Ligand Bond Strength ~40-50 kcal mol⁻¹ The dative bond between sulfur and gold is strong and chemically stable.
Surface Coverage (Density) 4.3 - 6.3 molecules/nm² Density is dependent on ligand chain length; shorter chains can pack more densely.

| Ligand Exchange Efficiency | 70% - 95% | When exposed to other thiolated molecules, PEG ligands on GNPs can be replaced with high efficiency. | |

Conclusion

This compound is a highly effective and versatile reagent for bioconjugation. Its well-defined structure, coupled with the robust and specific reactivity of its terminal thiol group, allows for precise modification of proteins, nanoparticles, and complex therapeutic agents. By understanding the core chemistries of thiol-maleimide ligation and self-assembly on gold surfaces, and by carefully controlling experimental parameters, researchers can leverage this compound to enhance the stability, solubility, and pharmacokinetic profiles of their biomolecules, thereby advancing the development of novel therapeutics and diagnostics.

References

Methodological & Application

Application Note: Protocol for Functionalizing Gold Nanoparticles with m-PEG12-Thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique optical and electronic properties, biocompatibility, and ease of surface modification. Functionalization of AuNPs with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their stability in biological fluids, reduce non-specific protein adsorption, and prolong circulation times in vivo. This application note provides a detailed protocol for the functionalization of citrate-capped gold nanoparticles with methoxy-poly(ethylene glycol)-thiol (m-PEG12-Thiol) via a ligand exchange reaction. The strong affinity of the thiol group for the gold surface ensures the formation of a stable, self-assembled monolayer.

Experimental Protocol

This protocol details the steps for the successful functionalization of pre-synthesized citrate-capped gold nanoparticles with this compound.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm diameter)

  • Methoxy-poly(ethylene glycol)-thiol, MW ~600 g/mol (this compound)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DI water. For example, a 1 mM stock solution can be prepared. To facilitate handling, especially for low-melting solids or liquids, dissolving the reagent in dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to make a stock solution is also an option[1].

  • Ligand Exchange Reaction:

    • In a microcentrifuge tube, add the citrate-capped AuNP solution.

    • To this solution, add the this compound solution. A significant molar excess of this compound to AuNPs is recommended to ensure complete surface coverage[2]. A molar ratio of PEG to gold nanoparticles can range from 40:1 to 5000:1[3]. For example, a 10,000:1 molar ratio can be used[2].

    • Gently mix the solution and allow it to react for a minimum of 12 hours at room temperature with gentle stirring or rocking to facilitate the ligand exchange process[2].

  • Purification of Functionalized AuNPs:

    • Following the incubation period, purify the functionalized AuNPs from excess this compound and displaced citrate ions by centrifugation.

    • The centrifugation speed and duration will depend on the size of the nanoparticles. For 20 nm AuNPs, centrifugation at approximately 12,000 x g for 20 minutes is a common practice.

    • Carefully remove the supernatant, which contains the unbound PEG molecules.

    • Resuspend the pellet of PEGylated AuNPs in a desired buffer, such as PBS or DI water. To ensure complete removal of unreacted reagents, repeat the washing (centrifugation and resuspension) step at least twice.

  • Characterization of Functionalized AuNPs:

    • UV-Vis Spectroscopy: Measure the UV-Vis spectrum of the functionalized AuNPs. A slight redshift in the surface plasmon resonance (SPR) peak (typically around 520 nm for spherical AuNPs) indicates successful PEGylation due to the change in the local refractive index at the nanoparticle surface.

    • Dynamic Light Scattering (DLS): Use DLS to measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the hydrodynamic diameter after functionalization confirms the presence of the PEG layer.

    • Zeta Potential: Measure the zeta potential to assess the surface charge of the nanoparticles. A change in zeta potential post-functionalization provides further evidence of surface modification.

    • Transmission Electron Microscopy (TEM): TEM can be used to visualize the size and morphology of the AuNP core before and after functionalization.

Data Presentation

The following tables summarize typical quantitative data obtained before and after the functionalization of gold nanoparticles with this compound.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Citrate-Capped AuNPs22.5 ± 0.80.21
This compound AuNPs35.2 ± 1.10.25

Table 2: Surface Plasmon Resonance (SPR) Peak and Zeta Potential

Nanoparticle SampleSPR Peak (nm)Zeta Potential (mV)
Citrate-Capped AuNPs521-45.3 ± 2.5
This compound AuNPs524-15.8 ± 1.9

Visualizations

Experimental Workflow for Functionalization of Gold Nanoparticles

experimental_workflow Workflow for this compound Functionalization of AuNPs cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_characterization Characterization start Start with Citrate-Capped AuNPs mix Mix AuNPs and this compound start->mix peg_prep Prepare this compound Solution peg_prep->mix incubate Incubate for 12 hours at Room Temperature mix->incubate centrifuge Centrifuge to Pellet Functionalized AuNPs incubate->centrifuge wash Wash Pellet (Repeat 2x) centrifuge->wash resuspend Resuspend in Desired Buffer wash->resuspend uv_vis UV-Vis Spectroscopy resuspend->uv_vis dls Dynamic Light Scattering (DLS) resuspend->dls zeta Zeta Potential Measurement resuspend->zeta tem Transmission Electron Microscopy (TEM) resuspend->tem

Caption: A flowchart illustrating the key steps in the functionalization of gold nanoparticles.

Logical Relationship of PEGylation

logical_relationship Principle of this compound Functionalization cluster_before Before Functionalization cluster_reagent Reagent cluster_after After Functionalization au_citrate Citrate-Capped Gold Nanoparticle au_peg PEGylated Gold Nanoparticle au_citrate->au_peg Ligand Exchange peg_thiol This compound peg_thiol->au_peg Forms Au-S Bond

Caption: The ligand exchange process for PEGylating gold nanoparticles.

References

Application Notes and Protocols for m-PEG12-Thiol in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-Thiol is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in the development of advanced drug delivery systems. Its structure, comprising a methoxy-terminated PEG chain of 12 ethylene glycol units and a terminal thiol group, offers a unique combination of properties that enhance the therapeutic potential of various drug formulations. The PEG component provides a hydrophilic shield, which can reduce non-specific protein adsorption, prevent aggregation, and prolong systemic circulation time of nanoparticles, a phenomenon often referred to as the "stealth effect". The terminal thiol group allows for covalent conjugation to a variety of surfaces, particularly noble metals like gold and nanoparticles functionalized with maleimide groups.

These application notes provide a comprehensive overview of the use of this compound in drug delivery, including detailed protocols for the formulation and characterization of PEGylated nanoparticles, as well as insights into the underlying mechanisms of action.

Key Applications of this compound in Drug Delivery

The unique properties of this compound make it suitable for a range of applications in drug delivery system development:

  • Prolonging Circulation Time: By forming a hydrated layer on the surface of nanoparticles, this compound helps to reduce opsonization and clearance by the mononuclear phagocyte system (MPS), thereby extending the in-vivo half-life of the drug carrier.

  • Improving Stability: The PEG chains provide steric hindrance, preventing the aggregation of nanoparticles in biological fluids and improving their colloidal stability.

  • Facilitating Targeted Delivery: While the PEG chain itself is non-targeting, the thiol group can be used to conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, enabling active targeting to specific cells or tissues.

  • Enhancing Drug Solubility: For hydrophobic drugs, incorporation into a PEGylated nanoparticle system can improve their solubility and bioavailability.

  • Controlled Drug Release: The design of the nanoparticle carrier, facilitated by surface modification with this compound, can be tailored to achieve controlled and sustained release of the encapsulated drug.

  • Development of PROTACs: this compound can also serve as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.

Physicochemical Characterization of this compound Modified Nanoparticles

Thorough characterization of this compound modified nanoparticles is crucial to ensure their quality, stability, and in vivo performance. The following table summarizes key characterization parameters and typical results observed upon successful PEGylation.

ParameterUnmodified Nanoparticles (Typical Values)This compound Modified Nanoparticles (Typical Values)Significance
Size (Hydrodynamic Diameter) Varies (e.g., 100 nm)Increase of 10-50 nmIndicates successful PEGylation and the formation of a hydrated PEG layer.
Polydispersity Index (PDI) < 0.2< 0.2A low PDI indicates a narrow size distribution and a homogenous nanoparticle population.
Zeta Potential Varies (can be highly positive or negative)Closer to neutral (e.g., -5 mV to +5 mV)The PEG layer shields the surface charge of the nanoparticle core.
Drug Loading Efficiency (%) Dependent on drug and nanoparticle typeGenerally similar to unmodified, but can be influenced by formulation changes.High loading efficiency is desirable for therapeutic efficacy.
Encapsulation Efficiency (%) Dependent on drug and nanoparticle typeGenerally similar to unmodified, but can be influenced by formulation changes.High encapsulation efficiency minimizes drug loss during formulation.

Drug Loading and Release Kinetics

The following tables provide representative data for the loading and in vitro release of common chemotherapeutic drugs, Doxorubicin and Paclitaxel, from PEGylated nanoparticle systems. While this data is not specific to this compound, it is representative of the performance expected from similarly PEGylated systems.

Table 1: Doxorubicin Loading and Release from PEGylated Liposomes

FormulationSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4) (%)Cumulative Release at 24h (pH 5.0) (%)
Unmodified Liposomes110 ± 5.2-25.3 ± 2.195.2 ± 3.1~15~40
PEGylated Liposomes125 ± 6.8-8.1 ± 1.596.5 ± 2.8~10~35

Table 2: Paclitaxel Loading and Release from PEGylated PLGA Nanoparticles

FormulationSize (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Cumulative Release at 72h (%)
Unmodified PLGA NP150 ± 8.1-30.5 ± 2.54.8 ± 0.575.3 ± 5.2~60
PEGylated PLGA NP165 ± 7.5-10.2 ± 1.84.5 ± 0.672.1 ± 4.9~50

Experimental Protocols

Protocol 1: Formulation of this compound Modified Liposomes for Doxorubicin Delivery

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)

  • This compound

  • Doxorubicin HCl

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ammonium sulfate solution (250 mM)

  • Sephadex G-50 column

Procedure:

  • Lipid Film Hydration:

    • Dissolve DPPC, cholesterol, and DSPE-PEG2000-Maleimide (e.g., in a 55:40:5 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the ammonium sulfate solution by vortexing and sonication to form multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • Extrude the MLV suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a mini-extruder to form unilamellar vesicles (LUVs).

  • Doxorubicin Loading (Remote Loading):

    • Remove the extra-liposomal ammonium sulfate by dialysis or size exclusion chromatography (Sephadex G-50) against PBS (pH 7.4).

    • Add Doxorubicin HCl solution to the liposome suspension and incubate at 60°C for 1 hour to facilitate drug loading via the ammonium sulfate gradient.

    • Remove unloaded doxorubicin by passing the suspension through a Sephadex G-50 column.

  • Surface Modification with this compound:

    • Dissolve this compound in PBS (pH 7.4).

    • Add the this compound solution to the doxorubicin-loaded liposomes (containing DSPE-PEG2000-Maleimide) at a desired molar ratio.

    • Incubate the mixture at room temperature for 4 hours with gentle stirring to allow for the maleimide-thiol conjugation reaction.

  • Purification and Characterization:

    • Purify the final this compound modified liposomes by dialysis or size exclusion chromatography to remove unreacted this compound.

    • Characterize the liposomes for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: Formulation of this compound Modified PLGA Nanoparticles for Paclitaxel Delivery

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) with a terminal carboxyl group

  • This compound

  • Paclitaxel

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

Procedure:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation):

    • Dissolve PLGA and paclitaxel in DCM.

    • Prepare an aqueous solution of PVA.

    • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator.

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of nanoparticles.

    • Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess PVA.

  • Activation of Carboxyl Groups on PLGA Nanoparticles:

    • Resuspend the PLGA nanoparticles in MES buffer (pH 6.0).

    • Add EDC and NHS to the nanoparticle suspension and incubate for 30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation of this compound:

    • Centrifuge and wash the activated nanoparticles with MES buffer to remove excess EDC and NHS.

    • Resuspend the activated nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a solution of this compound to the nanoparticle suspension.

    • Incubate the mixture for 2-4 hours at room temperature with gentle stirring to allow for the formation of an amide bond between the activated carboxyl groups and the amine group of a suitable linker attached to the thiol (or directly if the thiol is part of a cysteine-containing peptide).

  • Purification and Characterization:

    • Purify the this compound modified PLGA nanoparticles by centrifugation and washing to remove unreacted reagents.

    • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Visualizations

Experimental Workflow for Nanoparticle Formulation and Surface Modification

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_modification Surface Modification cluster_characterization Characterization start Starting Materials (Lipids/Polymers, Drug) emulsion Emulsification/ Hydration start->emulsion evaporation Solvent Evaporation/ Extrusion emulsion->evaporation unmodified_np Unmodified Nanoparticles evaporation->unmodified_np activation Surface Activation (e.g., EDC/NHS) unmodified_np->activation conjugation Conjugation with This compound activation->conjugation purification Purification conjugation->purification modified_np This compound Modified Nanoparticles purification->modified_np size Size & PDI (DLS) modified_np->size zeta Zeta Potential modified_np->zeta loading Drug Loading & Encapsulation modified_np->loading release In Vitro Release modified_np->release

Caption: Workflow for the formulation, surface modification with this compound, and characterization of drug-loaded nanoparticles.

Cellular Uptake and Intracellular Drug Release

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell np This compound Nanoparticle membrane Cell Membrane np->membrane Endocytosis endosome Endosome membrane->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape drug Drug cytoplasm->drug Drug Release nucleus Nucleus drug->nucleus Therapeutic Action

Caption: Cellular uptake of this compound modified nanoparticles via endocytosis, followed by endosomal escape and intracellular drug release.

Doxorubicin-Induced Apoptosis Signaling Pathway

doxorubicin_apoptosis dox Doxorubicin ros ROS Production dox->ros dna_damage DNA Damage dox->dna_damage p53 p53 Activation ros->p53 dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.

EGFR Signaling Pathway in Cancer

egfr_signaling egf EGF egfr EGFR egf->egfr dimer EGFR Dimerization & Autophosphorylation egfr->dimer grb2 Grb2/Sos dimer->grb2 pi3k PI3K dimer->pi3k ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt akt->proliferation

Caption: Key components of the EGFR signaling pathway, a common target in cancer therapy.

Conclusion

This compound is a versatile and valuable tool for the development of sophisticated drug delivery systems. Its ability to improve the stability, circulation time, and targeting potential of nanoparticles makes it a key component in the design of next-generation nanomedicines. The protocols and data presented in these application notes provide a foundation for researchers to explore the full potential of this compound in their drug delivery research and development endeavors. It is important to note that while the provided protocols are based on established methods for thiol-PEG conjugation, optimization of reaction conditions may be necessary for specific nanoparticle systems and applications.

Application Note: A Step-by-Step Guide for Conjugating m-PEG12-Thiol to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a leading strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] This process can increase a protein's hydrodynamic size, which in turn enhances its serum half-life by reducing renal clearance, and can also shield it from enzymatic degradation and immune recognition.[1][2][3]

This guide provides a detailed protocol for conjugating m-PEG12-Thiol to a protein. The primary and most stable method involves a two-stage process: first, the introduction of a thiol-reactive maleimide group onto the protein, followed by the conjugation of the this compound. This reaction forms a stable thioether bond.[4] The protocol covers protein activation, the PEGylation reaction, purification of the conjugate, and methods for characterization.

Core Reaction Principle The protocol is based on the highly specific reaction between a maleimide group and a sulfhydryl (thiol) group. Since the PEG reagent contains the thiol, the protein must first be functionalized with maleimide groups. This is typically achieved by reacting the protein's primary amines (the N-terminus and lysine side chains) with a heterobifunctional crosslinker, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The resulting maleimide-activated protein is then ready to react with this compound.

Experimental Protocols

Part A: Protein Preparation and Activation (Maleimide Functionalization)

This step introduces thiol-reactive maleimide groups onto the protein by targeting primary amines.

1. Materials and Reagents

  • Protein of interest

  • Amine-free buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • SMCC (or other amine-to-maleimide crosslinker)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

2. Protocol

  • Prepare Protein Solution: Dissolve the protein in amine-free PBS buffer to a final concentration of 1-10 mg/mL.

  • Prepare SMCC Stock Solution: Immediately before use, dissolve SMCC in DMSO to create a 10-20 mM stock solution.

  • Activation Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Purification of Activated Protein: Remove excess, unreacted SMCC using a desalting column equilibrated with a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5). Degassing the buffer by applying a vacuum or bubbling with an inert gas like nitrogen or argon is crucial to prevent oxidation of the subsequently added thiol-PEG. The maleimide-activated protein is now ready for conjugation and should be used immediately.

Part B: Conjugation of this compound to Maleimide-Activated Protein

1. Materials and Reagents

  • Maleimide-activated protein (from Part A)

  • This compound

  • Anhydrous DMSO or DMF

  • Degassed, thiol-free conjugation buffer (e.g., PBS, HEPES), pH 6.5-7.5

2. Protocol

  • Prepare this compound Stock Solution: Dissolve the this compound reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL). Store unused stock solution at -20°C under an inert gas.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the maleimide-activated protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light where possible.

  • Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added.

Part C: Purification of the PEGylated Protein

Purification is essential to remove unreacted PEG, unconjugated protein, and reaction byproducts.

1. Recommended Methods

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated protein from the smaller, unconjugated protein and excess PEG reagent. The increase in hydrodynamic radius following PEGylation allows for efficient separation based on size.

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with IEX media. This change in charge property can be exploited to separate PEGylated species from the native protein. Cation exchange (CEX) is often a starting point for purification.

  • Hydrophobic Interaction Chromatography (HIC): HIC can serve as a supplementary or polishing step to IEX, separating proteins based on differences in hydrophobicity.

2. General Procedure (using SEC)

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Load the reaction mixture from Part B onto the column.

  • Elute the sample with the equilibration buffer.

  • Collect fractions and analyze them using SDS-PAGE or UV absorbance to identify fractions containing the purified PEGylated protein.

Part D: Characterization of the PEG-Protein Conjugate

Analysis is performed to confirm successful conjugation and determine the degree of PEGylation.

  • SDS-PAGE: PEGylated proteins will exhibit a significant increase in apparent molecular weight, resulting in a visible band shift compared to the unconjugated protein. This provides a quick qualitative assessment of the reaction's success.

  • HPLC: Techniques like Reverse Phase (RP-HPLC) or Size Exclusion (SEC-HPLC) can be used to assess purity and separate different PEGylated species (e.g., mono-, di-, poly-PEGylated).

  • Mass Spectrometry (MS): ESI-MS is a powerful tool for determining the precise molecular weight of the conjugate, which allows for the exact degree of PEGylation to be confirmed.

Data Presentation

Table 1: Reagent and Buffer Compositions

Reagent/BufferComponentspHUse
Activation Buffer 20 mM Sodium Phosphate, 150 mM NaCl7.2-7.5Dissolving protein for maleimide activation
Conjugation Buffer 20 mM Sodium Phosphate, 150 mM NaCl6.5-7.5Conjugation of PEG-Thiol to protein
SMCC Stock 10-20 mM SMCC in anhydrous DMSON/AProtein activation
This compound Stock 100 mg/mL this compound in anhydrous DMSON/APEGylation reaction

Table 2: Example Molar Ratios for Reaction Optimization

ReactionProtein:SMCC Molar RatioPEG-Thiol:Protein Molar RatioExpected Outcome
Low PEGylation 5:15:1Lower degree of PEGylation, potentially higher yield of mono-PEGylated species.
Standard 10:1 - 20:110:1 - 20:1Recommended starting point for sufficient conjugation.
High PEGylation >20:1>20:1Higher degree of PEGylation, increased risk of protein precipitation and heterogeneity.

Table 3: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Conjugation - Inactive maleimide groups (hydrolysis).- Oxidized thiol groups on PEG.- Incorrect buffer pH.- Use maleimide-activated protein immediately after purification.- Use fresh, high-quality this compound; degas buffers.- Ensure conjugation buffer pH is between 6.5 and 7.5.
Protein Precipitation - High degree of PEGylation.- Protein instability in the reaction buffer.- Reduce the molar excess of PEG reagent.- Optimize buffer conditions (e.g., add stabilizers).
Low Recovery After Purification - Non-specific binding to chromatography column.- Protein aggregation.- Select a different purification method (e.g., IEX instead of HIC).- Adjust buffer composition to improve protein solubility.

Visualizations

G cluster_prep Phase 1: Protein Preparation & Activation cluster_peg Phase 2: PEGylation Reaction cluster_purify Phase 3: Purification & Analysis Prot_Prep Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.2) Activate Activate Protein with SMCC (Introduce Maleimide Groups) Prot_Prep->Activate Purify_Activated Purify Maleimide-Protein (Desalting Column, pH 6.5-7.5) Activate->Purify_Activated Conjugate Conjugation Reaction (Mix Activated Protein + PEG-Thiol) pH 6.5-7.5, RT, 2h Purify_Activated->Conjugate PEG_Prep Prepare this compound Stock Solution (in DMSO) PEG_Prep->Conjugate Purify_Final Purify PEG-Protein Conjugate (e.g., SEC or IEX) Conjugate->Purify_Final Characterize Characterize Conjugate (SDS-PAGE, HPLC, MS) Purify_Final->Characterize Store Store Final Product (4°C or -20°C) Characterize->Store

Caption: Experimental workflow for protein PEGylation.

G cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: PEG Conjugation Protein Protein-NH₂ (Lysine Residue) Activated_Protein Protein-Maleimide Protein->Activated_Protein + SMCC pH 7.2-8.0 SMCC SMCC Linker Final_Product Protein-S-PEG12-m (Stable Thioether Bond) Activated_Protein->Final_Product + m-PEG12-SH pH 6.5-7.5 PEG_Thiol m-PEG12-SH

Caption: Chemical reaction pathway for PEGylation.

References

Application Notes and Protocols for m-PEG12-Thiol Surface Modification of Biosensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of biosensors using m-PEG12-Thiol. The methoxy-polyethylene glycol-thiol linker facilitates the creation of a robust and biocompatible surface, significantly reducing non-specific protein adsorption and enhancing biosensor performance.

Introduction

Surface modification is a critical step in the development of high-performance biosensors. The choice of surface chemistry directly impacts sensitivity, specificity, and stability. This compound is a widely used surface modifying agent, particularly for gold-based biosensors. The thiol group forms a strong, self-assembled monolayer (SAM) on gold surfaces, while the polyethylene glycol (PEG) chain provides a hydrophilic and bio-inert coating.[1] This inertness minimizes the non-specific binding of proteins and other biomolecules from complex samples like blood serum, which is crucial for reducing background noise and improving the signal-to-noise ratio of the biosensor.

The this compound molecule consists of a methoxy-terminated PEG chain with twelve ethylene glycol units, providing an optimal balance between hydrophilicity and monolayer packing density. This modification is essential for a variety of biosensing platforms, including Surface Plasmon Resonance (SPR), Electrochemical Impedance Spectroscopy (EIS), and Quartz Crystal Microbalance (QCM) biosensors.

Key Applications

The surface modification of biosensors with this compound is applicable across various fields:

  • Drug Discovery and Development: Creating stable and reproducible surfaces for high-throughput screening of drug candidates and studying drug-target interactions.

  • Diagnostics: Developing sensitive and specific diagnostic assays for the detection of disease biomarkers in clinical samples.

  • Biomedical Research: Fabricating biocompatible surfaces for studying cell adhesion, protein interactions, and other fundamental biological processes.

  • Environmental Monitoring: Constructing robust biosensors for the detection of pollutants and toxins.

Experimental Data

The following tables summarize key quantitative data for the characterization of this compound modified gold surfaces. These values are representative and may vary depending on the specific experimental conditions and substrate quality.

Table 1: Surface Characterization Data for this compound Self-Assembled Monolayers on Gold

ParameterTypical ValueTechniqueReference
Layer Thickness ~1.5 - 2.0 nmX-ray Photoelectron Spectroscopy (XPS), Ellipsometry
Water Contact Angle 30° - 50°Contact Angle Goniometry
Charge Transfer Resistance (Rct) Increase 10 - 100 kΩElectrochemical Impedance Spectroscopy (EIS)
Surface Coverage 3 - 5 x 10^14 molecules/cm²Quartz Crystal Microbalance (QCM), Chronocoulometry

Table 2: Typical Experimental Parameters for this compound SAM Formation

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 mM in EthanolHigher concentrations can lead to faster monolayer formation.
Incubation Time 15 minutes - 24 hoursLonger incubation times generally result in more ordered and stable monolayers.
Incubation Temperature Room Temperature (20-25°C)
Solvent Absolute EthanolEnsure high purity to avoid contamination.

Experimental Protocols

Detailed methodologies for the key experiments involved in the surface modification of biosensors with this compound are provided below.

Gold Substrate Preparation

A clean and smooth gold surface is critical for the formation of a high-quality SAM.

Materials:

  • Gold-coated biosensor substrate

  • Deionized (DI) water (18 MΩ·cm)

  • Absolute Ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Nitrogen gas (high purity)

  • Sonicator

Protocol:

  • Rinse the gold substrate thoroughly with DI water and then with absolute ethanol.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • For a more rigorous cleaning, immerse the substrate in piranha solution for 30-60 seconds. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

  • Rinse the substrate extensively with DI water to remove all traces of the piranha solution.

  • Rinse again with absolute ethanol.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • Use the cleaned substrate immediately for SAM formation.

This compound Self-Assembled Monolayer (SAM) Formation

This protocol describes the formation of the this compound monolayer on the cleaned gold substrate.

Materials:

  • Cleaned gold substrate

  • This compound

  • Absolute Ethanol

  • Airtight container (e.g., glass vial with a PTFE-lined cap)

Protocol:

  • Prepare a 1 mM solution of this compound in absolute ethanol. For a 10 mL solution, dissolve the appropriate amount of this compound in 10 mL of absolute ethanol.

  • Place the cleaned gold substrate in the airtight container.

  • Pour the this compound solution into the container, ensuring the entire gold surface is submerged.

  • Seal the container to minimize solvent evaporation and contamination.

  • Incubate at room temperature for at least 12-24 hours to ensure the formation of a well-ordered monolayer. For some applications, shorter incubation times (e.g., 1-2 hours) may be sufficient.

  • After incubation, remove the substrate from the solution.

  • Rinse the substrate thoroughly with absolute ethanol to remove any non-specifically adsorbed this compound molecules.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • The this compound modified substrate is now ready for characterization or further functionalization.

Surface Characterization

Characterization of the SAM is crucial to ensure the quality and consistency of the surface modification.

This technique measures the hydrophilicity of the surface. A successful this compound modification will result in a more hydrophilic surface compared to a bare gold surface.

Protocol:

  • Place a small droplet (typically 1-5 µL) of DI water on the modified surface.

  • Use a contact angle goniometer to measure the angle between the substrate surface and the tangent of the water droplet.

  • Perform measurements at multiple locations on the surface to ensure uniformity.

EIS is a sensitive technique to probe the formation and quality of the SAM. The formation of an insulating monolayer on the gold electrode will increase the charge transfer resistance (Rct).

Protocol:

  • Use a three-electrode setup with the modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Perform the EIS measurement in a suitable electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS).

  • Apply a small AC potential (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.

  • Fit the resulting Nyquist plot to an equivalent circuit to determine the Rct value. An increase in Rct compared to the bare gold electrode indicates the formation of an insulating monolayer.[1][2]

Visualizations

The following diagrams illustrate the key processes and relationships in the surface modification of biosensors with this compound.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing cluster_char Characterization start Gold Biosensor Substrate clean Cleaning (Piranha/Ethanol) start->clean dry1 Drying (Nitrogen Stream) clean->dry1 incubation Incubation (12-24h, Room Temp) dry1->incubation solution Prepare this compound Solution (1 mM in Ethanol) solution->incubation rinse Rinsing (Ethanol) incubation->rinse dry2 Drying (Nitrogen Stream) rinse->dry2 characterization Surface Characterization (EIS, Contact Angle, XPS) dry2->characterization end Functionalized Biosensor Surface characterization->end signaling_pathway cluster_surface Biosensor Surface cluster_interaction Analyte Interaction Au Gold Surface SAM This compound SAM Au->SAM Thiol-Gold Bond (Self-Assembly) Bioreceptor Bioreceptor (e.g., Antibody) SAM->Bioreceptor Immobilization Analyte Analyte Analyte->Bioreceptor Specific Binding Transducer Transducer (e.g., Electrode, Prism) Bioreceptor->Transducer Signal Generation Signal Detectable Signal (e.g., Impedance Change, SPR Shift) Transducer->Signal logical_relationships cluster_factors Controlling Factors cluster_properties Resulting Surface Properties cluster_performance Biosensor Performance Metrics Concentration This compound Concentration Packing SAM Packing Density & Order Concentration->Packing Time Incubation Time Time->Packing Cleanliness Substrate Cleanliness Cleanliness->Packing Inertness Bio-inertness Packing->Inertness Hydrophilicity Surface Hydrophilicity Packing->Hydrophilicity Stability Stability & Reproducibility Packing->Stability Specificity Specificity Inertness->Specificity Hydrophilicity->Specificity Sensitivity Sensitivity Specificity->Sensitivity

References

Application Notes and Protocols for Enhancing Therapeutic Protein Stability with m-PEG12-Thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins.[1] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulating half-life, and reducing immunogenicity and aggregation.[1][2] Site-specific PEGylation, particularly at cysteine residues via thiol-reactive chemistry, offers a precise method to conjugate PEG molecules, thereby preserving the protein's biological activity.[3] This document provides detailed application notes and protocols for utilizing m-PEG12-Thiol to improve the stability of therapeutic proteins.

Introduction

Therapeutic proteins are susceptible to various degradation pathways, including proteolysis and aggregation, which can limit their efficacy and shelf-life.[2] PEGylation acts as a protective shield, sterically hindering the approach of proteases and reducing the propensity for protein-protein interactions that can lead to aggregation. The choice of PEG reagent and conjugation chemistry is critical for successful PEGylation. Thiol-reactive PEGs, such as those with maleimide or sulfone groups, are highly specific for the sulfhydryl groups of cysteine residues, allowing for controlled and site-specific modification.

This compound is a discrete PEG (dPEG®) reagent, meaning it is a single molecular weight compound rather than a disperse polymer. This ensures homogeneity in the final PEGylated product, which is a significant advantage for characterization and regulatory approval. The thiol group on this compound can be utilized in various conjugation strategies to attach it to a therapeutic protein.

Mechanism of Stability Enhancement

The attachment of this compound to a protein enhances its stability through several mechanisms:

  • Steric Hindrance : The PEG chain creates a hydrophilic cloud around the protein, which sterically blocks the access of proteolytic enzymes.

  • Increased Hydrodynamic Radius : The increased size of the PEGylated protein reduces renal clearance, leading to a longer circulating half-life.

  • Reduced Aggregation : The PEG chains prevent protein-protein interactions that can lead to the formation of aggregates.

  • Improved Solubility : The hydrophilic nature of the PEG molecule can enhance the solubility of the therapeutic protein.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Therapeutic Protein via a Maleimide Crosslinker

This protocol describes a two-step process where the protein is first functionalized with a maleimide group, which then reacts with the thiol group of this compound.

Materials:

  • Therapeutic protein with a free cysteine residue

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.0 and pH 7.4

  • Dimethylformamide (DMF)

  • Dialysis tubing (12,000 Da MWCO)

  • Reaction vessels

  • Stirring equipment

Procedure:

  • Protein Preparation : Dissolve the therapeutic protein in PBS (pH 7.0) to a final concentration of 5 mg/mL.

  • Maleimide Activation of Protein :

    • Prepare a 10 mg/mL stock solution of MBS in DMF.

    • Slowly add the MBS stock solution to the protein solution at a 10-fold molar excess while stirring.

    • Continue to stir the reaction mixture at room temperature for 30 minutes.

  • Purification of Activated Protein :

    • Remove excess MBS by dialysis against PBS (pH 7.4) for 2 hours at 4°C, with one buffer change.

  • Conjugation with this compound :

    • Dissolve this compound in DMF to a concentration of 10 mg/mL.

    • Add the this compound solution to the maleimide-activated protein solution at a 20-fold molar excess.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification of PEGylated Protein :

    • Purify the final PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound and byproducts.

Protocol 2: Characterization of PEGylated Protein

1. Confirmation of Conjugation by SDS-PAGE:

  • Run samples of the un-PEGylated and PEGylated protein on an SDS-PAGE gel.

  • Successful conjugation will result in a visible increase in the molecular weight of the protein band.

2. Quantification of PEGylation by HPLC:

  • Use size-exclusion (SEC) or reversed-phase (RP-HPLC) to separate the PEGylated protein from the un-PEGylated protein.

  • The degree of PEGylation can be determined by comparing the peak areas of the different species.

3. Mass Spectrometry Analysis:

  • Utilize mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass of the PEGylated protein and determine the number of attached PEG molecules.

Protocol 3: Assessment of Protein Stability

1. Thermal Stability Assay (Differential Scanning Calorimetry - DSC):

  • Determine the melting temperature (Tm) of both the un-PEGylated and PEGylated protein using DSC.

  • An increase in the Tm of the PEGylated protein indicates enhanced thermal stability.

2. Proteolytic Stability Assay:

  • Incubate both the un-PEGylated and PEGylated protein with a protease (e.g., trypsin) at a specific ratio (e.g., 1:100 protease to protein by weight).

  • Take samples at various time points and quench the reaction.

  • Analyze the samples by SDS-PAGE or RP-HPLC to monitor the degradation of the protein over time. A slower degradation rate for the PEGylated protein indicates increased resistance to proteolysis.

3. Aggregation Stability Assay (Dynamic Light Scattering - DLS):

  • Monitor the size distribution of the un-PEGylated and PEGylated protein solutions over time under stress conditions (e.g., elevated temperature or agitation).

  • An increase in particle size is indicative of aggregation. A more stable protein will show less change in particle size over time.

Data Presentation

The following tables provide a template for presenting quantitative data from stability studies.

Table 1: Thermal Stability of Un-PEGylated vs. PEGylated Protein

ProteinMelting Temperature (Tm) (°C)
Un-PEGylated ProteinValue
PEGylated ProteinValue

Table 2: Proteolytic Degradation of Un-PEGylated vs. PEGylated Protein

Time (hours)% Intact Un-PEGylated Protein% Intact PEGylated Protein
0100100
1ValueValue
4ValueValue
8ValueValue
24ValueValue

Table 3: Aggregation Propensity of Un-PEGylated vs. PEGylated Protein

Time (hours)Average Particle Size (nm) - Un-PEGylatedAverage Particle Size (nm) - PEGylated
0ValueValue
24ValueValue
48ValueValue
72ValueValue

Visualizations

experimental_workflow cluster_prep Protein Preparation & Activation cluster_conjugation PEGylation cluster_purification Purification & Characterization cluster_stability Stability Assessment Protein Therapeutic Protein Activated_Protein Maleimide-Activated Protein Protein->Activated_Protein Stir 30 min MBS MBS Crosslinker MBS->Activated_Protein PEGylated_Protein PEGylated Protein Activated_Protein->PEGylated_Protein Stir overnight mPEG12Thiol This compound mPEG12Thiol->PEGylated_Protein Purification Purification (SEC/Dialysis) PEGylated_Protein->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization Stability_Assays Stability Assays (DSC, Proteolysis, DLS) Characterization->Stability_Assays

Caption: Workflow for PEGylation and stability analysis.

stability_assessment_logic cluster_samples Test Samples cluster_assays Stability Assays cluster_endpoints Measured Endpoints cluster_outcome Expected Outcome UnPEGylated Un-PEGylated Protein Thermal Thermal Stress (DSC) UnPEGylated->Thermal Proteolytic Proteolytic Stress (Protease) UnPEGylated->Proteolytic Physical Physical Stress (DLS) UnPEGylated->Physical PEGylated This compound PEGylated Protein PEGylated->Thermal PEGylated->Proteolytic PEGylated->Physical Tm Melting Temperature (Tm) Thermal->Tm Degradation Degradation Rate Proteolytic->Degradation Aggregation Aggregation Rate Physical->Aggregation Outcome PEGylated > Un-PEGylated (Improved Stability) Tm->Outcome Degradation->Outcome Aggregation->Outcome

References

Application Notes and Protocols for the Characterization of m-PEG12-Thiol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of methoxy-poly(ethylene glycol)-thiol conjugates with a discrete chain length of 12 PEG units (m-PEG12-Thiol). The methodologies described herein are essential for ensuring the quality, purity, and consistency of these conjugates, which are increasingly utilized as linkers in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker that combines the benefits of a discrete PEG spacer with a reactive thiol group. The PEG moiety enhances solubility and provides a defined spatial separation, while the thiol group enables covalent conjugation to various molecules of interest through thiol-ene reactions, maleimide chemistry, or attachment to metal surfaces. Accurate characterization is critical to confirm the identity, purity, and integrity of the conjugate, as well as to quantify conjugation efficiency. This document outlines the key analytical techniques for this purpose.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound conjugates. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment.

  • Mass Spectrometry (MS): For molecular weight verification.

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.

  • Size Exclusion Chromatography (SEC): To analyze size variants and aggregation.[1]

  • Thiol Quantification Assays: To determine the concentration of free thiol groups.

The selection of methods will depend on whether the characterization is for the this compound linker itself or its subsequent conjugate with a target molecule.

Experimental Protocols

Structural Verification by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and assess its purity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical spectral parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Data Analysis:

    • Integrate the characteristic peaks corresponding to the methoxy group (singlet, ~3.38 ppm), the PEG backbone (multiplet, ~3.64 ppm), and the protons adjacent to the thiol group.[2]

    • The presence and correct integration of these signals confirm the structure. Impurities can be identified by the presence of unexpected peaks.[3]

Characteristic ¹H NMR Peaks for this compound in D₂O:

  • ~2.7 ppm (t): Protons of the methylene group adjacent to the thiol (-CH₂-SH).[2]

  • ~2.9 ppm (t): Protons of the methylene group in the thio-ethyl moiety (-S-CH₂-).[2]

  • ~3.3 ppm (s): Protons of the terminal methoxy group (-OCH₃).

  • ~3.5-3.6 ppm (m): Protons of the ethylene glycol repeating units (-O-CH₂-CH₂-O-).

Molecular Weight Determination by Mass Spectrometry

Objective: To confirm the molecular weight of the this compound.

Protocol (MALDI-TOF MS):

  • Matrix Selection: Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for PEG analysis.

  • Sample Preparation:

    • Prepare a 10 mg/mL solution of the matrix in a 1:1 acetonitrile:water solution with 0.1% trifluoroacetic acid (TFA).

    • Prepare a 1 mg/mL solution of the this compound sample in water or a suitable organic solvent.

    • Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrument: A MALDI-TOF mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion reflectron mode.

  • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the molecular weight of this compound (576.74 g/mol ) plus a cation (e.g., [M+Na]⁺ or [M+K]⁺).

Purity Analysis by HPLC

Objective: To determine the purity of the this compound conjugate.

Protocol (Reversed-Phase HPLC):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% TFA

    • B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Since PEG does not have a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. A Refractive Index (RI) detector can also be used for isocratic methods.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component in the chromatogram.

Thiol Group Quantification

Objective: To quantify the concentration of active thiol groups.

Protocol (Ellman's Test):

  • Reagents:

    • Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).

    • Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

  • Procedure:

    • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

    • Dissolve the this compound sample in the reaction buffer.

    • Add Ellman's reagent to the sample and standards.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer. The product of the reaction, 2-nitro-5-thiobenzoate (TNB), has a high molar extinction coefficient at this wavelength.

  • Calculation: Determine the thiol concentration in the sample by comparing its absorbance to the standard curve.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of a batch of this compound.

Table 1: Purity and Identity

ParameterMethodSpecificationResult
PurityRP-HPLC-ELSD≥ 95%98.2%
Molecular WeightMALDI-TOF MS576.7 ± 1.0 Da576.5 Da ([M+H]⁺)
Structure Confirmation¹H NMRConforms to structureConforms

Table 2: Thiol Group Activity

ParameterMethodSpecificationResult
Thiol ConcentrationEllman's Test≥ 90% of theoretical94.5%

Visualizations

Experimental Workflow for this compound Characterization

G Workflow for this compound Characterization cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Output Sample This compound Sample NMR ¹H NMR Spectroscopy Sample->NMR MS Mass Spectrometry (MALDI-TOF) Sample->MS HPLC RP-HPLC (ELSD/CAD) Sample->HPLC ThiolAssay Thiol Quantification (Ellman's) Sample->ThiolAssay Structure Structural Confirmation NMR->Structure MW Molecular Weight MS->MW Purity Purity Assessment HPLC->Purity ThiolConc Active Thiol Concentration ThiolAssay->ThiolConc

Caption: Overview of the analytical workflow for characterizing this compound.

Logic Diagram for Method Selection

G Method Selection Guide cluster_question Analytical Question cluster_method Recommended Method Q_Structure Correct Chemical Structure? M_NMR ¹H NMR Q_Structure->M_NMR Q_MW Correct Molecular Weight? M_MS Mass Spectrometry Q_MW->M_MS Q_Purity Purity Level? M_HPLC HPLC Q_Purity->M_HPLC M_SEC SEC Q_Purity->M_SEC for aggregates Q_Conjugation Conjugation Efficiency? Q_Conjugation->M_HPLC monitor reaction M_Thiol Thiol Assay Q_Conjugation->M_Thiol

Caption: Decision guide for selecting the appropriate analytical method.

References

Application Notes and Protocols: m-PEG12-Thiol in Hydrogel Scaffolds for Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-thiol with 12 PEG units (m-PEG12-Thiol) in the fabrication of hydrogels for tissue engineering applications. Detailed protocols for hydrogel synthesis, characterization, and cellular studies are provided to guide researchers in utilizing this versatile bioconjugate.

Introduction to this compound in Tissue Engineering

Poly(ethylene glycol) (PEG)-based hydrogels are widely used as scaffolds in tissue engineering due to their biocompatibility, tunable mechanical properties, and ability to create a hydrated, three-dimensional environment that mimics the native extracellular matrix (ECM).[1] this compound is a specific, short-chain PEG derivative that offers unique advantages in this context. Its terminal thiol (-SH) group is highly reactive and can participate in various crosslinking chemistries to form hydrogel networks. The methoxy (m-) cap ensures that the PEG chain is monofunctional, preventing unwanted crosslinking and allowing for precise control over the hydrogel architecture.[2]

The short length of the 12-unit PEG chain can influence the physical properties of the resulting hydrogel, often leading to denser networks with potentially lower swelling ratios compared to hydrogels formed from higher molecular weight PEGs.[3] This characteristic can be advantageous for applications requiring a more constrained matrix.

Key Applications of this compound in Tissue Engineering:

  • 3D Cell Culture: Creating biocompatible hydrogels for encapsulating cells to study cell behavior in a 3D environment.[4]

  • Bioactive Scaffold Functionalization: Covalently attaching bioactive molecules, such as peptides (e.g., RGD for cell adhesion) or growth factors, to the hydrogel network to elicit specific cellular responses.

  • Controlled Drug Delivery: Engineering hydrogels with specific degradation profiles for the sustained release of therapeutic agents.

  • Surface Modification: Functionalizing surfaces of medical devices or tissue culture substrates to improve biocompatibility and control protein adsorption and cell adhesion.

Hydrogel Formation Chemistries

The thiol group of this compound can be utilized in several crosslinking strategies to form hydrogels. The two most common methods are Michael Addition and Thiol-Ene photo-click chemistry.

Michael Addition

This reaction involves the addition of a thiol to an electron-poor double bond, such as a maleimide or an acrylate. This method is advantageous as it proceeds under physiological conditions without the need for a photoinitiator, making it highly cytocompatible for cell encapsulation.

Workflow for Michael Addition Hydrogel Formation:

cluster_0 Preparation cluster_1 Mixing and Gelation cluster_2 Application A Dissolve this compound in buffer C Mix precursor solutions A->C B Dissolve multi-arm PEG-maleimide in buffer B->C D Dispense into mold or for cell encapsulation C->D E Incubate for gelation D->E F Hydrogel for 3D cell culture E->F

Caption: Michael Addition Workflow

Thiol-Ene Photo-Click Chemistry

This light-mediated reaction occurs between a thiol and a norbornene-functionalized polymer in the presence of a photoinitiator. Thiol-ene reactions are rapid, highly specific, and offer excellent spatial and temporal control over gelation, making them ideal for creating complex hydrogel structures and for 3D bioprinting.

Workflow for Thiol-Ene Hydrogel Formation:

cluster_0 Preparation cluster_1 Photopolymerization cluster_2 Application A Dissolve this compound in buffer D Mix precursor solutions A->D B Dissolve multi-arm PEG-norbornene in buffer B->D C Add photoinitiator C->D E Expose to UV light D->E F Patterned hydrogel for guided cell growth E->F

Caption: Thiol-Ene Photo-Click Chemistry Workflow

Experimental Protocols

The following are generalized protocols for forming hydrogels using this compound. Researchers should optimize the concentrations and reaction conditions for their specific application.

Protocol 1: Hydrogel Formation via Michael Addition

Materials:

  • This compound

  • 4-arm PEG-Maleimide (or other multi-arm PEG with maleimide groups)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Cells in culture medium (for cell encapsulation)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in PBS to the desired concentration (e.g., 10 mM).

    • Dissolve 4-arm PEG-Maleimide in PBS to achieve a 1:1 molar ratio of thiol to maleimide groups.

  • Hydrogel Formation:

    • To form a 100 µL hydrogel, mix 50 µL of the this compound solution with 50 µL of the 4-arm PEG-Maleimide solution.

    • For cell encapsulation, first resuspend the cells in the 4-arm PEG-Maleimide solution, then mix with the this compound solution.

    • Pipette the mixture into a mold or culture well.

  • Gelation:

    • Incubate at 37°C. Gelation time can range from minutes to hours depending on the concentration and reactivity of the precursors.

  • Equilibration:

    • After gelation, add cell culture medium or PBS to the hydrogel and allow it to swell and equilibrate.

Protocol 2: Hydrogel Formation via Thiol-Ene Photo-Click Chemistry

Materials:

  • This compound

  • 4-arm PEG-Norbornene

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve this compound and 4-arm PEG-Norbornene in PBS at a 1:1 molar ratio of thiol to norbornene groups. A typical total polymer concentration is 10% (w/v).

    • Dissolve the photoinitiator in the precursor solution to a final concentration of 0.05-0.1% (w/v).

  • Photopolymerization:

    • Pipette the precursor solution into a mold or onto a surface.

    • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a specified time (e.g., 1-5 minutes) to initiate gelation.

  • Washing:

    • After polymerization, wash the hydrogel extensively with PBS to remove any unreacted components and the photoinitiator.

Quantitative Data Summary

The mechanical properties of hydrogels are critical for their application in tissue engineering. While specific data for this compound hydrogels is limited, the following table provides a summary of expected properties based on studies of similar low molecular weight PEG-thiol hydrogels.

PropertyThiol-Ene Hydrogels (10% w/v)Michael Addition Hydrogels (10% w/v)Reference
Young's Modulus (kPa) 1 - 300.5 - 20
Shear Modulus (kPa) ~1 - 6Not widely reported
Gelation Time Seconds to minutesMinutes to hours
Swelling Ratio (q) 10 - 2015 - 25

Note: These values are estimates and will vary depending on the specific crosslinker, polymer concentration, and reaction conditions.

Biofunctionalization and Signaling Pathways

A key advantage of PEG hydrogels is the ability to incorporate bioactive signals to direct cell behavior. The thiol group of this compound can be used to conjugate peptides containing a free cysteine residue.

Signaling Pathway Modulation:

By incorporating specific peptide sequences, this compound hydrogels can be designed to modulate key signaling pathways involved in tissue regeneration.

cluster_0 Hydrogel Functionalization cluster_1 Cell-Matrix Interaction cluster_2 Downstream Signaling cluster_3 Cellular Response A This compound Hydrogel C Conjugation via Thiol-Maleimide or Thiol-Ene A->C B Bioactive Peptide (e.g., RGD, IKVAV) B->C D Integrin Binding C->D E Focal Adhesion Formation D->E F FAK/Src Activation E->F G MAPK/ERK Pathway F->G H PI3K/Akt Pathway F->H I Adhesion & Spreading G->I J Proliferation & Survival G->J K Differentiation G->K H->J

Caption: Integrin-Mediated Signaling Pathway

For example, the incorporation of the RGD peptide sequence promotes cell adhesion through integrin binding, which can activate focal adhesion kinase (FAK) and downstream pathways such as MAPK/ERK and PI3K/Akt, influencing cell survival, proliferation, and differentiation. Similarly, other peptides or growth factors can be tethered to modulate pathways like TGF-β signaling for chondrogenesis or VEGF signaling for angiogenesis.

Biocompatibility

PEG is generally considered biocompatible and non-immunogenic. Studies on thiolated polymers have shown good biocompatibility, with low cytotoxicity observed in cell culture experiments. However, it is essential to ensure the complete removal of any potentially cytotoxic components, such as photoinitiators or unreacted crosslinkers, through thorough washing of the hydrogels after formation.

Conclusion

This compound is a valuable building block for the creation of well-defined hydrogels for tissue engineering. Its short chain length and reactive thiol group allow for the formation of hydrogels with tunable properties and the incorporation of bioactive cues to direct cell fate. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their specific tissue engineering applications.

References

Application Note: Quantification of m-PEG12-Thiol Surface Density on Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The functionalization of nanoparticles with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a critical strategy in nanomedicine to improve their biophysical and chemical properties. Specifically, methoxy-PEG-thiol (m-PEG-Thiol) is widely used to create a hydrophilic "stealth" layer on nanoparticle surfaces, which can reduce protein adsorption, prevent aggregation, and prolong systemic circulation time. The density of this PEG layer is a crucial parameter that dictates the nanoparticle's stability, biocompatibility, and in vivo fate. Therefore, accurate and reliable quantification of the m-PEG-Thiol surface density is essential for the development of effective and reproducible nanoparticle-based therapeutics and diagnostics.

This document provides detailed protocols for several common analytical techniques used to quantify the surface density of m-PEG12-Thiol on various nanoparticle cores.

Overview of Quantification Methods

Several analytical techniques can be employed to determine the number of PEG chains per nanoparticle or the surface area occupied by each ligand. The choice of method depends on the nanoparticle composition, available instrumentation, and the specific information required.

  • Thermogravimetric Analysis (TGA): Measures the mass of the PEG layer by heating the sample and recording the weight loss associated with the thermal decomposition of the organic ligand.[1]

  • X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique that provides the elemental composition of the nanoparticle's outermost layers (5-10 nm). The relative atomic concentrations can be used to calculate ligand density.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that can quantify the amount of PEG in a sample by integrating the signal from its characteristic protons relative to a known internal standard.[4][5]

  • Ellman's Assay: A colorimetric method used to quantify the number of free thiol groups. It can be adapted to measure the amount of m-PEG-Thiol cleaved from the nanoparticle surface.

The overall workflow for nanoparticle functionalization and subsequent quantification of surface density is a multi-step process.

G cluster_0 Nanoparticle Preparation & Functionalization cluster_1 Quantification cluster_2 Data Analysis NP_Synth Nanoparticle Synthesis PEGylation PEGylation with This compound NP_Synth->PEGylation Purification Purification (e.g., Centrifugation, Dialysis) PEGylation->Purification Quant_TGA TGA Purification->Quant_TGA Quant_XPS XPS Purification->Quant_XPS Quant_NMR NMR Purification->Quant_NMR Quant_Ellman Ellman's Assay Purification->Quant_Ellman Analysis Calculate Surface Density (ligands/nm²) Quant_TGA->Analysis Quant_XPS->Analysis Quant_NMR->Analysis Quant_Ellman->Analysis

Caption: General workflow for nanoparticle PEGylation and surface density quantification.

Comparison of Quantification Techniques

The selection of an appropriate quantification method is critical. The table below summarizes the key aspects of each technique.

Technique Principle Sample Requirement Advantages Limitations Quantitative Output
TGA Measures mass loss of organic material upon heating.1-5 mg of dried nanoparticles.Relatively simple, widely available.Destructive, requires significant sample mass, may not distinguish between ligands and other organic contaminants.Mass percentage of PEG, number of ligands per particle.
XPS Measures elemental composition of the surface.Dried nanoparticles on a solid substrate.Highly surface-sensitive, provides chemical state information.Requires high vacuum, complex data analysis, quantification can be challenging for curved surfaces.Atomic percentage of surface elements, number of ligands/nm².
NMR Quantifies molecules based on nuclear spin in a magnetic field.1-5 mg of nanoparticles dispersed in a deuterated solvent.Non-destructive, provides structural information, can be performed in solution.Requires expensive instrumentation, line broadening can be an issue for large nanoparticles.Molar quantity of PEG, number of ligands per particle.
Ellman's Assay Colorimetric detection of thiol groups via disulfide exchange.Nanoparticles in solution, or cleaved ligands.Simple, uses standard lab equipment (spectrophotometer), high sensitivity.Indirect method (measures cleaved thiols), susceptible to interference from other reducing agents.Molar quantity of thiols, number of ligands per particle.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol describes how to determine the mass of this compound grafted onto nanoparticles.

G Prep Prepare Sample: ~5 mg of dried PEGylated NPs TGA Place in TGA pan (platinum/alumina) Prep->TGA Run Run TGA Program: - Heat to 100°C (remove water) - Ramp to 600°C (e.g., 10°C/min) - Under N2 atmosphere TGA->Run Curve Obtain Mass Loss vs. Temperature Curve Run->Curve Analyze Identify weight loss % (Δm) corresponding to PEG decomposition (typically 200-400°C) Curve->Analyze Calc Calculate Surface Density Analyze->Calc

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Protocol:

  • Sample Preparation: Prepare a lyophilized (freeze-dried) powder of the purified this compound functionalized nanoparticles. Ensure the sample is completely dry.

  • Instrumentation:

    • Thermogravimetric Analyzer.

    • High-purity nitrogen gas supply.

  • Procedure:

    • Tare an empty TGA pan (platinum or alumina).

    • Accurately weigh 2-5 mg of the dried nanoparticle sample into the pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with nitrogen gas (e.g., at 50 mL/min).

    • Execute the temperature program:

      • Hold at 100°C for 20 minutes to remove any adsorbed water.

      • Ramp the temperature from 100°C to 600°C at a rate of 10°C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve (percent weight vs. temperature).

    • The weight loss between approximately 200°C and 400°C corresponds to the decomposition of the this compound. The residual mass at 600°C represents the inorganic nanoparticle core.

    • Calculate the mass of PEG (m_PEG) and the mass of the nanoparticle core (m_NP_core).

      • Mass Fraction_PEG = (Initial Mass - Final Mass) / Initial Mass

    • Calculate the number of PEG molecules per nanoparticle and the surface density (ligands/nm²). This requires knowing the average size and density of the nanoparticle core to determine the number of nanoparticles and their total surface area.

Example Data Table:

Sample ComponentInitial Mass (mg)Mass Loss (%)Final Mass (mg)
Water5.002.0% (up to 150°C)4.90
This compound4.9015.0% (200-400°C)4.165
NP Core4.165-4.165
X-ray Photoelectron Spectroscopy (XPS)

This protocol outlines the use of XPS to determine the elemental composition of the nanoparticle surface.

G Prep Prepare Sample: - Disperse NPs in volatile solvent - Drop-cast onto Si wafer - Dry under vacuum XPS Mount sample in XPS chamber Prep->XPS Scan Acquire Spectra: 1. Survey Scan (all elements) 2. High-Res Scans (C 1s, O 1s, S 2p, Au 4f, etc.) XPS->Scan Fit Peak Fitting & Integration: Determine atomic concentrations (%) of each element Scan->Fit Analyze Use atomic ratios (e.g., S/Au or C/Au) to determine surface coverage Fit->Analyze Calc Calculate Surface Density Analyze->Calc

Caption: Experimental workflow for X-ray Photoelectron Spectroscopy (XPS).

Protocol:

  • Sample Preparation:

    • Prepare a clean silicon wafer substrate.

    • Disperse the purified nanoparticles in a volatile solvent (e.g., ethanol or water).

    • Drop-cast a small volume of the dispersion onto the silicon wafer and allow it to dry completely, preferably in a vacuum oven.

  • Instrumentation:

    • X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα).

  • Procedure:

    • Mount the sample in the XPS analysis chamber.

    • Evacuate the chamber to ultra-high vacuum (<10⁻⁸ torr).

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, S 2p, and the core elements of the nanoparticle (e.g., Au 4f for gold nanoparticles).

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to determine the integrated peak areas for each element.

    • Calculate the atomic concentrations using the instrument's relative sensitivity factors (RSFs).

    • The ratio of the sulfur (from the thiol) or carbon (from the PEG backbone) signal to the nanoparticle core element signal is proportional to the surface coverage.

    • Use a modeling approach that accounts for the nanoparticle's spherical geometry to convert atomic ratios into a quantitative surface density (ligands/nm²).

Example Data Table:

ElementBinding Energy (eV)Atomic Conc. (%) - Bare NPAtomic Conc. (%) - PEGylated NP
Au 4f~84.085.245.1
C 1s~285.014.840.5
O 1s~532.0-12.3
S 2p~162.0-2.1
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

This protocol details a non-destructive method to quantify the amount of this compound on nanoparticles in solution.

G Prep Prepare Sample: - Accurately weigh dried NPs - Add known amount of internal standard (e.g., DSS) - Dissolve in D₂O NMR Transfer to NMR tube Prep->NMR Acquire Acquire ¹H NMR Spectrum NMR->Acquire Integrate Integrate Peaks: - PEG backbone (-CH₂CH₂O-) - Internal Standard Acquire->Integrate Analyze Compare integrated areas to determine the molar amount of PEG Integrate->Analyze Calc Calculate Surface Density Analyze->Calc

Caption: Experimental workflow for quantitative NMR (qNMR).

Protocol:

  • Sample Preparation:

    • Accurately weigh a known mass of lyophilized PEGylated nanoparticles.

    • Prepare a stock solution of a suitable internal standard (e.g., 2,2-dimethyl-2-silapentane-5-sulfonate, DSS) in deuterium oxide (D₂O) at a known concentration.

    • Dissolve the nanoparticle sample in a precise volume of the internal standard solution.

  • Instrumentation:

    • High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Transfer the sample solution to a 5 mm NMR tube.

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for full magnetization recovery.

  • Data Analysis:

    • Integrate the characteristic peak of the PEG repeating units (-CH₂CH₂O-), which appears as a sharp singlet around 3.6-3.7 ppm.

    • Integrate the peak of the internal standard (e.g., the methyl singlet of DSS at 0 ppm).

    • The molar amount of PEG can be calculated using the following equation: moles_PEG = (Area_PEG / N_protons_PEG) * (N_protons_std / Area_std) * moles_std Where N_protons is the number of protons contributing to the integrated signal. For this compound, the ethylene oxide repeat unit has 4 protons.

    • From the moles of PEG and the mass of nanoparticles, calculate the number of ligands per particle and the surface density.

Example Data Table:

Peak AssignmentChemical Shift (ppm)Number of ProtonsIntegrated Area
DSS (Standard)0.0091.00
PEG Backbone~3.6548 (for PEG12)12.50
Ellman's Assay for Cleaved Thiols

This protocol quantifies the amount of this compound by first cleaving it from the nanoparticle surface and then reacting the free thiol with Ellman's reagent.

G cluster_0 Sample & Standard Prep cluster_1 Reaction & Measurement cluster_2 Data Analysis Prep_Std Prepare Thiol Standards (e.g., Cysteine) React Mix standards/supernatant with Ellman's Reagent Prep_Std->React Cleave Cleave PEG-Thiol from NPs (e.g., with DTT or NaBH₄) Separate Separate NPs from supernatant (centrifugation) Cleave->Separate Separate->React Incubate Incubate (e.g., 15 min, RT) React->Incubate Measure Measure Absorbance at 412 nm Incubate->Measure Curve Generate Standard Curve Measure->Curve Calc Calculate Thiol Conc. in sample Curve->Calc

Caption: Experimental workflow for Ellman's Assay.

Protocol:

  • Materials and Reagents:

    • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

    • Reaction Buffer: Phosphate buffer (0.1 M, pH 8.0) with EDTA (1 mM).

    • Thiol standard (e.g., L-cysteine or the this compound ligand itself).

    • Cleaving agent (e.g., dithiothreitol - DTT).

  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Procedure:

    • Standard Curve: Prepare a series of known concentrations of the thiol standard in the reaction buffer.

    • Sample Preparation:

      • Disperse a known concentration of PEGylated nanoparticles in buffer.

      • Add a cleaving agent (e.g., 10 mM DTT) to displace the this compound from the nanoparticle surface. Incubate for 1-2 hours.

      • Centrifuge the sample to pellet the nanoparticles. Carefully collect the supernatant containing the cleaved PEG-thiol.

    • Reaction:

      • In a 96-well plate or cuvettes, add 50 µL of the standard solutions or the sample supernatant.

      • Add 200 µL of the DTNB solution (e.g., 0.4 mg/mL in reaction buffer).

      • Incubate for 15 minutes at room temperature, protected from light.

    • Measurement: Measure the absorbance of the resulting yellow product (TNB²⁻) at 412 nm.

  • Data Analysis:

    • Subtract the absorbance of a blank (buffer + DTNB reagent) from all readings.

    • Plot the absorbance vs. concentration for the standards to create a calibration curve.

    • Use the linear regression equation from the standard curve to determine the concentration of thiols in the sample supernatant.

    • Calculate the total number of moles of this compound and subsequently the surface density on the nanoparticles.

Example Data Table (Standard Curve):

Cysteine Conc. (µM)Absorbance at 412 nm (Corrected)
00.000
100.135
250.338
500.675
751.012
1001.350

References

Application Notes and Protocols for Cell Labeling with m-PEG12-Thiol Functionalized Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of cellular components is fundamental to advancing our understanding of complex biological processes, from signal transduction to cellular trafficking. This document provides detailed protocols and application notes for the use of probes functionalized with methoxy-polyethylene glycol (12)-Thiol (m-PEG12-Thiol) for cell labeling. The inclusion of a PEG spacer, such as this compound, in a probe's design can enhance its solubility, reduce non-specific binding, and minimize steric hindrance, thereby improving labeling efficiency and biocompatibility.

The thiol group on the this compound linker offers a versatile handle for conjugation to a variety of molecules, including fluorescent dyes, biotin, or targeting ligands, through thiol-specific chemistries like maleimide reactions.[1] These functionalized probes can be employed in a range of applications, including fluorescence microscopy, flow cytometry, and targeted delivery. This document will focus on the labeling of cell surface proteins using a model fluorescent probe conjugated via an this compound linker.

Core Principles of this compound Probe Labeling

Probes functionalized with this compound are designed for the targeted labeling of cells. The core components of such a probe typically include:

  • A targeting moiety: This component (e.g., an antibody, peptide, or small molecule) provides specificity by binding to a particular cell surface receptor or antigen.

  • An this compound linker: This flexible, hydrophilic spacer connects the targeting moiety to the reporter molecule. It enhances the probe's solubility and reduces potential immunogenicity.[2]

  • A reporter molecule: This is typically a fluorescent dye (fluorophore) or biotin, enabling detection or purification of the labeled cells.

The labeling process generally involves the incubation of live cells with the this compound functionalized probe, allowing the targeting moiety to bind to its specific cellular target. Subsequent washing steps remove any unbound probe, and the cells can then be analyzed using appropriate instrumentation.

Data Presentation

The following tables summarize representative quantitative data from cell labeling experiments using a fluorescent this compound functionalized probe. The data presented here is illustrative and may vary depending on the specific probe, cell type, and experimental conditions.

Table 1: Labeling Efficiency of a Fluorescent this compound Probe on Target vs. Non-Target Cells

Cell LineTarget Receptor ExpressionProbe Concentration (nM)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Labeled Cells (%)
MDA-MB-231 High1008500 ± 45098 ± 1.5
MDA-MB-231 High506200 ± 30095 ± 2.0
MDA-MB-231 High102100 ± 15065 ± 3.5
MCF-7 Low100150 ± 255 ± 1.0

Table 2: Cytotoxicity of a Fluorescent this compound Probe

Cell LineProbe Concentration (nM)Incubation Time (hours)Cell Viability (%)
MDA-MB-231 100499 ± 1.0
MDA-MB-231 1002497 ± 2.5
MDA-MB-231 5002492 ± 3.0
MCF-7 1002498 ± 1.5

Cell viability was assessed using a standard trypan blue exclusion assay.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent this compound Probe

This protocol describes the synthesis of a fluorescent probe by conjugating a maleimide-activated fluorophore to this compound.

Materials:

  • This compound

  • Maleimide-activated fluorophore (e.g., Maleimide-FITC)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Dissolve Reagents: Dissolve a 1.2-fold molar excess of the maleimide-activated fluorophore in anhydrous DMF. In a separate tube, dissolve this compound in PBS, pH 7.2.

  • Conjugation Reaction: Slowly add the dissolved maleimide-activated fluorophore to the this compound solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification: Purify the resulting fluorescent this compound probe using a size-exclusion chromatography column to remove unconjugated fluorophore.

  • Characterization: Confirm the successful conjugation and determine the concentration of the probe using UV-Vis spectrophotometry.

Protocol 2: Labeling of Live Cells with a Fluorescent this compound Probe

This protocol provides a general procedure for labeling live cells in culture.

Materials:

  • Cells of interest cultured in appropriate vessels (e.g., 6-well plates, chamber slides)

  • Fluorescent this compound probe (from Protocol 1)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) (optional)

  • Mounting medium with DAPI (optional)

Procedure:

  • Cell Preparation: Culture cells until they reach the desired confluency (typically 70-80%).

  • Probe Preparation: Dilute the fluorescent this compound probe to the desired final concentration in pre-warmed complete cell culture medium.

  • Cell Labeling: Aspirate the existing culture medium from the cells and gently wash once with warm PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for 1-2 hours at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.

  • Washing: Aspirate the labeling solution and wash the cells three times with warm PBS to remove unbound probe.

  • Imaging/Analysis:

    • Live-Cell Imaging: Add fresh, pre-warmed culture medium to the cells and proceed with imaging using a fluorescence microscope.

    • Fixed-Cell Imaging: After the final wash, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Mount the coverslip with a mounting medium containing DAPI for nuclear counterstaining.

    • Flow Cytometry: After the final wash, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in PBS containing 1% BSA and analyze on a flow cytometer.

Visualizations

experimental_workflow cluster_prep Probe & Cell Preparation cluster_labeling Cell Labeling cluster_analysis Analysis synthesis Synthesize Fluorescent This compound Probe probe_prep Prepare Labeling Solution synthesis->probe_prep cell_culture Culture Cells to Desired Confluency cell_culture->probe_prep incubation Incubate Cells with Probe probe_prep->incubation washing Wash to Remove Unbound Probe incubation->washing live_imaging Live-Cell Imaging washing->live_imaging fixed_imaging Fixation & Fixed-Cell Imaging washing->fixed_imaging flow_cytometry Flow Cytometry washing->flow_cytometry

Caption: Experimental workflow for labeling cells with a fluorescent this compound probe.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm probe Targeted this compound Probe binding Binding probe->binding receptor Cell Surface Receptor receptor->binding clathrin_pit Clathrin-Coated Pit binding->clathrin_pit endosome Early Endosome clathrin_pit->endosome Endocytosis lysosome Lysosome endosome->lysosome Degradation recycling Recycling Endosome endosome->recycling recycling->receptor Recycling to Membrane

Caption: Receptor-mediated endocytosis of a targeted this compound probe.

References

Application Notes and Protocols for m-PEG12-Thiol in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-Thiol is a discrete polyethylene glycol (PEG) derivative that plays a crucial role in the development of advanced drug delivery systems. Its structure, featuring a methoxy-terminated PEG chain of twelve ethylene glycol units and a terminal thiol group, provides a unique combination of properties beneficial for targeted therapeutics. The PEG component offers hydrophilicity, which can improve the solubility of hydrophobic drugs and reduce non-specific protein adsorption, leading to prolonged circulation times in vivo. The terminal thiol group allows for covalent conjugation to various nanocarriers, such as gold nanoparticles or maleimide-functionalized liposomes, and to targeting ligands like antibodies. These characteristics make this compound an important tool for designing sophisticated drug delivery vehicles that can enhance therapeutic efficacy while minimizing side effects.

Applications of this compound in Targeted Drug Delivery

The primary application of this compound in targeted drug delivery is as a flexible linker to attach therapeutic agents and targeting moieties to nanocarriers. Key applications include:

  • Surface Modification of Nanoparticles: this compound is widely used to functionalize the surface of metallic nanoparticles (e.g., gold nanoparticles) and liposomes. This "PEGylation" process creates a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby extending the systemic circulation time of the nanocarrier.[1]

  • Conjugation of Targeting Ligands: The thiol group can be used to conjugate targeting ligands, such as antibodies or peptides, to the surface of drug-loaded nanoparticles. This enables active targeting of the drug delivery system to specific cells or tissues that overexpress the corresponding receptors, enhancing drug accumulation at the desired site.

  • Linker for Antibody-Drug Conjugates (ADCs): In the context of ADCs, thiol-reactive linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. While longer PEG chains are often used, the principles of thiol-maleimide chemistry are central to this application.[2][3]

  • Component of PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for drug delivery systems utilizing thiol-terminated PEG linkers. It is important to note that specific data for this compound is limited in publicly available literature. The data presented for gold nanoparticle-paclitaxel conjugates is based on a study using PEG linkers of varying molecular weights, with the 1000 Da PEG being a relevant proxy for this compound (MW ≈ 577 g/mol ).[5]

Table 1: Physicochemical Properties of Thiol-PEG Functionalized Nanoparticles

Nanocarrier SystemPEG Molecular Weight (Da)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Gold NanoparticlesN/A (uncoated)~30~ -30
Thiolated Gelatin Nanoparticles2000179.0 ± 30.9Not Reported
DSPE-PEG/Soluplus Micelles200052.0 (unaggregated)~ -38.0

Table 2: Drug Loading and Solubility of Paclitaxel-PEG-Thiol Conjugated to Gold Nanoparticles

PEG Molecular Weight (Da)Water Solubility of Conjugate (mg/mL)Drug Loading Capacity (% w/w)Reference
40025.332.5
60078.135.2
100018436.5

Table 3: In Vitro Cytotoxicity of Paclitaxel-PEG-Thiol Conjugated to Gold Nanoparticles in HepG2 Cells

FormulationIC50 (µg/mL of Paclitaxel)Reference
Free Paclitaxel0.025
PTX-PEG400@GNPs0.015
PTX-PEG600@GNPs0.012
PTX-PEG1000@GNPs0.009

Experimental Protocols

Protocol 1: Synthesis of Paclitaxel-m-PEG12-Thiol Conjugated Gold Nanoparticles (GNP-PEG12-PTX)

This protocol is adapted from a study that synthesized paclitaxel-conjugated gold nanoparticles with varying PEG chain lengths.

Materials:

  • This compound

  • Paclitaxel

  • Glutaric anhydride

  • 4-dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Mercaptoacetic acid

  • Citrate-protected gold nanoparticles (GNPs)

  • Methanol

  • Sodium borohydride

  • Dialysis membrane (MWCO 7500 Da)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Synthesis of PTX-PEG12-COOH: a. React paclitaxel with glutaric anhydride in the presence of DMAP to attach a carboxylic acid group to the paclitaxel molecule. b. Conjugate the carboxylated paclitaxel to the hydroxyl group of m-PEG12-OH (a precursor to this compound) using DCC as a coupling agent.

  • Synthesis of PTX-PEG12-Thiol: a. Convert the terminal hydroxyl group of the PTX-PEG12 conjugate to a thiol group by reacting with mercaptoacetic acid.

  • Conjugation to Gold Nanoparticles: a. Dissolve the synthesized PTX-PEG12-Thiol in methanol. b. Add a solution of citrate-protected GNPs to the PTX-PEG12-Thiol solution. c. Stir the mixture for 1 hour to allow for the formation of the gold-thiol bond.

  • Purification: a. Purify the GNP-PEG12-PTX conjugates by dialysis against PBS to remove unconjugated ligands and reactants.

Characterization:

  • Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

  • Drug Loading: Quantify the amount of paclitaxel conjugated to the GNPs using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Formulation of this compound Functionalized Liposomes for Doxorubicin Delivery

This protocol outlines a general method for preparing PEGylated liposomes, which can be adapted for this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide (as a component to react with this compound)

  • This compound

  • Doxorubicin

  • Chloroform

  • Ammonium sulfate solution

  • HEPES buffer (pH 7.4)

Procedure:

  • Lipid Film Hydration: a. Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Maleimide in chloroform in a round-bottom flask. b. Remove the chloroform under reduced pressure to form a thin lipid film. c. Hydrate the lipid film with an ammonium sulfate solution by vortexing, followed by sonication to form multilamellar vesicles.

  • Liposome Extrusion: a. Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar liposomes of a defined size.

  • Remote Loading of Doxorubicin: a. Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a HEPES buffer. b. Incubate the liposomes with a doxorubicin solution. The pH gradient across the liposome membrane will drive the encapsulation of doxorubicin.

  • Surface Functionalization with this compound: a. Incubate the doxorubicin-loaded, maleimide-functionalized liposomes with a solution of this compound. The thiol group will react with the maleimide group on the liposome surface to form a stable thioether bond.

  • Purification: a. Remove unreacted this compound by dialysis or size exclusion chromatography.

Characterization:

  • Particle Size and Zeta Potential: Analyze using DLS.

  • Encapsulation Efficiency: Determine the amount of encapsulated doxorubicin by separating the liposomes from the unencapsulated drug and quantifying the drug concentration using fluorescence spectroscopy or HPLC.

Protocol 3: Conjugation of this compound to an Antibody for Targeted Delivery

This protocol describes a general method for creating an antibody-drug conjugate (ADC) using thiol chemistry.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Maleimide-activated cytotoxic drug

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Phosphate buffer (pH 7.2-7.5)

  • Desalting column (e.g., Sephadex G-25)

  • L-cysteine or N-acetylcysteine for quenching

Procedure:

  • Antibody Reduction: a. Prepare the antibody solution in a suitable phosphate buffer. b. Add a reducing agent (TCEP or DTT) to the antibody solution to reduce the interchain disulfide bonds, exposing free thiol groups. c. Incubate for 30-60 minutes at room temperature or 37°C. d. Remove the excess reducing agent using a desalting column.

  • Conjugation: a. Prepare a solution of the maleimide-activated drug linker (to which this compound can be pre-conjugated if the drug itself is not thiol-reactive). b. Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker is typically used. c. Incubate for 1-2 hours at room temperature or 4°C.

  • Quenching: a. Add a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups.

  • Purification: a. Purify the ADC using size exclusion chromatography or other chromatographic techniques to remove unreacted drug-linker and quenching agent.

Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Purity and Aggregation: Assess the purity and presence of aggregates using size exclusion chromatography.

Visualizations

Experimental_Workflow_GNP_PEG_Drug cluster_synthesis Ligand Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_testing In Vitro / In Vivo Testing Drug Drug (e.g., Paclitaxel) Conjugated_Ligand Drug-PEG12-Thiol Conjugate Drug->Conjugated_Ligand PEG_Thiol This compound PEG_Thiol->Conjugated_Ligand Functionalized_NP Functionalized Nanoparticle (GNP-PEG12-Drug) Conjugated_Ligand->Functionalized_NP Nanoparticle_Core Nanoparticle Core (e.g., Gold Nanoparticle) Nanoparticle_Core->Functionalized_NP DLS DLS (Size, PDI) Functionalized_NP->DLS Zeta Zeta Potential Functionalized_NP->Zeta HPLC HPLC (Drug Loading) Functionalized_NP->HPLC TEM TEM (Morphology) Functionalized_NP->TEM Cell_Culture In Vitro Cell Studies (Cytotoxicity, Uptake) Functionalized_NP->Cell_Culture Animal_Model In Vivo Animal Model (Biodistribution, Efficacy) Cell_Culture->Animal_Model

Caption: Experimental workflow for nanoparticle-based drug delivery.

Signaling_Pathways cluster_delivery Drug Delivery cluster_pathways Affected Signaling Pathways in Cancer NP PEGylated Nanoparticle (with Drug) Receptor Cell Surface Receptor NP->Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release PI3K_Akt PI3K/Akt Pathway Drug_Release->PI3K_Akt Inhibits MAPK MAPK/ERK Pathway Drug_Release->MAPK Inhibits mTOR mTOR Pathway PI3K_Akt->mTOR MAPK->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Logical_Relationship cluster_properties Properties cluster_applications Applications cluster_outcomes Therapeutic Outcomes mPEG12_Thiol This compound Hydrophilicity Hydrophilicity (PEG chain) mPEG12_Thiol->Hydrophilicity Reactivity Thiol Reactivity mPEG12_Thiol->Reactivity PEGylation PEGylation Hydrophilicity->PEGylation Conjugation Drug/Ligand Conjugation Reactivity->Conjugation Circulation Increased Circulation Time PEGylation->Circulation Solubility Improved Drug Solubility PEGylation->Solubility Targeting Targeted Delivery Conjugation->Targeting Efficacy Enhanced Efficacy Circulation->Efficacy Solubility->Efficacy Targeting->Efficacy

References

Application Notes and Protocols for Bioconjugation of m-PEG12-Thiol to Antibodies for Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to therapeutic proteins and antibodies is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. In the realm of immunoassays, PEGylation of antibodies can significantly improve assay performance by reducing non-specific binding, thereby increasing signal-to-noise ratios and enhancing sensitivity. This document provides detailed application notes and protocols for the bioconjugation of methoxy-PEG12-Thiol (m-PEG12-Thiol) to antibodies, tailored for applications in various immunoassay formats.

The primary strategy discussed involves the activation of the antibody with a maleimide functional group, which then serves as a reactive partner for the thiol group on the this compound. This approach allows for a degree of site-specificity and control over the conjugation process.

Mechanism of Action: How PEGylation Enhances Immunoassay Performance

The conjugation of this compound to an antibody introduces a hydrophilic and flexible chain on the antibody's surface. This PEG layer creates a steric shield that imparts several benefits for immunoassay applications:

  • Reduction of Non-Specific Binding: The hydrophilic PEG chains create a hydration layer around the antibody, which repels the non-specific adsorption of proteins and other macromolecules onto the solid phase of an immunoassay (e.g., microtiter plates, beads). This leads to a significant reduction in background signal.[1][2]

  • Improved Solubility and Stability: PEGylation can enhance the solubility and stability of the antibody, which is particularly beneficial for long-term storage and in complex sample matrices.

  • Masking of Immunogenic Epitopes: While more relevant for in vivo applications, the masking of certain epitopes by PEG can also reduce non-specific interactions in immunoassays.[3]

Experimental Protocols

This section details the protocols for the bioconjugation of this compound to an antibody, including antibody activation, the conjugation reaction, and the purification and characterization of the resulting conjugate.

Protocol 1: Maleimide Activation of the Antibody

This protocol describes the introduction of maleimide groups onto the antibody by reacting primary amines (e.g., lysine residues) with a heterobifunctional crosslinker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Materials:

  • Antibody to be PEGylated (e.g., IgG)

  • SMCC crosslinker

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in the Conjugation Buffer.

  • SMCC Preparation: Immediately before use, dissolve the SMCC in DMSO to a final concentration of 10 mM.

  • Activation Reaction: Add a 10- to 20-fold molar excess of the dissolved SMCC to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Removal of Excess Crosslinker: Remove the excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer. The maleimide-activated antibody is now ready for conjugation with this compound.

Protocol 2: Conjugation of this compound to the Maleimide-Activated Antibody

Materials:

  • Maleimide-activated antibody (from Protocol 1)

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine

Procedure:

  • This compound Preparation: Dissolve the this compound in the Conjugation Buffer to a final concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the maleimide-activated antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.

  • Quenching the Reaction: Add a final concentration of 1-10 mM of the Quenching Solution to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the PEGylated Antibody

Size Exclusion Chromatography (SEC) is a highly effective method for separating the PEGylated antibody conjugate from unreacted PEG and antibody.

Materials:

  • Conjugation reaction mixture

  • SEC column (e.g., Superdex 200 or similar)

  • SEC Running Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer.

  • Sample Loading: Load the quenched conjugation reaction mixture onto the column.

  • Elution: Elute the sample with the SEC Running Buffer at a flow rate appropriate for the column. Collect fractions.

  • Fraction Analysis: Monitor the elution profile at 280 nm. The PEGylated antibody will elute earlier than the unconjugated antibody due to its larger hydrodynamic radius. Pool the fractions containing the purified PEGylated antibody.

Protocol 4: Characterization of the PEGylated Antibody

A. SDS-PAGE Analysis

SDS-PAGE is used to visualize the increase in molecular weight of the antibody after PEGylation.

Procedure:

  • Prepare reducing and non-reducing samples of the unconjugated antibody and the purified PEGylated antibody.

  • Run the samples on a 4-15% Tris-glycine gel.

  • Stain the gel with Coomassie Brilliant Blue.

  • Expected Result: The PEGylated antibody will show a band shift to a higher molecular weight compared to the unconjugated antibody. Under reducing conditions, the heavy and light chains of the PEGylated antibody will also show a corresponding increase in molecular weight.

B. MALDI-TOF Mass Spectrometry

MALDI-TOF MS can be used to determine the degree of PEGylation (the number of PEG molecules per antibody).[4][5]

Procedure:

  • Prepare samples of the unconjugated and PEGylated antibody.

  • Co-crystallize the samples with a suitable matrix (e.g., sinapinic acid).

  • Analyze the samples using a MALDI-TOF mass spectrometer.

  • Expected Result: The mass spectrum of the PEGylated antibody will show a series of peaks, with each peak corresponding to the antibody conjugated with a different number of PEG molecules. The average degree of PEGylation can be calculated from the mass difference between the unconjugated and PEGylated antibody peaks.

C. Measurement of Antigen Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a powerful technique to quantify the binding kinetics of the PEGylated antibody to its antigen.

Procedure:

  • Immobilize the antigen on a sensor chip.

  • Flow different concentrations of the unconjugated and PEGylated antibody over the chip.

  • Measure the association and dissociation rates to determine the equilibrium dissociation constant (Kd).

  • Expected Result: A comparison of the Kd values will indicate if the PEGylation has affected the antibody's binding affinity. Ideally, there should be minimal change in affinity.

Data Presentation

The following tables summarize the expected quantitative data from the characterization experiments.

Table 1: Purification of PEGylated Antibody by Size Exclusion Chromatography

SampleElution Volume (mL)Purity (%)Recovery (%)
PEGylated AntibodyLower than unconjugated>95%~80-90%
Unconjugated AntibodyHigher than PEGylated--
Free this compoundHighest--

Table 2: Characterization of PEGylated Antibody

ParameterUnconjugated AntibodyPEGylated Antibody
SDS-PAGE (non-reducing) ~150 kDa>150 kDa (smeared band)
MALDI-TOF MS (Avg. Mass) ~150,000 Da150,000 + (n * 572.7) Da
Degree of PEGylation (n) 02-8 (typical)
Antigen Binding Affinity (Kd) Example: 1 x 10-9 MExample: 1.5 x 10-9 M

Table 3: Immunoassay Performance

ParameterUnconjugated AntibodyPEGylated Antibody
Signal-to-Noise Ratio Baseline2-5 fold increase
Limit of Detection (LOD) Baseline2-10 fold lower
Non-Specific Binding BaselineSignificantly reduced

Visualizations

G cluster_activation Antibody Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody + SMCC (1-2h, RT) SMCC SMCC SMCC->Activated_Antibody PEGylated_Antibody_Mix Conjugation Reaction Mixture Activated_Antibody->PEGylated_Antibody_Mix + this compound (2h RT or O/N 4C) mPEG12Thiol This compound mPEG12Thiol->PEGylated_Antibody_Mix SEC Size Exclusion Chromatography PEGylated_Antibody_Mix->SEC Purified_PEG_Ab Purified PEGylated Antibody SEC->Purified_PEG_Ab SDS_PAGE SDS-PAGE Purified_PEG_Ab->SDS_PAGE MALDI_TOF MALDI-TOF MS Purified_PEG_Ab->MALDI_TOF SPR SPR Purified_PEG_Ab->SPR

Caption: Experimental workflow for the bioconjugation of this compound to an antibody.

G cluster_unconjugated Unconjugated Antibody cluster_pegylated PEGylated Antibody Unconjugated_Ab Unconjugated Antibody on Immunoassay Surface High_Background High Background Signal Unconjugated_Ab->High_Background Non-specific binding PEGylated_Ab PEGylated Antibody on Immunoassay Surface NonSpecific_Proteins Non-Specific Proteins (e.g., in sample matrix) NonSpecific_Proteins->Unconjugated_Ab Low_Background Low Background Signal Hydration_Layer Hydration Layer (Steric Hindrance) PEGylated_Ab->Hydration_Layer Hydration_Layer->Low_Background Reduces non-specific binding NonSpecific_Proteins_repelled Non-Specific Proteins Hydration_Layer->NonSpecific_Proteins_repelled Repels PEG_Chain m-PEG12

Caption: Mechanism of reduced non-specific binding by antibody PEGylation in immunoassays.

References

Creating Self-Assembled Monolayers with m-PEG12-Thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) composed of thiol-terminated polyethylene glycol (PEG) molecules on gold surfaces are of significant interest in biomedical research and drug development. These highly organized molecular layers provide a robust and versatile platform for controlling interfacial properties, particularly for resisting non-specific protein adsorption and subsequent cellular adhesion. The m-PEG12-Thiol molecule, featuring a methoxy-terminated dodeca(ethylene glycol) chain and a thiol headgroup, is specifically designed to form dense, hydrophilic monolayers. This application note provides detailed protocols for the creation and characterization of this compound SAMs on gold substrates, along with expected characterization data and key applications.

The formation of a SAM with this compound on a gold surface is primarily driven by the strong affinity between the sulfur atom of the thiol group and the gold substrate, leading to the formation of a stable gold-thiolate bond.[1] The oligo(ethylene glycol) chains orient away from the surface, creating a hydrated layer that effectively prevents the adsorption of proteins and other biomolecules.[2][3] This "bio-inert" character is crucial for applications such as biosensors, drug delivery systems, and medical implants where minimizing biofouling is essential.

Applications

The unique properties of this compound SAMs make them suitable for a variety of applications in research and drug development:

  • Reduction of Non-Specific Protein Adsorption: The primary application is to create surfaces that resist the fouling by proteins, which is a critical step in the development of reliable biosensors and in-vitro diagnostic devices.[2][4]

  • Drug Delivery: As part of more complex systems, these SAMs can be used to modify the surface of nanoparticles or drug carriers to improve their biocompatibility and circulation time in vivo.

  • Biosensor Fabrication: By creating a bio-inert background, specific biorecognition elements (e.g., antibodies, aptamers) can be patterned onto the surface, leading to highly specific and sensitive detection of target analytes.

  • Cell Culture Studies: Modifying cell culture substrates with this compound SAMs can be used to study cell adhesion and behavior in a controlled manner by preventing cell attachment in specific areas.

  • Fundamental Surface Science: These well-defined organic thin films serve as model systems for studying molecular interactions at interfaces.

Quantitative Data Summary

The following tables summarize expected quantitative data for oligo(ethylene glycol)-terminated thiol SAMs on gold, which can be used as a reference for this compound SAMs. It is important to note that specific values for this compound may vary depending on the experimental conditions.

Table 1: Surface Wettability Data

SAM CompositionAdvancing Water Contact Angle (θ°)Reference
Hydroxyl-terminated alkanethiol< 15
Methyl-terminated alkanethiol~110
Oligo(ethylene glycol)-terminated thiol (similar to this compound) 35 - 50 (Expected Range)

Table 2: Ellipsometric Thickness Data

SAM CompositionEllipsometric Thickness (Å)Reference
1-Mercapto-11-undecyl-tri(ethylene glycol)17 ± 1
Hexadecanethiol (C16)21.1 ± 1.5
This compound (Expected) ~30 - 40 Estimated based on chain length

Table 3: Protein Adsorption Data from Quartz Crystal Microbalance with Dissipation (QCM-D)

SAM SurfaceAdsorbed Protein Mass (ng/cm²)Reference
Bare Gold> 1000
Hydrophobic (Methyl-terminated) SAM200 - 500
Oligo(ethylene glycol)-terminated SAM < 10

Table 4: Expected XPS Elemental Composition (Atomic %)

ElementBare GoldThis compound SAM
Au 4f~10020 - 40
C 1s< 5 (adventitious)40 - 60
O 1s< 2 (adventitious)15 - 25
S 2p01 - 3

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer

This protocol describes the standard procedure for forming a high-quality this compound SAM on a gold-coated substrate.

Materials:

  • This compound

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Absolute Ethanol (200 proof)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Alternatively, plasma cleaning or UV-ozone treatment can be used.

    • Rinse the cleaned substrates extensively with DI water followed by absolute ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of this compound in 10 mL of absolute ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Immediately immerse the clean, dry gold substrates into the this compound solution in a clean glass vial.

    • Ensure the entire gold surface is submerged.

    • Seal the vial and leave it undisturbed at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, until further use.

Protocol 2: Characterization of this compound SAMs

A. Water Contact Angle Goniometry

This technique is used to assess the hydrophilicity of the SAM surface.

Procedure:

  • Place the SAM-coated substrate on the goniometer stage.

  • Dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.

  • Measure the static contact angle between the water droplet and the surface.

  • A low contact angle indicates a hydrophilic surface, which is expected for a well-formed PEGylated SAM.

B. Ellipsometry

Ellipsometry is used to measure the thickness of the SAM.

Procedure:

  • Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation.

  • After SAM formation, measure the ellipsometric parameters of the coated substrate at the same angle of incidence.

  • Model the data using appropriate software, typically a three-layer model (air/SAM/gold), to determine the thickness of the SAM layer. A refractive index of ~1.45 is commonly assumed for PEG layers.

C. X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the SAM and confirm the presence of the PEGylated thiol.

Procedure:

  • Place the SAM-coated substrate in the XPS vacuum chamber.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution scans of the Au 4f, C 1s, O 1s, and S 2p regions.

  • Analyze the peak positions and areas to determine the elemental composition and chemical states. The presence of strong C 1s and O 1s signals and a clear S 2p signal confirms the formation of the SAM.

D. Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is used to monitor the formation of the SAM in real-time and to quantify the resistance to protein adsorption.

Procedure (for Protein Adsorption):

  • Mount a gold-coated QCM-D sensor and establish a stable baseline in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).

  • Introduce the this compound solution to form the SAM in situ, monitoring the change in frequency (Δf) and dissipation (ΔD).

  • Rinse with buffer to remove excess thiol.

  • Introduce a solution of a model protein (e.g., Bovine Serum Albumin, BSA, or Fibrinogen) at a known concentration.

  • Monitor the changes in Δf and ΔD. A minimal change indicates high resistance to protein adsorption.

  • The adsorbed mass can be quantified using the Sauerbrey equation for rigid films (low ΔD).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing cluster_char Characterization Clean Clean Gold Substrate (Piranha, Plasma, or UV-Ozone) Rinse_Dry1 Rinse (DI Water, Ethanol) & Dry (N2) Clean->Rinse_Dry1 Incubate Immerse Substrate (18-24 hours) Rinse_Dry1->Incubate Solution Prepare 1 mM this compound in Ethanol Solution->Incubate Rinse_Dry2 Rinse (Ethanol) & Dry (N2) Incubate->Rinse_Dry2 WCA Water Contact Angle Rinse_Dry2->WCA Ellipsometry Ellipsometry Rinse_Dry2->Ellipsometry XPS XPS Rinse_Dry2->XPS QCMD QCM-D Rinse_Dry2->QCMD

Caption: Workflow for this compound SAM formation and characterization.

protein_resistance_pathway Protein Protein in Solution SAM This compound SAM on Gold Protein->SAM Adsorption Non-specific Protein Adsorption Protein->Adsorption prevented by hydration layer Hydration Hydration Layer (Bound Water) SAM->Hydration forms Resistance Protein Resistance Hydration->Resistance leads to

Caption: Mechanism of protein resistance by a PEGylated SAM.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting m-PEG12-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation reactions involving m-PEG12-Thiol. The following sections provide answers to frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges and enhance conjugation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing low or no conjugation efficiency?

Low conjugation efficiency is a common issue that can arise from several factors related to reagent stability, reaction conditions, and the purity of your starting materials. Here is a systematic approach to troubleshooting this problem.

  • Maleimide Instability: The maleimide group, the reaction partner for the thiol, is susceptible to hydrolysis, especially at pH values above 7.5.[1][2] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.[1]

    • Solution: Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[2] If aqueous storage of a maleimide-functionalized molecule is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[2]

  • Thiol Oxidation: The thiol group of your this compound or cysteine residues on your protein can oxidize to form disulfide bonds, which are unreactive with maleimides. This process can be catalyzed by the presence of dissolved oxygen or metal ions.

    • Solution: Degas your buffers before use to remove dissolved oxygen. It is also good practice to include a chelating agent, such as 1-5 mM EDTA, in your reaction buffer to sequester metal ions.

  • Incorrect pH: The pH of the reaction buffer is critical for efficient and specific conjugation. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows significantly as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) can occur.

  • Suboptimal Molar Ratio: The stoichiometry of the reactants significantly impacts conjugation efficiency.

    • Solution: An excess of the maleimide-containing molecule is often used to drive the reaction to completion. For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent is a common starting point. However, the optimal ratio can depend on the specific molecules being conjugated and should be determined empirically. For larger molecules, steric hindrance might be a factor, and a higher excess may be required.

  • Presence of Reducing Agents: If a reducing agent like Dithiothreitol (DTT) was used to reduce disulfide bonds prior to conjugation, any remaining DTT will compete with your this compound for reaction with the maleimide.

    • Solution: If DTT is used, it must be removed before adding the maleimide reagent, for example, by using a desalting column. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it does not contain a thiol group and does not need to be removed before conjugation.

Q2: I am observing unexpected side products in my final conjugate. How can I minimize them?

The appearance of unexpected side products can compromise the purity and homogeneity of your final conjugate. These are often due to side reactions occurring during the conjugation process.

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues.

    • Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure the chemoselectivity of the reaction for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction known as thiazine rearrangement can occur, especially at neutral or basic pH.

    • Solution: To minimize this, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, if possible, avoid using molecules with an N-terminal cysteine for conjugation.

Q3: How can I improve the stability of my this compound and maleimide reagents?

Proper storage and handling of your reagents are crucial for maintaining their reactivity.

  • This compound: Thiol-containing reagents are susceptible to oxidation.

    • Solution: Store this compound as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen). If you need to prepare a stock solution, use a dry, anhydrous solvent like DMSO or DMF and store it at -80°C for up to 6 months or at -20°C for up to 1 month. Before use, allow the reagent to come to room temperature before opening the container to prevent moisture condensation.

  • Maleimide Reagents: As mentioned, maleimides are sensitive to hydrolysis.

    • Solution: Store maleimide-functionalized compounds as a dry powder at -20°C. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Avoid long-term storage of maleimides in aqueous solutions.

Quantitative Data

The following tables summarize quantitative data on factors affecting thiol-maleimide conjugation efficiency. While specific data for this compound is limited, the provided data for similar PEG-thiol and maleimide systems offer valuable insights for reaction optimization.

Table 1: Effect of pH on Thiol-Maleimide Reaction Kinetics

pHRelative Gelation Time (Fold Change)Implication for Reaction Rate
5.8~10x slowerVery slow
6.0~5x slowerSlow
7.0Baseline (1x)Moderate
7.4~2x fasterFast
8.0~5x fasterVery fast

Data adapted from a study on PEG-dithiol and PEG-maleimide hydrogel formation, where gelation time is inversely proportional to the reaction rate.

Table 2: Effect of Molar Ratio on Conjugation Efficiency

ConjugateMaleimide:Thiol Molar RatioConjugation Efficiency (%)Reaction Conditions
cRGDfK peptide to PLGA-PEG-Maleimide NPs1:1~60%30 min, RT, 10 mM HEPES pH 7.0
2:184 ± 4%30 min, RT, 10 mM HEPES pH 7.0
3:1~100%2 hours, RT, 10 mM HEPES pH 7.0
11A4 nanobody to PLGA-PEG-Maleimide NPs1:1~10%2 hours, RT, PBS pH 7.4
2:1~25%2 hours, RT, PBS pH 7.4
5:158 ± 12%2 hours, RT, PBS pH 7.4
10:1~65%2 hours, RT, PBS pH 7.4
20:1~70%2 hours, RT, PBS pH 7.4

Data from a study on the conjugation of a peptide and a nanobody to maleimide-functionalized nanoparticles.

Table 3: Stability of Maleimide-Functionalized Nanoparticles

Storage TemperatureStorage DurationDecrease in Maleimide Reactivity (%)
4°C7 days~10%
20°C7 days~40%

Data from a study on the stability of maleimide-functionalized PLGA nanoparticles stored in a pH 7.0 buffer.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Maleimide-Activated Protein

This protocol outlines the steps for conjugating this compound to a protein containing a maleimide group.

Materials:

  • This compound

  • Maleimide-activated protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5 mM EDTA, degassed.

  • Anhydrous DMSO or DMF

  • Quenching solution (optional): 1 M β-mercaptoethanol or cysteine

  • Purification equipment (e.g., size-exclusion chromatography columns)

Procedure:

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Prepare the Protein Solution:

    • Dissolve the maleimide-activated protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of thiol over maleimide is a good starting point.

    • Gently mix the reaction solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, add a quenching solution to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE

Materials:

  • Conjugated protein sample

  • Unconjugated protein control

  • This compound control

  • Laemmli sample buffer (with and without a reducing agent like DTT or β-mercaptoethanol)

  • Polyacrylamide gel (appropriate percentage to resolve your protein and the PEGylated product)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue stain or other protein stain

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Mix your conjugated protein sample, unconjugated protein control, and this compound control with Laemmli sample buffer. Prepare samples with and without a reducing agent.

    • Heat the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for a few hours or overnight.

    • Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis:

    • Compare the lane with the conjugated protein to the unconjugated control. A successful conjugation will result in a band shift to a higher molecular weight. The size of the shift should correspond to the mass of the attached this compound. The presence of a band at the original protein's molecular weight in the conjugate lane indicates incomplete conjugation.

Protocol 3: Analysis of Conjugation Efficiency by HPLC

Materials:

  • Conjugated protein sample

  • Unconjugated protein control

  • HPLC system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector)

  • Size-Exclusion Chromatography (SEC) or Reverse-Phase (RP) HPLC column

  • Mobile phase appropriate for your column and protein

Procedure:

  • Sample Preparation:

    • Filter your conjugated and unconjugated protein samples through a 0.22 µm filter before injection.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase.

    • Inject the unconjugated protein control to determine its retention time.

    • Inject the conjugated protein sample.

    • Monitor the chromatogram at an appropriate wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • A successful conjugation will result in a new peak with a different retention time compared to the unconjugated protein. In SEC, the conjugated protein will elute earlier due to its larger hydrodynamic radius.

    • The efficiency of the conjugation can be estimated by comparing the peak areas of the conjugated and unconjugated protein.

Protocol 4: Characterization by Mass Spectrometry

Materials:

  • Purified conjugated protein sample

  • Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)

  • Appropriate matrix (for MALDI) or solvent system (for ESI)

Procedure:

  • Sample Preparation:

    • Prepare the purified conjugate in a buffer compatible with mass spectrometry (e.g., containing volatile salts like ammonium acetate).

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of the intact conjugated protein.

  • Data Analysis:

    • Determine the molecular weight of the major species. The mass increase compared to the unconjugated protein should correspond to the mass of the attached this compound molecules.

    • The presence of multiple peaks corresponding to the protein with one, two, or more PEG chains can provide information on the degree of PEGylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_peg Prepare this compound Stock Solution (DMSO/DMF) conjugate Mix Protein and this compound (10-20x molar excess of thiol) prep_peg->conjugate prep_protein Prepare Protein Solution in Degassed Buffer (pH 7.2) prep_protein->conjugate incubate Incubate (2h @ RT or O/N @ 4°C) conjugate->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze_sds SDS-PAGE purify->analyze_sds analyze_hplc HPLC purify->analyze_hplc analyze_ms Mass Spectrometry purify->analyze_ms

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Conjugation Efficiency check_maleimide Is Maleimide Reagent Fresh? start->check_maleimide check_thiol Is Thiol Reagent Properly Stored? check_maleimide->check_thiol Yes sol_maleimide Use Fresh Maleimide Solution check_maleimide->sol_maleimide No check_ph Is pH between 6.5-7.5? check_thiol->check_ph Yes sol_thiol Use Fresh Thiol Solution Degas Buffers check_thiol->sol_thiol No check_ratio Is Molar Ratio Optimized? check_ph->check_ratio Yes sol_ph Adjust pH to 6.5-7.5 check_ph->sol_ph No check_reducing Was DTT Removed? check_ratio->check_reducing Yes sol_ratio Optimize Molar Ratio (e.g., 10-20x excess) check_ratio->sol_ratio No sol_reducing Use TCEP or Remove DTT check_reducing->sol_reducing No

Caption: Troubleshooting decision tree for low conjugation efficiency.

reaction_pathway cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions thiol m-PEG12-SH conjugate m-PEG12-S-Protein (Thioether Bond) thiol->conjugate + maleimide Protein-Maleimide maleimide->conjugate ph pH 6.5 - 7.5 temp RT or 4°C

Caption: Thiol-Maleimide conjugation reaction pathway.

References

how to prevent aggregation of nanoparticles during m-PEG12-Thiol functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent nanoparticle aggregation during m-PEG12-Thiol functionalization.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound functionalization of nanoparticles.

Issue 1: Nanoparticles aggregate immediately upon addition of this compound.

Possible CauseTroubleshooting Step
Rapid Change in Surface Charge Add the this compound solution dropwise while vigorously stirring or sonicating the nanoparticle suspension to ensure a gradual and uniform coating.[1][2]
Solvent Mismatch Ensure the solvent used to dissolve the this compound is miscible with the nanoparticle suspension and does not cause nanoparticle precipitation on its own.[1]
Incorrect pH Adjust the pH of the nanoparticle suspension to a level that is optimal for both nanoparticle stability and the thiol conjugation reaction before adding the PEG reagent. For gold nanoparticles, a slightly basic pH (7-8.5) is often optimal for thiol binding.[1][3]
High Salt Concentration If the nanoparticle suspension is in a high ionic strength buffer (like PBS), consider reducing the salt concentration or exchanging the buffer with one of lower ionic strength prior to PEGylation. High salt concentrations can screen surface charges, leading to aggregation.

Issue 2: Aggregation is observed after the PEGylation reaction and during purification.

Possible CauseTroubleshooting Step
Incomplete Reaction Optimize reaction parameters such as time, temperature, and reactant concentrations. Consider increasing the molar ratio of this compound to nanoparticles to ensure complete surface coverage.
Insufficient PEG Surface Density Increase the concentration of the this compound used in the reaction to achieve a higher grafting density on the nanoparticle surface. A dense PEG layer provides better steric stabilization.
Harsh Purification Method Use gentle purification methods such as dialysis or centrifugal filtration with appropriate molecular weight cut-offs. Avoid excessive centrifugation speeds or harsh pelleting, which can cause irreversible aggregation.
Inappropriate Storage Buffer Resuspend the purified PEGylated nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. Typically, a buffer with low ionic strength is preferable.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during this compound functionalization?

Aggregation of nanoparticles during and after surface modification with this compound can be attributed to several factors:

  • Incomplete PEGylation: Insufficient surface coverage with PEG chains leaves exposed nanoparticle surfaces that can interact and aggregate.

  • Inadequate PEG Density: Even with complete surface coverage, a low density of PEG chains may not provide enough steric hindrance to prevent aggregation, especially in high ionic strength solutions.

  • Changes in Surface Charge: The addition of the PEG-thiol can alter the surface charge of the nanoparticles, potentially leading to a point of zero charge where electrostatic repulsion is minimal, causing aggregation.

  • High Ionic Strength: Salts in the buffer can screen the surface charges on the nanoparticles, reducing the repulsive forces between them and allowing attractive van der Waals forces to dominate, leading to aggregation.

Q2: How does the molecular weight of PEG affect nanoparticle stability?

Longer PEG chains generally provide better steric stabilization. Increasing the PEG molecular weight creates a thicker hydrophilic layer on the nanoparticle surface, which more effectively prevents interactions with other nanoparticles and biological components. However, for some applications, shorter PEG chains may be necessary.

Q3: What is the optimal pH for this compound functionalization?

The optimal pH for the reaction and for maintaining nanoparticle stability is crucial. For thiol conjugation to gold nanoparticles, a slightly basic pH (e.g., 7-8.5) is often preferred to facilitate the formation of the gold-thiol bond. However, the ideal pH will also depend on the intrinsic stability of the specific nanoparticles being used. It is important to maintain the pH within a range that ensures the colloidal stability of the nanoparticles throughout the functionalization and purification process.

Q4: Can I use phosphate-buffered saline (PBS) during PEGylation?

High ionic strength buffers like PBS can promote nanoparticle aggregation, especially for nanoparticles that rely on electrostatic repulsion for stability. The ions in PBS can shield the surface charges, leading to aggregation. It is often recommended to perform the PEGylation in a low ionic strength buffer and then transfer the purified PEGylated nanoparticles into PBS if required for the final application. The PEG layer, once properly formed, can provide steric stabilization that enhances stability in high-salt buffers.

Experimental Protocols

Protocol 1: this compound Functionalization of Gold Nanoparticles

This protocol describes a general method for the functionalization of citrate-stabilized gold nanoparticles with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle suspension

  • This compound

  • Low ionic strength buffer (e.g., 2 mM sodium citrate or 10 mM HEPES), pH 7.5

  • Purification system (e.g., dialysis tubing with appropriate MWCO or centrifugal filtration units)

  • Characterization instruments (e.g., DLS, UV-Vis, TEM)

Procedure:

  • Buffer Exchange (Optional but Recommended): If the gold nanoparticles are in a high salt buffer, exchange the buffer to the low ionic strength buffer using centrifugation and resuspension or tangential flow filtration.

  • Prepare this compound Solution: Dissolve this compound in the low ionic strength buffer to a desired concentration (e.g., 1 mg/mL).

  • PEGylation Reaction:

    • While vigorously stirring the gold nanoparticle suspension, add the this compound solution dropwise. A 10,000 to 50,000-fold molar excess of this compound relative to the nanoparticles is a common starting point.

    • Allow the reaction to proceed for at least 4-12 hours at room temperature with continuous mixing.

  • Purification:

    • Remove excess this compound and any byproducts using a gentle purification method.

    • Dialysis: Dialyze the reaction mixture against the low ionic strength buffer for 24-48 hours with several buffer changes.

    • Centrifugal Filtration: Use a centrifugal filtration device with a molecular weight cut-off (MWCO) appropriate to retain the nanoparticles while allowing the smaller PEG molecules to pass through. Perform several wash steps with the low ionic strength buffer.

  • Characterization:

    • Confirm successful PEGylation and assess the stability of the nanoparticles using appropriate characterization techniques.

Protocol 2: Characterization of PEGylated Nanoparticles

TechniquePurposeExpected Outcome
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and polydispersity index (PDI).An increase in the hydrodynamic diameter is expected after PEGylation due to the PEG layer. A low PDI (<0.2) indicates a monodisperse and stable sample.
UV-Visible Spectroscopy To monitor changes in the surface plasmon resonance (SPR) peak.A slight red-shift in the SPR peak is indicative of a change in the local refractive index around the nanoparticles due to the PEG coating. A broadening of the peak or the appearance of a second peak at longer wavelengths suggests aggregation.
Zeta Potential To measure the surface charge of the nanoparticles.A decrease in the magnitude of the zeta potential is expected as the PEG layer shields the surface charge. For sterically stabilized nanoparticles, a near-neutral zeta potential does not necessarily indicate instability.
Transmission Electron Microscopy (TEM) To visualize the nanoparticle core size, shape, and aggregation state.TEM can confirm that the core morphology of the nanoparticles has not changed and can visually assess for aggregation. The PEG layer itself is typically not visible under standard TEM conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP_suspension Nanoparticle Suspension Buffer_exchange Buffer Exchange (Optional) NP_suspension->Buffer_exchange Add_PEG Add this compound Dropwise (with stirring/sonication) Buffer_exchange->Add_PEG PEG_solution Prepare this compound Solution PEG_solution->Add_PEG Incubate Incubate (4-12h, RT) Add_PEG->Incubate Purify Purify (Dialysis or Centrifugal Filtration) Incubate->Purify Remove_excess Remove Excess PEG Purify->Remove_excess DLS DLS Remove_excess->DLS UV_Vis UV-Vis Remove_excess->UV_Vis Zeta Zeta Potential Remove_excess->Zeta TEM TEM Remove_excess->TEM troubleshooting_logic Troubleshooting Logic for Nanoparticle Aggregation Aggregation Nanoparticle Aggregation Observed When When is aggregation observed? Aggregation->When Immediately Immediately upon PEG addition When->Immediately During Reaction After_Purification After reaction and purification When->After_Purification Post-Reaction Cause_Immediate Possible Causes: - Rapid charge change - Solvent mismatch - Incorrect pH - High salt Immediately->Cause_Immediate Cause_Post Possible Causes: - Incomplete reaction - Insufficient PEG density - Harsh purification - Inappropriate storage buffer After_Purification->Cause_Post Solution_Immediate Solutions: - Slow, dropwise addition - Check solvent miscibility - Adjust pH - Lower salt concentration Cause_Immediate->Solution_Immediate Solution_Post Solutions: - Optimize reaction - Increase PEG concentration - Use gentle purification - Optimize storage buffer Cause_Post->Solution_Post

References

Technical Support Center: Purification Protocols for PEGylated Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted m-PEG12-Thiol from your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a PEG-based linker containing a terminal thiol (-SH) group. It is commonly used in bioconjugation to link molecules together, for example, in the creation of antibody-drug conjugates or for the surface modification of nanoparticles. The thiol group allows for specific attachment to target molecules. After the conjugation reaction, any unreacted this compound remains in the sample as an impurity. It is crucial to remove this excess linker to ensure the purity of the final product, which is essential for accurate downstream analysis and applications.

Q2: What are the common methods for removing unreacted this compound?

The most common methods for removing small, unreacted PEG linkers like this compound from a sample containing much larger conjugated biomolecules or nanoparticles are based on differences in size. These methods include:

  • Dialysis: A technique that separates molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[1]

  • Size-Exclusion Chromatography (SEC) / Desalting: A rapid and effective method for separating molecules based on their size as they pass through a column packed with a porous resin.[1][2]

  • Tangential Flow Filtration (TFF) / Diafiltration: A scalable filtration method that separates molecules based on size and is particularly useful for larger sample volumes and nanoparticle suspensions.[3][4]

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including:

  • The size difference between your target molecule and the this compound.

  • The volume of your sample.

  • The required final purity and yield.

  • The stability of your sample under different processing conditions (e.g., shear stress in TFF).

  • Available equipment.

The table below provides a general comparison to aid in your decision-making process.

Comparison of Purification Methods

ParameterDialysisSize-Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Diffusion across a semi-permeable membrane based on a concentration gradient.Separation based on hydrodynamic volume as molecules pass through a porous resin.Size-based separation using a membrane with tangential flow to prevent fouling.
Primary Use Buffer exchange and removal of small molecule contaminants.Rapid desalting, buffer exchange, and removal of small molecules from larger ones.Concentration, buffer exchange (diafiltration), and purification of larger volumes, especially nanoparticles.
Processing Time Slow (several hours to overnight).Fast (minutes per sample).Fast for large volumes.
Sample Volume Wide range (microliters to liters).Small to medium (microliters to milliliters).Medium to large (milliliters to thousands of liters).
Yield Can be high, but potential for sample loss due to non-specific binding to the membrane.Typically high, but can be affected by column overloading.High, often >90%.
Purity Good, but may not achieve complete removal without multiple buffer changes.Excellent for separating molecules with a significant size difference.Excellent, can achieve high levels of purity through diafiltration.
Scalability Difficult to scale up.Possible, but can be costly.Highly scalable.
Shear Stress Very low, gentle on samples.Low.Can be a concern for shear-sensitive molecules.

Quantitative Data Summary

The following table summarizes reported efficiencies for similar purification processes. Note that actual results will vary depending on the specific sample and experimental conditions.

MethodAnalyteImpurity RemovedPurityYieldReference
Dialysis (24h)7.1 nm & 9.6 nm Iron Oxide NanoparticlesExcess NDA-PEG(5kDa)Aggregation observedNot specified
Dialysis (70h)Iron Oxide NanoparticlesExcess NDA-PEG(5kDa)Colloidally unstableNot specified
Membrane CentrifugationIron Oxide NanoparticlesExcess NDA-PEG(5kDa)Aggregation observedNot specified
Size Exclusion ChromatographyIron Oxide NanoparticlesExcess NDA-PEG(5kDa)Not specifiedLow
Magnetic DecantationIron Oxide NanoparticlesExcess NDA-PEG(5kDa)High98%
TFF (SPTFF)Adeno-Associated Viral Vectors (AAV)Host cell proteins48% HCP removal (bench scale), 37% HCP removal (pilot scale)>99%

Troubleshooting Guide: Dialysis

This guide addresses common issues encountered when using dialysis to remove unreacted this compound.

Q: Why is there still unreacted this compound in my sample after dialysis?

  • Incorrect Molecular Weight Cutoff (MWCO) of the membrane: For this compound (MW ≈ 600 Da), use a dialysis membrane with a low MWCO, such as 1 kDa or 2 kDa, to ensure the linker can pass through while retaining the larger biomolecule.

  • Insufficient dialysis time or buffer volume: Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100-200 times the sample volume).

  • Lack of stirring: Gently stir the dialysis buffer to maintain the concentration gradient across the membrane.

Q: My sample volume increased significantly during dialysis. What happened?

  • Osmotic effects: If your sample has a high concentration of solutes (e.g., salts, glycerol) that are not present in the dialysis buffer, water will move into the dialysis bag, increasing the sample volume. To avoid this, you can perform a stepwise dialysis, gradually decreasing the solute concentration difference between your sample and the buffer.

Q: I've lost a significant amount of my conjugated biomolecule. How can I prevent this?

  • The biomolecule is passing through the membrane: Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. A general rule is to select a membrane with an MWCO that is at least 2-3 times smaller than the molecular weight of the molecule to be retained.

  • Non-specific binding to the membrane: The dialysis membrane can non-specifically bind to proteins, especially at low concentrations. To prevent this, you can add a "carrier" protein like BSA to your sample, or consider using a dialysis device made of low-binding materials.

  • Protein precipitation: Changes in buffer composition (e.g., salt concentration, pH) during dialysis can cause your protein to precipitate. Ensure your dialysis buffer is compatible with your protein's stability. It may be necessary to maintain a certain salt concentration in the dialysis buffer.

Experimental Protocol: Dialysis

This protocol is ideal for removing the small this compound linker from a larger biomolecule when processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-2 kDa)

  • Dialysis buffer (e.g., PBS), chilled to 4°C

  • Reaction mixture containing your conjugated product and unreacted this compound

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). For dialysis cassettes, they are typically ready to use.

  • Load Sample: Carefully load your sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the tubing or cassette with clamps or by sealing it.

  • Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume).

  • Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.

  • Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.

  • Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times. A typical schedule would be after 2-4 hours, then again after another 2-4 hours, followed by an overnight dialysis.

  • Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery start Start with Reaction Mixture prep_membrane Prepare Dialysis Membrane (1-2 kDa MWCO) start->prep_membrane load_sample Load Sample into Membrane prep_membrane->load_sample dialyze Immerse in large volume of cold Dialysis Buffer (stirring) load_sample->dialyze buffer_exchange1 Buffer Exchange 1 (after 2-4h) dialyze->buffer_exchange1 2-4 hours buffer_exchange2 Buffer Exchange 2 (after 2-4h) buffer_exchange1->buffer_exchange2 2-4 hours overnight_dialysis Overnight Dialysis buffer_exchange2->overnight_dialysis Overnight recover Recover Purified Conjugate overnight_dialysis->recover end Purified Sample recover->end

Workflow for Dialysis Purification.

Troubleshooting Guide: Size-Exclusion Chromatography (SEC) / Desalting

This guide addresses common issues encountered when using SEC for purification.

Q: Why is the separation between my conjugate and the unreacted PEG poor?

  • Inappropriate column choice: For removing a small linker like this compound (MW ≈ 600 Da) from a large protein or nanoparticle, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25 or G-50). These columns are designed to separate small molecules from larger ones effectively.

  • The column is overloaded: Reduce the amount of sample loaded onto the column. Overloading can lead to peak broadening and poor resolution.

  • Flow rate is too high: A lower flow rate generally improves resolution. Consult the column manufacturer's recommendations for the optimal flow rate.

Q: My protein is eluting earlier or later than expected.

  • Secondary interactions with the resin: Your protein may be interacting with the SEC resin through hydrophobic or ionic interactions, causing it to elute later than predicted by its size. To minimize these interactions, you can adjust the salt concentration or pH of your mobile phase.

  • Protein aggregation: If your protein is forming aggregates, these larger species will elute earlier. Analyze the eluted fractions by SDS-PAGE to check for aggregation.

Q: The peaks in my chromatogram are broad.

  • Poor column packing: If you packed the column yourself, it may not be packed uniformly. Consider using a pre-packed column.

  • Large dead volumes: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can cause peak broadening.

Experimental Protocol: Size-Exclusion Chromatography (SEC) / Desalting

This protocol is suitable for the rapid removal of the small this compound linker from a much larger biomolecule.

Materials:

  • Pre-packed desalting column (e.g., Sephadex G-25) or SEC column with an appropriate fractionation range

  • Chromatography system (e.g., FPLC or HPLC) or a syringe for manual operation

  • Mobile phase/equilibration buffer (e.g., PBS)

  • Reaction mixture

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.

  • Sample Application: Load your sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically around 30% of the total column volume for desalting columns).

  • Elution: Begin eluting the sample with the equilibration buffer. The larger conjugated biomolecule will be excluded from the pores of the resin and will elute first, typically in the void volume of the column. The smaller this compound will enter the pores and elute later.

  • Fraction Collection: Collect fractions as the sample elutes from the column. If using a chromatography system with a UV detector, you can monitor the absorbance at 280 nm to track the protein elution.

  • Analysis: Analyze the collected fractions (e.g., by SDS-PAGE, UV-Vis spectroscopy) to identify those containing the purified conjugate and to confirm the removal of the unreacted PEG-thiol.

  • Pooling: Pool the fractions containing the purified conjugated biomolecule.

SEC_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Recovery start Start with Reaction Mixture equilibrate Equilibrate SEC/ Desalting Column with Buffer start->equilibrate load_sample Load Sample onto Column equilibrate->load_sample elute Elute with Buffer load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., UV, SDS-PAGE) collect->analyze pool Pool Fractions with Purified Conjugate analyze->pool end Purified Sample pool->end

Workflow for Size-Exclusion Chromatography (SEC) Purification.

Troubleshooting Guide: Tangential Flow Filtration (TFF)

This guide addresses common issues encountered when using TFF for purification.

Q: The filtration rate (flux) is very low.

  • Membrane fouling: A gel layer can form on the membrane surface, restricting flow. To mitigate this, you can try increasing the cross-flow rate, which helps to "sweep" the membrane surface clean, or decreasing the transmembrane pressure (TMP).

  • High sample viscosity: If your sample is highly concentrated, its viscosity will increase, leading to a lower flux. You may need to dilute your sample or perform the filtration at a higher temperature (if your sample is stable) to reduce viscosity.

  • Incorrect membrane choice: Ensure the membrane material is compatible with your sample and that the pore size is appropriate.

Q: My sample is aggregating or precipitating during the process.

  • High concentration: Over-concentrating the sample can lead to aggregation. Monitor the concentration during the process and avoid exceeding the solubility limit of your product.

  • Shear stress: The pumping action in a TFF system can induce shear stress, which may cause sensitive molecules to denature and aggregate. Use a low-shear pump (e.g., a peristaltic pump) and operate at the lowest effective cross-flow rate.

  • Buffer incompatibility: As the sample is concentrated, the buffer composition can change, potentially leading to pH shifts or changes in ionic strength that affect protein stability. Ensure your buffer has sufficient buffering capacity.

Q: The recovery of my product is low.

  • Non-specific binding: Your product may be binding to the membrane or tubing. Pre-conditioning the system with a blocking agent (e.g., a solution of BSA, if appropriate for your application) can help to reduce non-specific binding.

  • Product passing through the membrane: If the MWCO of the membrane is too large, your product may be lost in the permeate. Ensure the MWCO is at least 3-6 times smaller than the molecular weight of your product.

  • Incomplete recovery from the system: After the filtration is complete, ensure you thoroughly flush the system with buffer to recover any product remaining in the tubing and membrane module.

Experimental Protocol: Tangential Flow Filtration (TFF) for Diafiltration

This protocol is suitable for purifying and performing a buffer exchange on larger volumes of sample, particularly nanoparticle suspensions.

Materials:

  • TFF system (including a pump, reservoir, pressure gauges, and a TFF membrane holder)

  • TFF membrane cassette or hollow fiber cartridge with an appropriate MWCO (e.g., 10 kDa for a large protein conjugate)

  • Diafiltration buffer (the final desired buffer for your sample)

  • Reaction mixture

Procedure:

  • System Setup and Flushing: Assemble the TFF system according to the manufacturer's instructions. Flush the system with purified water to remove any storage solution and then with the diafiltration buffer to equilibrate the system.

  • Sample Loading: Add your sample to the reservoir.

  • Concentration (Optional): If your sample is dilute, you can first concentrate it by running the TFF system and collecting the permeate until the desired sample volume is reached.

  • Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer.

  • Continue Diafiltration: Continue this process for several volume exchanges (typically 5-10 diavolumes) to ensure complete removal of the unreacted this compound. For example, for a 100 mL sample, 5 diavolumes would mean collecting a total of 500 mL of permeate while continuously adding fresh buffer.

  • Final Concentration: Once the buffer exchange is complete, stop adding new buffer and continue to concentrate the sample to the desired final volume.

  • Sample Recovery: After reaching the final volume, stop the pump and recover the purified, concentrated sample from the reservoir and by flushing the system with a small amount of buffer.

TFF_Workflow cluster_prep Preparation cluster_process TFF Process cluster_recovery Recovery start Start with Reaction Mixture setup Assemble and Flush TFF System start->setup load Load Sample into Reservoir setup->load concentrate1 Optional Initial Concentration load->concentrate1 diafiltration Diafiltration: Add Buffer as Permeate is Removed (5-10 Diavolumes) concentrate1->diafiltration concentrate2 Final Concentration diafiltration->concentrate2 recover Recover Purified Concentrate concentrate2->recover end Purified Sample recover->end

Workflow for Tangential Flow Filtration (TFF) Purification.

References

Technical Support Center: Enhancing the In-Vivo Stability of m-PEG12-Thiol Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing m-PEG12-Thiol linkers in their experiments. Here, you will find troubleshooting guidance and frequently asked questions to address challenges related to the in-vivo stability of these linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of in-vivo instability for conjugates synthesized with this compound linkers?

A1: The primary cause of in-vivo instability is the susceptibility of the thioether bond, formed between the thiol group of the linker and a maleimide-functionalized molecule, to cleavage. This instability is mainly attributed to a retro-Michael reaction, also known as thiol exchange, where endogenous thiols such as glutathione (GSH) attack the succinimide ring, leading to the release of the conjugated molecule.[1][2][3][4] Another contributing factor can be the hydrolysis of the succinimide ring itself.[1]

Q2: What is a retro-Michael reaction and how does it affect my conjugate?

A2: A retro-Michael reaction is a chemical process where a nucleophile, in this case, an endogenous thiol like glutathione, reverses the Michael addition reaction that formed the conjugate. This leads to the cleavage of the bond between your molecule of interest and the this compound linker. The consequence is the premature release of the payload, which can lead to off-target toxicity and reduced therapeutic efficacy.

Q3: How can I improve the in-vivo stability of my this compound conjugate?

A3: Several strategies can be employed to enhance the in-vivo stability of thiol-maleimide conjugates:

  • Hydrolysis of the Thiosuccinimide Ring: The succinimide ring formed after conjugation can be intentionally hydrolyzed to form a stable succinamic acid ring. This ring-opened structure is significantly more resistant to thiol exchange. This can be achieved by incubating the conjugate at a slightly alkaline pH.

  • Transcyclization: If the thiol-containing molecule has a primary amine near the thiol group (e.g., an N-terminal cysteine), a transcyclization reaction can occur. This intramolecular rearrangement forms a more stable six-membered ring, which is less susceptible to retro-Michael reactions.

  • Use of Stabilized Maleimides: Employing maleimide derivatives with electron-withdrawing groups can accelerate the hydrolysis of the succinimide ring, leading to a more stable final product.

  • Alternative Linker Chemistries: If instability remains a significant issue, consider using alternative linker technologies that are less prone to thiol exchange, such as mono-sulfone-PEG linkers.

Q4: Does the length of the PEG chain in my linker affect its in-vivo stability?

A4: While the core instability lies in the thiol-maleimide linkage, the PEG chain length can influence the overall pharmacokinetic properties of the conjugate. Longer PEG chains can increase the hydrodynamic radius of the molecule, which can shield the linker from enzymatic degradation and reduce renal clearance, thereby extending the circulation half-life. However, the fundamental susceptibility to thiol exchange is determined by the chemistry of the linkage itself.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid in-vivo clearance of the conjugate Thiol-maleimide linkage instability: The conjugate is likely undergoing rapid cleavage in the bloodstream due to thiol exchange with endogenous molecules like glutathione.1. Post-conjugation hydrolysis: After conjugation, incubate the purified conjugate in a buffer with a slightly alkaline pH (e.g., pH 8.5-9.0) for a defined period to promote the hydrolysis of the succinimide ring to the more stable succinamic acid form. Monitor the conversion by LC-MS. 2. Investigate transcyclization: If your conjugated molecule has a suitable primary amine, adjust the post-conjugation incubation conditions (e.g., prolonged incubation at physiological pH) to favor this stabilizing intramolecular rearrangement. 3. Consider alternative linkers: If the instability persists, explore the use of more stable linker chemistries, such as those based on mono-sulfones.
High off-target toxicity observed in animal models Premature payload release: The unstable linker is releasing the active molecule systemically instead of at the target site.This is a direct consequence of linker instability. Address the root cause by following the solutions for "Rapid in-vivo clearance." Quantifying the free payload in plasma over time can confirm this issue.
Inconsistent results between batches of conjugates Incomplete or variable conjugation/stabilization: The conjugation reaction or the subsequent stabilization step (hydrolysis or transcyclization) may not be proceeding to completion consistently.1. Optimize conjugation conditions: Ensure complete reaction by optimizing stoichiometry, reaction time, and temperature. Purify the conjugate thoroughly to remove unreacted components. 2. Standardize stabilization protocol: Precisely control the pH, temperature, and incubation time of the post-conjugation stabilization step. Use analytical techniques like LC-MS to verify the completion of the desired modification in each batch.

Quantitative Data on Linker Stability

The stability of maleimide-based linkers can be significantly influenced by the chemical modifications post-conjugation. The following table summarizes representative data on the stability of different maleimide-PEG conjugates.

Linker TypeConditionRemaining Conjugate (%)Reference
Maleimide-PEGIncubation with 1 mM GSH for 7 days at 37°C~70%
Mono-sulfone-PEGIncubation with 1 mM GSH for 7 days at 37°C>95%
Hydrolyzed Maleimide-PEG (Succinamic Acid)Estimated half-life in vivo> 2 years

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound conjugate in plasma by monitoring the amount of intact conjugate over time.

Materials:

  • This compound conjugated molecule (purified)

  • Freshly collected plasma (e.g., mouse, rat, or human) with anticoagulant (e.g., heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Dilute the this compound conjugate to a final concentration of 1-10 µM in pre-warmed (37°C) plasma.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution.

  • Vortex the samples and centrifuge at high speed to precipitate plasma proteins.

  • Collect the supernatant and analyze by LC-MS/MS to quantify the concentration of the intact conjugate.

  • Plot the percentage of remaining intact conjugate against time to determine the in-vitro half-life.

Protocol 2: General In-Vivo Stability and Pharmacokinetic Study

Objective: To evaluate the in-vivo stability and pharmacokinetic profile of the this compound conjugate in an animal model.

Animal Model:

  • Typically, mice or rats are used. The choice of strain will depend on the specific research question.

Procedure:

  • Administer the this compound conjugate to the animals via an appropriate route (e.g., intravenous injection). A typical dose might range from 1 to 10 mg/kg.

  • At predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr), collect blood samples from a satellite group of animals into tubes containing an anticoagulant.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation or other suitable extraction methods.

  • Quantify the concentration of the intact conjugate and any major metabolites (including the free payload) in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration of the intact conjugate versus time to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizations

Instability_Pathway cluster_0 In Vivo Environment Endogenous Thiol (GSH) Endogenous Thiol (GSH) Unstable Thiosuccinimide Intermediate Unstable Thiosuccinimide Intermediate Endogenous Thiol (GSH)->Unstable Thiosuccinimide Intermediate Attacks This compound Conjugate This compound Conjugate This compound Conjugate->Unstable Thiosuccinimide Intermediate Conjugation Released Payload Released Payload Unstable Thiosuccinimide Intermediate->Released Payload Retro-Michael Reaction PEG-Linker-Thiol Adduct PEG-Linker-Thiol Adduct Unstable Thiosuccinimide Intermediate->PEG-Linker-Thiol Adduct

Caption: In-vivo instability pathway of a thiol-maleimide conjugate.

Stabilization_Strategies Unstable Thiosuccinimide Unstable Thiosuccinimide Stable Succinamic Acid Stable Succinamic Acid Unstable Thiosuccinimide->Stable Succinamic Acid Hydrolysis (pH > 7.5) Stable Thiazine Ring Stable Thiazine Ring Unstable Thiosuccinimide->Stable Thiazine Ring Transcyclization (N-terminal Cys) Alternative Linker Alternative Linker Unstable Thiosuccinimide->Alternative Linker Replace with e.g., Mono-sulfone

Caption: Strategies to improve the stability of thiol-maleimide conjugates.

Experimental_Workflow Conjugate Administration (In Vivo) Conjugate Administration (In Vivo) Blood Sampling (Time Points) Blood Sampling (Time Points) Conjugate Administration (In Vivo)->Blood Sampling (Time Points) Plasma Isolation Plasma Isolation Blood Sampling (Time Points)->Plasma Isolation Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Isolation->Sample Preparation (Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation)->LC-MS/MS Analysis Data Analysis (PK Parameters) Data Analysis (PK Parameters) LC-MS/MS Analysis->Data Analysis (PK Parameters)

Caption: Workflow for in-vivo stability and pharmacokinetic analysis.

References

avoiding disulfide bond formation during m-PEG12-Thiol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during m-PEG12-Thiol reactions, with a specific focus on preventing unwanted disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted disulfide bond formation in this compound reactions?

A1: The primary cause of unwanted disulfide bond formation is the oxidation of thiol (-SH) groups to form a disulfide bond (-S-S-). This oxidation is often promoted by several factors, including the presence of dissolved oxygen in reaction buffers, trace metal ions that can catalyze the oxidation, and a pH that favors the deprotonation of the thiol group to the more reactive thiolate anion.[1][2]

Q2: How does pH influence disulfide bond formation?

A2: The rate of disulfide bond formation is highly dependent on the pH of the reaction mixture. Above the pKa of the thiol group (typically around 8.5 for cysteine), the thiol group is predominantly in its deprotonated, thiolate anion form (RS-). This thiolate is a strong nucleophile and is easily oxidized to form a disulfide bond.[3][4] To minimize disulfide bond formation, it is recommended to maintain a slightly acidic to neutral pH (around 6.5-7.5).[1]

Q3: What are reducing agents and how do they help prevent disulfide bond formation?

A3: Reducing agents are compounds that donate electrons, thereby preventing oxidation. In the context of thiol reactions, they can also reverse disulfide bond formation by reducing them back to free thiols. Commonly used reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Q4: When should I use a chelating agent in my this compound reaction?

A4: A chelating agent should be used when there is a possibility of trace metal ion contamination in your buffers or reagents. Metal ions, such as copper and iron, can act as catalysts for the oxidation of thiols. Chelating agents, like ethylenediaminetetraacetic acid (EDTA), bind to these metal ions, preventing them from participating in the redox reactions that lead to disulfide bond formation.

Q5: What is degassing, and why is it important for reactions involving thiols?

A5: Degassing is the process of removing dissolved gases, particularly oxygen, from a solution. Oxygen is a key contributor to the oxidation of thiol groups. Therefore, thoroughly degassing all buffers and solutions that will come into contact with your this compound is a critical step in preventing unwanted disulfide bond formation.

Troubleshooting Guide

Issue 1: Low or no conjugation efficiency in my thiol-maleimide reaction.

This is a common issue that can arise from several factors related to both the thiol and the maleimide.

Potential Cause Troubleshooting Steps
Oxidation of this compound - Add a reducing agent: Incorporate TCEP (5-50 mM) or DTT (10-100 mM) into your reaction buffer. TCEP is often preferred as it does not need to be removed before adding the maleimide. - Degas all solutions: Thoroughly degas all buffers and solutions to remove dissolved oxygen. - Use a chelating agent: Add EDTA (1-5 mM) to your buffers to sequester metal ions that can catalyze oxidation.
Hydrolysis of the maleimide - Prepare fresh maleimide solutions: The maleimide ring can be hydrolyzed at neutral to alkaline pH, rendering it inactive. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation. - Control pH: Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide reaction and to minimize maleimide hydrolysis.
Incorrect buffer conditions - Use a thiol-free buffer: Ensure your buffer does not contain any thiol-containing compounds that would compete with your this compound. - Optimize pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.

Issue 2: My purified PEGylated product shows aggregation and loss of activity.

This issue is often a consequence of intermolecular disulfide bond formation, which leads to aggregation and improper folding of the biomolecule.

Potential Cause Troubleshooting Steps
Intermolecular disulfide bond formation - Add a reducing agent during purification and storage: Include a reducing agent like TCEP or DTT in your purification buffers and final storage solution to maintain the reduced state of any unreacted thiols. - Optimize reaction stoichiometry: Use a slight excess of the maleimide-containing molecule to ensure all thiol groups are capped.
Precipitation of the PEGylated product - Check buffer compatibility: Ensure the final storage buffer is appropriate for the specific protein and the PEGylated conjugate. Additives like glycerol may be necessary to improve solubility and stability.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions to Minimize Disulfide Bond Formation

ParameterRecommended RangeRationale
pH 6.5 - 7.5Optimizes the thiol-maleimide reaction rate while minimizing thiol oxidation and maleimide hydrolysis.
Reducing Agent (TCEP) 5 - 50 mMEffectively reduces disulfide bonds and is compatible with maleimide chemistry (does not need to be removed).
Reducing Agent (DTT) 10 - 100 mMA strong reducing agent, but must be removed before adding the maleimide to prevent competition.
Chelating Agent (EDTA) 1 - 5 mMSequesters metal ions that catalyze thiol oxidation.
This compound:Maleimide Molar Ratio 1 : 10-20A molar excess of the maleimide ensures complete conjugation of the thiol.
Reaction Temperature Room Temperature or 4°CRoom temperature for 2-4 hours or 4°C overnight are common conditions.
Atmosphere Inert (Nitrogen or Argon)Degassing buffers and flushing reaction vessels with an inert gas minimizes exposure to oxygen.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Maleimide-Activated Molecule

  • Prepare Buffers:

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or another suitable thiol-free buffer.

    • Degassing: Thoroughly degas the reaction buffer by bubbling with nitrogen or argon gas for at least 15-20 minutes.

    • Additives: To the degassed buffer, add EDTA to a final concentration of 1-5 mM.

  • Reduce Disulfide Bonds (if necessary):

    • If your target molecule contains disulfide bonds, they must be reduced to free thiols.

    • Using TCEP: Add TCEP to the solution containing your molecule to a final concentration of 5-50 mM. Incubate at room temperature for 30-60 minutes. The TCEP does not need to be removed.

    • Using DTT: Add DTT to a final concentration of 10-100 mM and incubate for 30-60 minutes. DTT must be removed using a desalting column or dialysis before proceeding.

  • Prepare Reagents:

    • Dissolve the maleimide-activated molecule in the degassed reaction buffer.

    • Dissolve the this compound in the degassed reaction buffer immediately before use.

  • Conjugation Reaction:

    • Add the this compound solution to the maleimide-activated molecule solution. A 10- to 20-fold molar excess of the maleimide is generally recommended.

    • Flush the headspace of the reaction vessel with nitrogen or argon gas before sealing.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification:

    • To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.

    • Purify the PEGylated conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

Protocol 2: Analytical Method for Detecting Disulfide Bond Formation

One common method to analyze for the presence of disulfide bonds is non-reducing SDS-PAGE followed by PEG-maleimide modification.

  • Sample Preparation:

    • Prepare two aliquots of your protein sample.

    • To one aliquot, add a reducing agent (e.g., DTT to a final concentration of 100 mM) and heat at 95°C for 5 minutes (reducing condition).

    • To the other aliquot, add sample buffer without a reducing agent (non-reducing condition).

  • SDS-PAGE:

    • Run both the reduced and non-reduced samples on an SDS-PAGE gel.

    • Proteins with intermolecular disulfide bonds will migrate at a higher molecular weight in the non-reduced sample compared to the reduced sample.

  • PEG-Maleimide Modification for Free Thiol Detection:

    • To specifically detect free thiols, samples can be treated with a PEG-maleimide reagent.

    • The addition of the PEG-maleimide will cause a significant shift in the molecular weight of the protein for each free thiol that is modified. This can be visualized on an SDS-PAGE gel.

Visualizations

Disulfide_Bond_Formation cluster_reactants Reactants cluster_conditions Oxidizing Conditions Thiol1 R-SH (Thiol 1) Disulfide R-S-S-R (Disulfide Bond) Thiol1->Disulfide Oxidation Thiol2 R-SH (Thiol 2) Thiol2->Disulfide Oxygen Oxygen (O2) Oxygen->Disulfide MetalIons Metal Ions (e.g., Cu2+) MetalIons->Disulfide HighpH High pH (>8) HighpH->Disulfide Water 2H+ + 2e- Disulfide->Water Byproduct

Caption: Mechanism of disulfide bond formation from two thiol groups under oxidizing conditions.

Experimental_Workflow Start Start: Prepare Buffers Degas Degas Buffers (N2 or Ar) Start->Degas Additives Add EDTA (1-5 mM) Degas->Additives Reduction Reduce Disulfides (TCEP or DTT) Additives->Reduction PrepareReagents Prepare this compound and Maleimide Solutions Reduction->PrepareReagents If needed Conjugation Perform Conjugation Reaction (pH 6.5-7.5) PrepareReagents->Conjugation Purification Quench and Purify Conjugate Conjugation->Purification Analysis Analyze Product (SDS-PAGE, HPLC, etc.) Purification->Analysis End End: Purified Conjugate Analysis->End

Caption: Experimental workflow for this compound conjugation to a maleimide-activated molecule.

Troubleshooting_Guide Start Low Conjugation Efficiency? CheckThiol Check Thiol Integrity Start->CheckThiol Yes CheckMaleimide Check Maleimide Activity Start->CheckMaleimide Yes CheckConditions Check Reaction Conditions Start->CheckConditions Yes SolutionThiol Add Reducing Agent (TCEP) Degas Buffers Add Chelating Agent (EDTA) CheckThiol->SolutionThiol Oxidized? SolutionMaleimide Use Fresh Maleimide Solution Control pH (6.5-7.5) CheckMaleimide->SolutionMaleimide Hydrolyzed? SolutionConditions Use Thiol-Free Buffer Optimize pH (6.5-7.5) CheckConditions->SolutionConditions Suboptimal?

Caption: Troubleshooting decision tree for low conjugation efficiency in this compound reactions.

References

Technical Support Center: Troubleshooting Guide for PEGylation of Sensitive Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the PEGylation of sensitive proteins. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is protein PEGylation and why is it used?

A1: Protein PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein.[1] This modification is widely used to improve the therapeutic properties of proteins by:

  • Increasing serum half-life: The increased size of the PEGylated protein reduces its clearance by the kidneys.[2]

  • Reducing immunogenicity: The PEG chains can shield antigenic sites on the protein, making it less likely to be recognized by the immune system.[3]

  • Enhancing stability: PEGylation can protect proteins from proteolytic degradation and improve their thermal and chemical stability.[4][5]

  • Improving solubility: PEG can increase the solubility of proteins that are prone to aggregation.

Q2: What are the main challenges when PEGylating sensitive proteins?

A2: Sensitive proteins, such as enzymes and antibodies, can be particularly challenging to PEGylate due to their complex structures and functional requirements. Key challenges include:

  • Loss of biological activity: PEG chains can sterically hinder the protein's active site or binding domains, leading to reduced function.

  • Protein aggregation: Suboptimal reaction conditions or the use of bifunctional PEG reagents can lead to intermolecular cross-linking and protein aggregation.

  • Low PEGylation efficiency: The reaction may result in a low yield of the desired PEGylated product.

  • Lack of site-selectivity: Random PEGylation can lead to a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations, making characterization and ensuring batch-to-batch consistency difficult.

  • Hydrolysis of activated PEG reagents: Moisture-sensitive PEG reagents can hydrolyze before reacting with the protein, reducing conjugation efficiency.

Q3: What are the different types of PEGylation chemistries?

A3: Several chemistries can be used for PEGylation, primarily targeting specific amino acid residues:

  • Amine-reactive PEGylation: This is the most common method and targets the primary amines on lysine residues and the N-terminus of the protein using reagents like PEG-NHS esters.

  • Thiol-reactive PEGylation: This approach targets free cysteine residues using reagents like PEG-maleimide. It is often used for site-specific PEGylation by introducing a cysteine residue at a desired location through site-directed mutagenesis.

  • Carboxyl-reactive PEGylation: This method targets aspartic and glutamic acid residues.

  • N-terminal specific PEGylation: By controlling the reaction pH, it's possible to selectively target the N-terminal alpha-amine over the epsilon-amines of lysine residues.

Troubleshooting Guide

Problem 1: Low or No PEGylation Yield

Q: I am observing a very low yield of my PEGylated protein. What are the possible causes and how can I improve it?

A: Low PEGylation yield can be frustrating. Here are the common culprits and solutions:

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time can significantly impact the efficiency of the conjugation reaction.

    • Solution: Perform small-scale optimization experiments to screen a range of pH values (e.g., 6.0-8.0 for amine-reactive PEGs), temperatures (e.g., 4°C to room temperature), and incubation times (e.g., 2 to 24 hours).

  • Incorrect Molar Ratio of PEG to Protein: An insufficient amount of the PEG reagent will result in incomplete PEGylation.

    • Solution: Increase the molar excess of the PEG reagent to the protein. A common starting point is a 5 to 20-fold molar excess, but this may need to be optimized for your specific protein.

  • Degradation of Activated PEG Reagent: Many activated PEGs, especially NHS esters, are moisture-sensitive and can hydrolyze, rendering them inactive.

    • Solution: Always use fresh, high-quality PEG reagents. Store them under desiccated conditions at the recommended temperature (e.g., -20°C). Prepare the PEG solution immediately before use and avoid introducing moisture.

  • Inactive Reducing Agent (for reductive amination): If you are using a PEG-aldehyde, the reducing agent (e.g., sodium cyanoborohydride) is crucial for forming a stable bond.

    • Solution: Use a fresh supply of the reducing agent and store it in a desiccator to prevent inactivation by moisture.

  • Protein-PEG Repulsion: In some cases, mutual repulsion between the protein and the PEG reagent can hinder the reaction.

    • Solution: Adding a low molecular weight, unreactive PEG as a "crowding agent" can sometimes help to overcome this repulsion and improve reaction efficiency.

Problem 2: Protein Aggregation During PEGylation

Q: My protein is aggregating and precipitating during the PEGylation reaction. How can I prevent this?

A: Protein aggregation is a common issue with sensitive proteins. Here’s how to troubleshoot it:

  • Intermolecular Cross-linking: Using bifunctional PEG reagents (with reactive groups at both ends) can link multiple protein molecules together, leading to aggregation.

    • Solution: Use a monofunctional PEG reagent (e.g., mPEG-NHS) to avoid cross-linking. If a bifunctional linker is necessary, optimize the reaction conditions to favor intramolecular modification.

  • High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions and aggregation.

    • Solution: Test a range of lower protein concentrations (e.g., 0.5 to 5 mg/mL).

  • Suboptimal Buffer Conditions: The pH and buffer composition can affect protein stability.

    • Solution: Screen different pH values and consider adding stabilizing excipients to the reaction buffer.

  • Slow Reaction Rate Favoring Aggregation: A slow reaction can sometimes allow for protein unfolding and aggregation to occur before PEGylation.

    • Solution: While counterintuitive, sometimes a faster, more controlled reaction can be beneficial. Conversely, lowering the temperature to 4°C can slow down both the PEGylation and aggregation processes, which might be favorable for some proteins.

Table 1: Stabilizing Excipients to Prevent Aggregation During PEGylation

ExcipientTypical ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
Problem 3: Loss of Biological Activity

Q: My PEGylated protein shows significantly reduced or no biological activity. What can I do?

A: Preserving the biological activity of sensitive proteins is a critical aspect of PEGylation.

  • PEGylation at or Near the Active Site: The PEG chain may be sterically hindering the active site or a binding domain of the protein.

    • Solution: If you are using random PEGylation (e.g., targeting lysines), try to achieve a lower degree of PEGylation by reducing the PEG:protein molar ratio. The most effective solution is to use a site-specific PEGylation strategy to attach the PEG chain at a location distant from the active site. This can be achieved by introducing a unique cysteine residue via site-directed mutagenesis.

  • Conformational Changes: The attachment of PEG can sometimes induce conformational changes in the protein that affect its activity.

    • Solution: The choice of PEG linker length and structure (linear vs. branched) can influence the protein's conformation. Experiment with different PEG reagents to find one that is less disruptive to the protein's structure.

  • Over-PEGylation: Attaching too many PEG chains can encase the protein and block its interaction with its substrate or binding partner.

    • Solution: Optimize the reaction to favor mono-PEGylation by adjusting the PEG:protein molar ratio and reaction time. Purify the mono-PEGylated species from the reaction mixture.

Table 2: Impact of PEG Chain Length on Protein Properties

PEG PropertyEffect of Increasing Chain LengthReference
Hydrodynamic Radius Increases, leading to reduced renal clearance and longer circulation half-life.
Bioactivity May decrease due to increased steric hindrance.
Proteolytic Protection Generally increases due to enhanced steric shielding.
Immunogenicity Generally decreases due to better masking of epitopes.
Solubility Generally increases.
Problem 4: Lack of Site-Selectivity and Product Heterogeneity

Q: My PEGylation reaction results in a mixture of products with different numbers of PEGs attached. How can I achieve a more homogeneous product?

A: Product heterogeneity is a major challenge in PEGylation. Here are strategies to improve site-selectivity:

  • Targeting the N-terminus: The pKa of the N-terminal α-amino group is typically lower than that of the ε-amino groups of lysine residues. By performing the reaction at a lower pH (around 7 or below), you can often achieve preferential PEGylation at the N-terminus.

  • Site-Directed Mutagenesis: This is a powerful technique for achieving site-specific PEGylation.

    • Workflow:

      • Identify a suitable location on the protein surface that is away from the active site.

      • Use site-directed mutagenesis to introduce a unique cysteine residue at that location.

      • Use a thiol-reactive PEG reagent (e.g., PEG-maleimide) to specifically attach the PEG chain to the engineered cysteine.

  • Enzymatic PEGylation: Certain enzymes can be used to attach PEG to specific amino acid sequences, offering high selectivity.

Experimental Protocols

Protocol 1: General PEGylation Reaction (NHS-Ester Chemistry)

This protocol describes a general procedure for PEGylating a protein using an amine-reactive PEG-NHS ester.

Materials:

  • Protein of interest

  • mPEG-NHS ester reagent

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • DMSO or DMF (for dissolving the PEG reagent)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in DMSO or DMF to a concentration of 10 mM.

  • PEGylation Reaction:

    • Add the desired molar excess of the dissolved mPEG-NHS ester to the protein solution. A 20-fold molar excess is a common starting point.

    • The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and quenching reagents using an appropriate chromatography method such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

Protocol 2: SDS-PAGE Analysis of PEGylated Proteins

SDS-PAGE is a common technique to qualitatively assess the extent of PEGylation.

Materials:

  • Polyacrylamide gels (appropriate percentage for the size of your protein and its PEGylated forms)

  • SDS-PAGE running buffer

  • Sample loading buffer (2x)

  • Protein molecular weight markers

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Procedure:

  • Sample Preparation: Mix your protein sample (unmodified control and PEGylated reaction mixture) with an equal volume of 2x sample loading buffer.

  • Heating: Heat the samples at 70-95°C for 5-10 minutes to denature the proteins.

  • Gel Loading: Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until the protein bands are clearly visible against a clear background.

  • Analysis: PEGylated proteins will migrate slower than the unmodified protein, appearing as higher molecular weight bands. The degree of PEGylation can be estimated by the shift in band size.

Note: For more accurate analysis of PEGylated proteins, Sarcosyl-PAGE may be a better alternative to traditional SDS-PAGE.

Protocol 3: Purification of PEGylated Proteins by Dialysis

Dialysis is a simple method for removing small molecules like unreacted PEG linkers and salts from the PEGylated protein solution.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) that is significantly smaller than the PEGylated protein.

  • Dialysis buffer (e.g., PBS)

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Load the PEGylation reaction mixture into the dialysis device.

  • Dialysis: Place the sealed dialysis device in a beaker with a large volume of cold dialysis buffer (at least 100 times the sample volume).

  • Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at 4°C.

  • Buffer Exchange: Change the dialysis buffer at least 2-3 times over several hours to overnight to ensure complete removal of small molecules.

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified PEGylated protein.

Visualizations

Experimental Workflow

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) PEGylation PEGylation Reaction (Optimized Conditions: pH, Temp, Molar Ratio) Protein_Prep->PEGylation PEG_Prep PEG Reagent Preparation (Freshly Dissolved) PEG_Prep->PEGylation Quenching Quenching (Stop Reaction) PEGylation->Quenching Purification Purification (e.g., SEC, IEX, Dialysis) Quenching->Purification Analysis Analysis (SDS-PAGE, MS, HPLC) Purification->Analysis Activity_Assay Biological Activity Assay Analysis->Activity_Assay

Caption: General experimental workflow for protein PEGylation.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_yield cluster_aggregation cluster_activity cluster_heterogeneity Start PEGylation Experiment Problem Identify Primary Issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Yield Aggregation Aggregation Problem->Aggregation Aggregation LossOfActivity Loss of Activity Problem->LossOfActivity Inactivity Heterogeneity Product Heterogeneity Problem->Heterogeneity Heterogeneity CheckReagents Check PEG Reagent Quality (Fresh, Anhydrous) LowYield->CheckReagents CheckPEGType Use Monofunctional PEG Aggregation->CheckPEGType SiteSpecific Use Site-Specific PEGylation (e.g., Cys mutation) LossOfActivity->SiteSpecific ControlpH Control pH for N-terminal Selectivity Heterogeneity->ControlpH OptimizeConditions Optimize Reaction Conditions (pH, Temp, Time, Molar Ratio) CheckReagents->OptimizeConditions LowerConcentration Lower Protein Concentration CheckPEGType->LowerConcentration AddExcipients Add Stabilizing Excipients (Sucrose, Arginine) LowerConcentration->AddExcipients VaryPEG Vary PEG Size/Linker SiteSpecific->VaryPEG ReduceDegree Reduce Degree of PEGylation VaryPEG->ReduceDegree SiteSpecific2 Site-Specific Mutagenesis ControlpH->SiteSpecific2 PurifyIsomers Purify Desired Isomer (IEX) SiteSpecific2->PurifyIsomers

Caption: Decision tree for troubleshooting common PEGylation issues.

References

Technical Support Center: m-PEG12-Thiol Functionalized Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of m-PEG12-Thiol functionalized materials. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term stability, this compound and other PEG-thiol reagents should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture.[1][2][3][4] To prevent degradation from oxidation and moisture, it is highly recommended to backfill the container with an inert gas like nitrogen or argon.[5] Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C (or -80°C for longer periods) and protected from repeated freeze-thaw cycles.

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions, PEG-thiol products typically have a shelf life of up to three years. However, it is always best to refer to the Certificate of Analysis (COA) provided by the manufacturer for the specific expiration date. For stock solutions, the stability is shorter, often around one month at -20°C or up to six months at -80°C.

Q3: What are the primary degradation pathways for PEG-thiol functionalized materials?

A3: The primary degradation pathways include:

  • Oxidation: The thiol (-SH) group is highly susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-). This is a common issue and renders the thiol unreactive towards its intended target, such as a maleimide group. The PEG backbone itself can also undergo oxidative degradation, often initiated at the ether linkages, which can lead to chain scission.

  • Hydrolysis: Materials functionalized with this compound, particularly those involving ester linkages to connect the PEG chain to a surface or another molecule, can be susceptible to hydrolysis. The rate of hydrolysis is influenced by pH and temperature, with basic conditions generally accelerating the process.

  • Thiol-Maleimide Adduct Instability: While the reaction between a thiol and a maleimide is rapid and specific, the resulting thiosuccinimide linkage can undergo a retro-Michael reaction. This can lead to an exchange reaction with other thiols present in the solution, such as glutathione in biological systems, compromising the stability of the conjugate.

Q4: How does the functionalized surface (e.g., gold nanoparticles) affect the stability of the PEG-thiol bond?

A4: The bond between a thiol and a gold surface is strong but can be influenced by the surrounding environment. The PEG coating on gold nanoparticles is susceptible to displacement by other molecules with a high affinity for gold and can be affected by oxidative conditions. The density of the PEG chains on the surface also plays a role; a higher capping density generally leads to improved stability in various media. Using multivalent thiol linkers (e.g., bi- or tridentate) can significantly increase the stability of the functionalization on gold nanoparticles compared to monodentate thiols.

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

Q: I am seeing very low yield in my conjugation reaction with a maleimide-containing molecule. What could be the cause?

A: This is a common issue that can often be traced back to the thiol group's availability or the reaction conditions.

  • Potential Cause: Thiol Oxidation. Free thiol groups are prone to oxidizing into disulfide bonds, which are unreactive with maleimides.

    • Solution: Before conjugation, consider reducing your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred because it doesn't contain thiols itself and doesn't require removal before adding the maleimide. To prevent re-oxidation, use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.

  • Potential Cause: Suboptimal pH. The reaction between a thiol and a maleimide is highly pH-dependent. The optimal pH range is typically 6.5-7.5. Below pH 6.5, the reaction rate slows considerably because the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, you risk side reactions, such as the maleimide reacting with primary amines.

  • Potential Cause: Incorrect Stoichiometry. The molar ratio of maleimide to thiol is crucial.

    • Solution: Ensure you have an accurate quantification of the free thiols in your sample before starting the conjugation. Ellman's reagent (DTNB) can be used for this purpose. A slight excess of the PEG-thiol reagent may be necessary, but this should be optimized for your specific application.

Problem 2: The Final Conjugate is Unstable

Q: My purified PEGylated product seems to be degrading or losing its activity over time. Why is this happening?

A: Instability of the final conjugate often points to the lability of the newly formed bond or the degradation of the PEG linker itself.

  • Potential Cause: Reversibility of Thiol-Maleimide Linkage. The thiosuccinimide bond formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, especially in the presence of other thiols.

    • Solution: One strategy to increase stability is to induce a transcyclization reaction of the thiosuccinimide adduct, which forms a more stable derivative. This can sometimes be achieved by adjusting the pH of the reaction solution after the initial conjugation.

  • Potential Cause: Hydrolysis of Linkers. If your system uses ester bonds to attach the PEG chain, these can hydrolyze under physiological conditions (pH 7.4, 37°C).

    • Solution: If long-term stability in aqueous environments is critical, consider using more stable linkages, such as amide bonds, which are significantly more resistant to hydrolysis.

  • Potential Cause: Oxidative Degradation of the PEG Backbone. In long-term experiments, especially in cell culture or marine environments, the poly(ethylene glycol) chain itself can degrade through oxidation.

    • Solution: Ensure that antioxidants are used if compatible with your system, and protect the material from excessive light and heat.

Quantitative Data Summary

ParameterConditionObservation/RecommendationSource(s)
Long-Term Storage (Solid) -20°C or lower, desiccated, dark, under inert gas (Ar or N₂)Recommended for optimal stability.
Stock Solution Storage -20°C in anhydrous DMSO/DMFStable for ~1 month.
Stock Solution Storage -80°C in anhydrous DMSO/DMFStable for ~6 months.
Thiol-Maleimide Reaction pH 6.5 - 7.5Optimal range for specific and efficient conjugation.
PEG Film Stability in Buffer Covalently bound PEG film in 0.1 M phosphate buffer, pH 7.4Film thickness began to decline rapidly after 25 days.
Hydrogel Degradation Time PEG-thiol norbornene hydrogels at pH 7.4, 37°CDegradation half-time can be tuned from <2 days to >86 days.

Experimental Protocols & Methodologies

Protocol 1: Recommended Storage and Handling of this compound

  • Receiving and Initial Storage: Upon receipt, store the vial of this compound at -20°C in a desiccated, dark environment.

  • Equilibration: Before opening, allow the vial to slowly warm to room temperature to prevent moisture condensation on the product.

  • Aliquoting and Stock Solution Preparation:

    • Work quickly in an area with low humidity. For preparing stock solutions, use an anhydrous solvent such as DMSO or DMF.

    • To dispense the reagent, which may be a liquid or low-melting solid, it is recommended to prepare a stock solution (e.g., 10 mg/mL).

    • After dispensing the required amount, flush the vial headspace with a dry, inert gas (e.g., argon or nitrogen) before tightly re-capping.

  • Storage of Stock Solution: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Wrap the vials in foil to protect from light.

Protocol 2: General Procedure for Thiol Quantification using Ellman's Reagent

  • Prepare Reagents:

    • Reaction Buffer: Phosphate buffer (0.1 M, pH 8.0) containing 1 mM EDTA.

    • Ellman's Reagent Solution: Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the reaction buffer to a final concentration of 4 mg/mL.

    • Thiol Standard: Prepare a series of known concentrations of a thiol-containing standard (e.g., L-cysteine) in the reaction buffer.

  • Assay Procedure:

    • Add 50 µL of the Ellman's Reagent Solution to 2.5 mL of the reaction buffer.

    • Add your protein/molecule sample (e.g., 250 µL) to the mixture.

    • Mix and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: Determine the concentration of thiol groups in your sample by comparing its absorbance to the standard curve generated from the cysteine standards.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield Observed check_thiol Is the thiol group available and reactive? start->check_thiol check_pH Is the reaction pH optimal (6.5-7.5)? check_thiol->check_pH Yes oxidized Action: Reduce disulfide bonds (e.g., with TCEP). Use degassed buffers with EDTA. check_thiol->oxidized No check_reagents Are reagents free from contaminants? check_pH->check_reagents Yes adjust_pH Action: Adjust pH to 6.5-7.5 using a non-amine buffer (e.g., PBS, HEPES). check_pH->adjust_pH No purify_reagents Action: Use fresh, high-purity reagents. Prepare new stock solutions. check_reagents->purify_reagents No success Conjugation Yield Improved check_reagents->success Yes oxidized->check_pH adjust_pH->check_reagents purify_reagents->success fail Problem Persists: Consult further documentation

Caption: Troubleshooting workflow for low this compound conjugation yield.

StorageDecisionTree Storage Protocol for this compound Materials start Material Received usage_time Usage Timeframe? start->usage_time long_term Long-Term (>1 month) usage_time->long_term Long short_term Short-Term (<1 month) usage_time->short_term Short store_solid Store solid at <= -20°C - Dark, Desiccated - Under Inert Gas (Ar/N₂) long_term->store_solid prepare_stock Prepare anhydrous stock solution (DMSO/DMF) Aliquot to minimize freeze-thaw cycles short_term->prepare_stock store_solid->prepare_stock When needed store_stock_long Store aliquots at -80°C prepare_stock->store_stock_long > 1 month storage store_stock_short Store aliquots at -20°C prepare_stock->store_stock_short < 1 month storage

Caption: Decision tree for proper storage of this compound materials.

DegradationPathways Simplified Degradation Pathways parent This compound Functionalized Material oxidation Oxidation parent->oxidation hydrolysis Hydrolysis parent->hydrolysis thiol_exchange Thiol Exchange (Retro-Michael) parent->thiol_exchange thiol_ox Thiol Oxidation (R-SH -> R-S-S-R) oxidation->thiol_ox peg_ox PEG Backbone Scission oxidation->peg_ox ester_hyd Ester Linker Cleavage hydrolysis->ester_hyd adduct_rev Thiosuccinimide Reversion thiol_exchange->adduct_rev outcome1 Loss of Conjugation Activity thiol_ox->outcome1 outcome2 Cleavage from Surface/ Drug Release peg_ox->outcome2 ester_hyd->outcome2 adduct_rev->outcome2

Caption: Key degradation pathways for PEG-thiol functionalized materials.

References

Validation & Comparative

Validating m-PEG12-Thiol Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. This guide provides an objective comparison of mass spectrometry and other common analytical techniques for validating the successful conjugation of m-PEG12-Thiol to proteins and peptides, supported by experimental data and detailed protocols.

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic biomolecules, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. The this compound linker, a monodisperse PEG with a terminal thiol group, allows for specific conjugation to molecules with compatible reactive groups, such as maleimides, to form stable thioether bonds. Confirmation of this covalent linkage is paramount to ensure the efficacy, safety, and batch-to-batch consistency of the resulting conjugate.

Mass spectrometry stands as the gold standard for this validation, providing direct and precise measurement of the mass addition. However, a variety of other analytical techniques can also be employed, each with its own advantages and limitations. This guide will delve into a comparative analysis of these methods.

Mass Spectrometry: The Definitive Validation Tool

Mass spectrometry (MS) offers unambiguous confirmation of conjugation by accurately measuring the molecular weight of the resulting biomolecule. The addition of each this compound linker results in a predictable mass shift. Two primary MS techniques are employed for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with an Electrospray Ionization (ESI) source.[1][2]

Key Advantages of Mass Spectrometry:

  • High Specificity and Accuracy: Directly measures the molecular weight of the conjugate, providing definitive evidence of successful conjugation.

  • Determination of Heterogeneity: Can identify the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).[1]

  • Site-Specific Information: Peptide mapping strategies coupled with MS/MS can pinpoint the exact amino acid residue(s) where PEGylation has occurred.

Quantitative Performance Comparison
TechniqueParameterPerformance
MALDI-TOF MS Mass Accuracy< 100 ppm
ResolutionModerate
SensitivityHigh (femtomole to attomole)
ThroughputHigh
LC-MS (ESI) Mass Accuracy< 5 ppm
ResolutionHigh
SensitivityHigh (picomole to femtomole)
ThroughputModerate
Experimental Protocols

MALDI-TOF Mass Spectrometry Protocol for this compound Conjugate Analysis

  • Sample Preparation:

    • Desalt and purify the conjugated protein/peptide using a suitable method like zip-tipping or dialysis to remove excess PEG reagent and salts.

    • Prepare the sample at a concentration of approximately 1-10 pmol/µL in a solvent compatible with the matrix (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (HCCA) (for peptides and smaller proteins), in a solvent mixture like 50% acetonitrile/0.1% trifluoroacetic acid.

  • Target Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature, leading to co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion linear or reflectron mode, depending on the mass range and required resolution.

    • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Determine the molecular weights of the observed peaks.

    • Compare the mass of the conjugated molecule to the unconjugated starting material to confirm the mass shift corresponding to the addition of the this compound linker (approximately 589.8 Da).

LC-MS (ESI) Protocol for this compound Conjugate Analysis

  • Sample Preparation:

    • Purify the conjugate to remove unreacted starting materials.

    • Dissolve the sample in a solvent compatible with the LC mobile phase (e.g., water with 0.1% formic acid).

  • Liquid Chromatography:

    • Inject the sample onto a reversed-phase HPLC column (e.g., C4 or C8 for proteins).

    • Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.

  • Mass Spectrometry:

    • The eluent from the LC is directly introduced into the ESI source of the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the protein/peptide.

  • Data Analysis:

    • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the intact protein/peptide.

    • Compare the deconvoluted mass of the conjugate to the unconjugated starting material to confirm the mass addition of the this compound linker.

Alternative Methods for Conjugation Validation

While mass spectrometry is the most definitive method, other techniques can provide valuable, albeit less direct, evidence of successful conjugation.

Comparison of Alternative Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
SDS-PAGE Separation by molecular weight under denaturing conditions.Simple, widely available, and cost-effective. Provides a visual indication of a mass increase.[3]Low resolution, band smearing can occur with PEGylated proteins due to interactions with SDS.[4] Does not provide an exact mass.
Native PAGE Separation by size and charge under non-denaturing conditions.Avoids the smearing issues seen in SDS-PAGE with PEGylated proteins, providing better resolution.Does not provide precise molecular weight information.
HPLC (Size-Exclusion or Reversed-Phase) Separation based on size or hydrophobicity.Can be used to assess purity, aggregation, and successful conjugation by observing shifts in retention time.Indirect evidence of conjugation. Co-elution of unconjugated and conjugated species can occur.
UV-Vis Spectroscopy Measures absorbance of light.Simple and rapid. Can be used if the PEG or the target molecule has a unique chromophore.Indirect and often not sensitive enough to detect the mass change from a single PEG linker.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Can detect the presence of characteristic PEG bonds (e.g., C-O-C stretch).Provides information about the presence of PEG but not the degree or site of conjugation.
Experimental Protocols for Alternative Methods

SDS-PAGE Protocol for Conjugation Analysis

  • Sample Preparation:

    • Mix 5-10 µg of the unconjugated protein and the purified conjugate with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel).

    • Run the gel in an appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.

    • Destain the gel to visualize the protein bands.

    • A successful conjugation will be indicated by a band shift to a higher apparent molecular weight for the conjugated sample compared to the unconjugated control.

Size-Exclusion Chromatography (SEC-HPLC) Protocol

  • System Setup:

    • Equilibrate a suitable SEC column with a mobile phase such as phosphate-buffered saline (PBS) at a constant flow rate.

  • Sample Analysis:

    • Inject a known concentration of the unconjugated and conjugated samples.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Successful conjugation will result in a shift to an earlier retention time for the conjugate compared to the unconjugated protein, indicating an increase in hydrodynamic radius.

Visualizing the Workflow

experimental_workflow cluster_conjugation Conjugation & Purification cluster_validation Validation Protein/Peptide Protein/Peptide Conjugation Reaction Conjugation Reaction Protein/Peptide->Conjugation Reaction This compound This compound This compound->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Definitive Alternative Methods Alternative Methods Purification->Alternative Methods Supportive

Caption: Experimental workflow for this compound conjugation and validation.

Logical Comparison of Methods

logical_comparison cluster_direct Direct Evidence cluster_indirect Indirect Evidence Validation Goal Validation Goal Mass Spectrometry Mass Spectrometry Validation Goal->Mass Spectrometry High Confidence SDS-PAGE SDS-PAGE Validation Goal->SDS-PAGE Moderate Confidence HPLC HPLC Validation Goal->HPLC Moderate Confidence Spectroscopy Spectroscopy Validation Goal->Spectroscopy Low Confidence

References

A Head-to-Head Comparison: m-PEG12-Thiol vs. m-PEG12-Amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is a critical determinant of success. This guide provides a comprehensive comparative analysis of two widely used 12-unit polyethylene glycol (PEG) linkers: m-PEG12-Thiol and m-PEG12-Amine. By examining their respective chemistries, performance metrics, and experimental considerations, this document aims to equip scientists with the knowledge to make informed decisions for their specific applications, such as the development of antibody-drug conjugates (ADCs) or PROTACs.

At the heart of their differences lies the terminal reactive group: a thiol (-SH) for this compound and a primary amine (-NH2) for m-PEG12-Amine. This fundamental distinction dictates their conjugation strategy, target specificity on biomolecules, and the stability of the resulting covalent bond.

Executive Summary: Key Differences at a Glance

FeatureThis compoundm-PEG12-Amine
Reactive Group Thiol (-SH)Primary Amine (-NH2)
Primary Target Cysteine residues (sulfhydryl groups)Lysine residues, N-terminus (primary amines)
Common Chemistry Thiol-Maleimide Michael AdditionNHS Ester Amidation
Specificity High (Site-specific)Moderate (Multiple potential sites)
Bond Formed Thioether bondAmide bond
Bond Stability Generally stable, but can be susceptible to retro-Michael reaction and thiol exchange.Highly stable
Reaction pH Typically 6.5 - 7.5Typically 7.2 - 8.5
Key Advantage Enables site-specific conjugation for homogenous products.Robust and well-established chemistry.
Key Disadvantage Potential for conjugate instability under certain physiological conditions.Can result in a heterogeneous mixture of conjugates.

Delving into the Chemistries: Thiol vs. Amine Reactivity

The choice between a thiol and an amine-terminated PEG linker fundamentally alters the bioconjugation workflow.

This compound primarily reacts with maleimide-functionalized molecules in a Michael addition reaction. This chemistry is highly specific for the sulfhydryl groups of cysteine residues, which are often less abundant on the surface of proteins compared to lysine residues. This allows for a more controlled, site-specific conjugation, leading to a homogenous product with a defined drug-to-antibody ratio (DAR) in the context of ADCs.[1]

m-PEG12-Amine , on the other hand, is typically conjugated to biomolecules using N-hydroxysuccinimide (NHS) esters. This reaction targets primary amines, which are found on the side chains of lysine residues and at the N-terminus of proteins.[2][3] As proteins often have multiple surface-exposed lysines, this method can result in a heterogeneous mixture of conjugates with varying numbers of PEG molecules attached at different locations.

Performance Comparison: A Quantitative Look

Performance MetricThiol-Maleimide Conjugation (this compound)NHS Ester Amidation (m-PEG12-Amine)
Reaction Efficiency Generally high due to the specific and rapid reaction.[4]Variable, dependent on reaction conditions and substrate.
Reaction Kinetics Fast, often complete within 1-2 hours at room temperature.[4]Can be slower, with reaction times ranging from 30 minutes to several hours.
Conjugate Stability The resulting thioether bond is generally stable, but can be susceptible to retro-Michael reaction and exchange with other thiols like glutathione, particularly at higher pH.The amide bond formed is highly stable under physiological conditions.
Product Homogeneity High, leading to a more defined and characterizable product.Low, often resulting in a heterogeneous mixture of products.
Potential Side Reactions Hydrolysis of the maleimide group at higher pH, reaction with other nucleophiles (less common).Hydrolysis of the NHS ester, which competes with the amidation reaction.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

Materials:

  • Maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 6.5-7.5. Avoid buffers containing thiols.

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the maleimide-activated protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent in slight excess to the molar amount of the maleimide to react with any unreacted maleimide groups.

  • Purification: Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation and assess purity.

Protocol 2: Conjugation of m-PEG12-Amine to an NHS-Ester Activated Protein

Materials:

  • NHS-ester activated protein in an amine-free buffer (e.g., PBS), pH 7.2-8.5.

  • m-PEG12-Amine

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the NHS-ester activated protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • m-PEG12-Amine Solution Preparation: Dissolve m-PEG12-Amine in DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the m-PEG12-Amine solution to the protein solution.

  • Incubation: Gently mix and allow the reaction to proceed for 30 minutes to 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the conjugate from excess reagents using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to determine the extent of PEGylation and purity.

Visualizing the Pathways and Workflows

Thiol_Maleimide_Conjugation cluster_workflow Thiol-Maleimide Conjugation Workflow Protein_Cys Protein with Cysteine Residue (-SH) Reaction Michael Addition (pH 6.5 - 7.5) Protein_Cys->Reaction Maleimide_PEG Maleimide-Activated This compound Maleimide_PEG->Reaction Conjugate Stable Thioether Bond (PEGylated Protein) Reaction->Conjugate

Thiol-Maleimide Conjugation Pathway

Amine_NHS_Ester_Conjugation cluster_workflow Amine-NHS Ester Conjugation Workflow Protein_Lys Protein with Lysine Residue (-NH2) Reaction Acylation (pH 7.2 - 8.5) Protein_Lys->Reaction NHS_PEG NHS Ester-Activated m-PEG12-Amine NHS_PEG->Reaction Conjugate Stable Amide Bond (PEGylated Protein) Reaction->Conjugate

Amine-NHS Ester Conjugation Pathway

Experimental_Workflow cluster_steps General Bioconjugation Workflow Start Start Step1 1. Prepare Protein Solution (Appropriate Buffer and pH) Start->Step1 Step2 2. Prepare PEG Linker Solution (this compound or m-PEG12-Amine) Step1->Step2 Step3 3. Mix Protein and PEG Linker (Defined Molar Ratio) Step2->Step3 Step4 4. Incubate (Controlled Time and Temperature) Step3->Step4 Step5 5. Quench Reaction (Stop Conjugation) Step4->Step5 Step6 6. Purify Conjugate (e.g., SEC, Dialysis) Step5->Step6 Step7 7. Characterize Final Product (e.g., SDS-PAGE, MS) Step6->Step7 End End Step7->End

Experimental Workflow Overview

Conclusion: Making the Right Choice

The selection between this compound and m-PEG12-Amine is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the bioconjugation.

Choose this compound when:

  • Site-specific conjugation is crucial to produce a homogenous product.

  • The target protein has available and accessible cysteine residues.

  • A well-defined and consistent drug-to-antibody ratio is required.

Choose m-PEG12-Amine when:

  • A robust and well-established conjugation method is preferred.

  • The target protein has limited or no accessible cysteine residues but abundant lysine residues.

  • A heterogeneous mixture of PEGylated species is acceptable for the intended application.

By carefully considering the factors outlined in this guide, researchers can confidently select the optimal PEG linker to advance their bioconjugation projects and achieve their desired outcomes in drug development and other life science applications.

References

Assessing the Biocompatibility of m-PEG12-Thiol Coated Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The conjugation of polyethylene glycol (PEG) to nanoparticles, a process known as PEGylation, is a widely adopted strategy to enhance their biocompatibility and in vivo performance. The m-PEG12-Thiol linker, featuring a methoxy-terminated PEG with twelve repeating units and a terminal thiol group for robust anchoring to noble metal surfaces, represents a specific class of stealth coating. This guide provides a comparative overview of the biocompatibility of nanoparticles functionalized with such linkers, supported by experimental data and detailed protocols for key assessment assays.

In Vitro Biocompatibility Assessment

The initial evaluation of nanoparticle biocompatibility is typically conducted through a series of in vitro assays designed to assess cellular viability, membrane integrity, and hematological compatibility.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration-dependent toxicity of nanoparticles on various cell lines. Commonly employed methods include the MTT and LDH assays.

A study on PEGylated gold nanoparticles demonstrated high cell viability (over 90%) in MG-63 cells even at concentrations up to 100 µg/mL, indicating low cytotoxicity.[1] In contrast, another study on PEG-coated gold and gold-iron alloy nanoparticles showed that larger nanoparticles (over 200 nm) were associated with lower cell tolerability.[2][3]

Nanoparticle TypeCell LineAssayConcentrationViabilityReference
PEG-coated AuNPsMG-63Annexin V/PI100 µg/mL>90%[1]
PEG-Au NPsFibroblastsMTT150 µg/mL~100%[3]
PLGA-PEG-Au NPsFibroblastsMTT150 µg/mL~40%
Thiolated silica NPs (Si-NP-SH)HPF, MCF7, HEK293, A549MTTup to 100 µg/mLNo effect
PEG750-silica NPs (Si-NP-PEG750)HPF, MCF7, HEK293, A549MTT400 µg/mL (48h)Viability loss
PEG5000-silica NPs (Si-NP-PEG5000)HPF, MCF7, HEK293, A549MTTup to 100 µg/mLNo effect
Hemolysis Assay

The hemolytic potential of nanoparticles is a critical parameter for intravenously administered formulations, as damage to red blood cells (RBCs) can lead to severe toxicity. The assay quantifies the amount of hemoglobin released from lysed RBCs upon incubation with the nanoparticles.

PEGylation has been shown to significantly reduce the hemolytic activity of nanoparticles. For instance, PEGylated graphene oxide nanoparticles induced less hemolysis compared to their non-PEGylated counterparts.

Nanoparticle TypeConcentrationHemolysis (%)Interpretation
Thiolated silica NPs (Si-NP-SH)Various< 5%Non-hemolytic
PEG750-silica NPs (Si-NP-PEG750)Various< 5%Non-hemolytic
PEG5000-silica NPs (Si-NP-PEG5000)Various< 5%Non-hemolytic

In Vivo Biocompatibility

In vivo studies are essential to understand the systemic response, biodistribution, and potential long-term toxicity of nanoparticles.

Biodistribution and Toxicity

Studies on PEG-coated gold nanoparticles of varying sizes have shown that biodistribution is size-dependent. For example, 5 nm and 10 nm particles tend to accumulate in the liver, while 30 nm particles show higher accumulation in the spleen. Long-term studies on PEG-coated gold nanoparticles (up to 90 days) indicated that while there might be initial inflammation, no significant long-term liver toxicity was observed. A comprehensive study on thiolated and PEGylated organosilica nanoparticles found no organ damage in mice at concentrations of 10 mg/kg.

Nanoparticle TypeDoseDurationKey FindingsReference
13 nm & 30 nm PEG-AuNPs1 & 4 µg/g90 daysNo significant liver toxicity; particles found in Kupffer cell lysosomes.
Thiolated & PEGylated silica NPs10 mg/kg-No organ damage observed.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted from studies on thiolated and PEGylated organosilica nanoparticles.

  • Cell Seeding: Seed cells (e.g., HPF, MCF7, HEK293, A549) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight (37°C, 5% CO2).

  • Nanoparticle Treatment: Remove the cell medium and add fresh medium containing the nanoparticles at various concentrations (e.g., 0, 10, 50, 100, 200, 400, 800, 1000 µg/mL).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Hemolysis Assay Protocol

This protocol is a generalized procedure based on established standards.

  • Blood Preparation: Obtain fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., Li-heparin). Pool blood from at least three donors.

  • Red Blood Cell (RBC) Preparation: Centrifuge the whole blood to separate the plasma and buffy coat. Wash the RBC pellet multiple times with phosphate-buffered saline (PBS).

  • Nanoparticle Incubation: Prepare a series of nanoparticle dilutions in PBS. Add the RBC suspension to each nanoparticle dilution.

  • Controls: Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100) or deionized water as a positive control (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 2-4 hours) with gentle mixing.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each sample relative to the positive and negative controls.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, MCF7) Seeding Seed cells in 96-well plate Cell_Culture->Seeding NP_Dispersion Nanoparticle Dispersion Treatment Treat cells with Nanoparticles NP_Dispersion->Treatment Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Abs_Reading Read Absorbance Solubilization->Abs_Reading Viability_Calc Calculate % Cell Viability Abs_Reading->Viability_Calc

Caption: Workflow for assessing nanoparticle cytotoxicity using the MTT assay.

Cellular Uptake Pathways of PEGylated Nanoparticles

Cellular_Uptake cluster_pathways Endocytic Pathways NP This compound Coated Nanoparticle Cell_Membrane Cell Membrane Clathrin Clathrin-mediated Endocytosis Cell_Membrane->Clathrin Caveolae Caveolae-mediated Endocytosis Cell_Membrane->Caveolae Macropinocytosis Macropinocytosis Cell_Membrane->Macropinocytosis Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Cytosol Cytosolic Release Early_Endosome->Cytosol Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome Nucleus Nucleus Cytosol->Nucleus

Caption: Major endocytic pathways for the cellular uptake of nanoparticles.

Studies suggest that PEGylated nanoparticles can enter cells through various mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized can depend on nanoparticle size, shape, and the cell type. Following internalization, nanoparticles are typically trafficked through the endo-lysosomal pathway. A critical step for the efficacy of drug-delivery nanoparticles is their ability to escape the endosome and release their payload into the cytoplasm. The ultimate intracellular fate of the nanoparticles can vary, with some accumulating in lysosomes for degradation, while smaller nanoparticles may even reach the nucleus.

Conclusion

The biocompatibility of this compound coated nanoparticles is a critical aspect of their preclinical development. The data presented in this guide, derived from studies on various PEGylated and thiolated nanoparticles, suggest that PEGylation generally imparts excellent biocompatibility, characterized by low cytotoxicity and minimal hemolytic activity. However, factors such as nanoparticle size and the specific cell type can influence these outcomes. The provided experimental protocols offer a standardized framework for researchers to assess the biocompatibility of their own this compound coated nanoparticles and compare their findings with existing literature. The visualization of experimental workflows and cellular uptake pathways further aids in understanding the complex interactions between these nanomaterials and biological systems.

References

A Comparative Analysis of Linear vs. Branched PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene glycol (PEG) linkers is a critical design parameter in the development of drug delivery systems, significantly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The choice between a linear and a branched PEG linker can impact solubility, stability, hydrodynamic volume, drug-loading capacity, and in vivo efficacy. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific drug delivery applications.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from comparative studies of linear and branched PEG linkers.

Table 1: Hydrodynamic Properties of PEGylated Nanoparticles and Proteins

Linker TypePEG Molecular Weight (kDa)SystemHydrodynamic Radius (Rh) (nm)Source
Linear12Polymeric Nanocarrier5.42 ± 0.28[1]
Linear20Polymeric Nanocarrier7.36 ± 0.20[1]
Four-Arm Branched20Polymeric Nanocarrier6.83 ± 0.09[1]
Linear40Polymeric Nanocarrier9.58 ± 0.35[1]
Four-Arm Branched40Polymeric Nanocarrier9.25 ± 0.40[1]
Unmodified HSA-Human Serum Albumin3.5
Linear5Human Serum Albumin4.2
Linear10Human Serum Albumin5.2
Linear20Human Serum Albumin6.1
Branched20Human Serum Albumin6.4

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Cell LineIC50 (nM)Source
Homogeneous DAR 2 (Linear Linker)2HER2-positive~0.5
Homogeneous DAR 6 ("Short" Branched Linker)6HER2-positive0.68
Homogeneous DAR 6 ("Long" Branched Linker)6HER2-positive0.074
Heterogeneous DAR 6 (Control)6HER2-positive~0.08

Table 3: Pharmacokinetics of PEGylated Interferon-alpha (IFN-α)

Linker TypePEG Molecular Weight (kDa)Systemic Clearance (lit/hr)Source
Unmodified IFN-α-6.6–29.2
Linear52.5–5
Linear120.725
Branched400.06–0.10

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to compare linear and branched PEG linkers.

Protocol 1: Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

This method is used to determine the hydrodynamic volume of PEGylated molecules.

  • System Preparation: An SEC system equipped with a refractive index (RI) detector and a suitable column (e.g., Superose™ 6) is equilibrated with a mobile phase such as phosphate-buffered saline (PBS).

  • Standard Calibration: A series of protein standards with known hydrodynamic radii are injected to create a calibration curve.

  • Sample Analysis: The unmodified and PEGylated samples (e.g., proteins or nanoparticles) are injected into the column.

  • Data Analysis: The elution volume of each sample is used to calculate its hydrodynamic radius based on the calibration curve. Studies have shown that for the same total molecular weight of the PEG adducts, there is no significant difference in the viscosity radii between branched and linear PEG-proteins.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol evaluates the potency of ADCs with different linkers against cancer cell lines.

  • Cell Culture: Target cancer cells (e.g., HER2-positive cell line for trastuzumab-based ADCs) are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADCs containing either linear or branched PEG linkers.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The luminescence data is used to generate dose-response curves and calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Protocol 3: Serum Stability Assay

This method assesses the stability of ADCs in serum by monitoring the drug-to-antibody ratio (DAR) over time.

  • Incubation: The ADC with either a linear or branched linker is incubated in serum (e.g., human or mouse) at 37°C. Aliquots are collected at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • ADC Purification: At each time point, the ADC is purified from the serum matrix using affinity chromatography (e.g., Protein A or Protein G beads).

  • DAR Measurement: The DAR of the purified ADC is determined using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

  • Data Analysis: The change in DAR over time is plotted to determine the stability of the linker-drug conjugate in a biological environment.

Mandatory Visualization

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker cluster_application Drug Delivery Application Linear_PEG Single Chain Linear_Advantages Advantages: - Simpler Synthesis - Less Steric Hindrance - Predictable Behavior Linear_PEG->Linear_Advantages Linear_Disadvantages Disadvantages: - Lower Hydrodynamic Volume - Potentially Faster Clearance Linear_PEG->Linear_Disadvantages Branched_PEG Multiple Arms from a Central Core Branched_Advantages Advantages: - Larger Hydrodynamic Volume - Reduced Renal Clearance - Higher Drug Loading Potential Branched_PEG->Branched_Advantages Branched_Disadvantages Disadvantages: - Increased Steric Hindrance - Potential for Reduced Binding Affinity - More Complex Synthesis Branched_PEG->Branched_Disadvantages Therapeutic_Molecule Therapeutic Molecule Therapeutic_Molecule->Linear_PEG Conjugation Therapeutic_Molecule->Branched_PEG Conjugation G cluster_linear Linear PEG cluster_branched Branched PEG start Start: Drug-Linker Conjugate systemic_circulation Systemic Circulation start->systemic_circulation linear_circulation Shorter Half-life systemic_circulation->linear_circulation Less Shielding branched_circulation Longer Half-life systemic_circulation->branched_circulation Greater Shielding target_site Target Site Accumulation end Therapeutic Effect target_site->end clearance Renal Clearance / RES Uptake linear_circulation->target_site linear_circulation->clearance Increased branched_circulation->target_site branched_circulation->clearance Decreased

References

A Comparative Purity Analysis of m-PEG12-Thiol: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a cornerstone of reliable and reproducible results. This is particularly critical for bifunctional linkers like methoxy-poly(ethylene glycol)12-thiol (m-PEG12-Thiol), which are widely used in bioconjugation, drug delivery, and nanoparticle functionalization. This guide provides an objective comparison of two gold-standard analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this compound, complete with supporting experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the components of a mixture based on their hydrophobicity. For this compound, this method is highly effective in identifying and quantifying impurities that may arise during synthesis or storage, such as the corresponding disulfide or other PEG-related impurities.

Experimental Protocol: RP-HPLC

A typical RP-HPLC protocol for the analysis of this compound is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: The this compound sample is dissolved in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

Data Presentation: HPLC Purity Analysis

The purity of this compound is determined by the relative peak area of the main component in the chromatogram. Commercial suppliers of similar PEG-thiol products often report a purity of greater than 95% as determined by HPLC.

Analytical Method Parameter Typical Result
RP-HPLCPurity (%)> 95%
Retention Time (min)Analyte-specific
Potential ImpuritiesDisulfide-linked dimer, PEG diol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic molecules. For this compound, ¹H NMR provides detailed information about the molecular structure, confirming the presence of the methoxy, PEG, and thiol functionalities. Quantitative ¹H NMR (qNMR) can be used for an absolute purity assessment by comparing the integral of a characteristic analyte signal to that of a certified internal standard of known concentration.

Experimental Protocol: ¹H NMR

A standard ¹H NMR protocol for this compound is as follows:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: 5-10 mg of the this compound sample is accurately weighed and dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. For quantitative analysis, a precisely weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) is added.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. For quantitative measurements, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial to ensure full signal relaxation and accurate integration.[1]

  • Data Analysis: The spectrum is referenced to the residual solvent peak. The purity is calculated by comparing the integral of a well-resolved proton signal of this compound (e.g., the methoxy protons) to the integral of a known proton signal from the internal standard.

Data Presentation: NMR Purity Analysis

¹H NMR provides both structural confirmation and a quantitative measure of purity. The chemical shifts of the characteristic protons of this compound in CDCl₃ are expected around 3.38 ppm (methoxy group), 3.64 ppm (PEG backbone), and a triplet near 2.7 ppm for the methylene group adjacent to the thiol.

Analytical Method Parameter Typical Result
¹H NMRStructural ConfirmationConsistent with expected chemical shifts and splitting patterns
Purity (%) by qNMR> 95%
Identified ImpuritiesResidual solvents, starting material impurities

Comparison of HPLC and NMR for Purity Analysis

Both HPLC and NMR are powerful, complementary techniques for assessing the purity of this compound.

Feature HPLC NMR
Principle Separation based on polarityNuclear spin properties in a magnetic field
Information Provided Purity based on relative peak area, detection of non-chromophoric impurities with appropriate detectorsStructural confirmation, absolute quantification with an internal standard, identification of structurally related impurities
Strengths High sensitivity for detecting trace impurities, excellent separation of complex mixtures.Provides detailed structural information, non-destructive, can provide absolute purity without a reference standard of the analyte.
Limitations Requires a chromophore for UV detection, quantification relies on the assumption of equal detector response for all components.Lower sensitivity compared to HPLC for trace impurities, signal overlap can complicate quantification.

Alternative Analytical Methods

While HPLC and NMR are the primary methods for purity analysis, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides molecular weight information, which is invaluable for identifying unknown impurities.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): These techniques are useful for determining the molecular weight distribution of the PEG chain and identifying any high or low molecular weight impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups (e.g., C-O-C ether linkages, S-H thiol group).

Workflow for Purity Analysis of this compound

Purity Analysis Workflow for this compound cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_prep Sample Preparation (1 mg/mL in mobile phase) hplc_run RP-HPLC Separation (C18 column, MeCN/H2O gradient) hplc_prep->hplc_run hplc_detect UV Detection (214 nm) hplc_run->hplc_detect hplc_data Data Analysis (Peak area integration) hplc_detect->hplc_data hplc_result Purity > 95% hplc_data->hplc_result final_report Comprehensive Purity Report hplc_result->final_report nmr_prep Sample Preparation (5-10 mg in CDCl3 +/- internal standard) nmr_run 1H NMR Acquisition (400 MHz, long D1 for qNMR) nmr_prep->nmr_run nmr_data Data Analysis (Integration vs. internal standard) nmr_run->nmr_data nmr_result Structural Confirmation Purity > 95% nmr_data->nmr_result nmr_result->final_report start This compound Sample cluster_hplc cluster_hplc start->cluster_hplc cluster_nmr cluster_nmr start->cluster_nmr

References

Unveiling the Stealth Shield: A Comparative Guide to the Immune Response of PEGylated Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between biomaterials and the immune system is paramount. Poly(ethylene glycol) (PEG), a hydrophilic polymer, is widely employed to create "stealth" surfaces on nanoparticles, liposomes, and medical devices, aiming to reduce immune recognition and prolong circulation time. However, the characteristics of the PEG layer itself can dramatically influence its effectiveness. This guide provides an objective comparison of the immune response to different PEGylated surfaces, supported by experimental data and detailed protocols, to aid in the rational design of next-generation biomaterials.

The immunogenicity of a PEGylated surface is not a simple on-or-off switch. It is a nuanced interplay of factors including PEG chain length, surface density, and the underlying material's properties. These characteristics dictate the extent of protein adsorption, complement activation, and cellular uptake by immune cells—the three pillars of the innate immune response to foreign materials. This guide will delve into these key performance indicators, presenting quantitative data to facilitate informed decisions in your research and development endeavors.

Key Performance Indicators: A Quantitative Comparison

The following tables summarize quantitative data from various studies, offering a comparative overview of how different PEGylation strategies impact key immunological readouts.

Table 1: Protein Adsorption on Various PEGylated Surfaces

Protein adsorption, or opsonization, is the initial step that often triggers a cascade of immune responses. The type and amount of adsorbed proteins can significantly influence the fate of a biomaterial in vivo.

Surface ModificationPEG Molecular Weight (kDa)PEG Grafting Density (chains/nm²)Protein Adsorbed (ng/cm²)Reference Protein(s)Key Findings
Bare Niobium SurfaceN/AN/A~250FibrinogenHigh protein adsorption on non-PEGylated surfaces.
Low-Density PEG2LowIncreased compared to high-densityFibrinogen, MyoglobinLower PEG density leads to higher protein adsorption.[1][2]
High-Density PEG2High~20Fibrinogen, MyoglobinHigh PEG density significantly reduces protein adsorption.[1][2]
Short-Chain PEG2HighHigher than 5 kDa PEGPlasma ProteinsLonger PEG chains are more effective at reducing protein adsorption up to a certain length.
Long-Chain PEG5HighLower than 2 kDa PEGPlasma ProteinsA PEG molecular weight of 5 kDa was found to be optimal for minimizing protein adsorption on PLA nanoparticles.
Table 2: Complement Activation by PEGylated Nanoparticles

The complement system is a crucial part of the innate immune system. Its activation can lead to inflammation and rapid clearance of foreign materials. The levels of complement activation products, such as C3a and C5a, are key indicators of immunogenicity.

Nanoparticle SystemPEG Molecular Weight (kDa)PEG Surface CharacteristicsComplement Activation Level (e.g., % of Zymosan control)Key Findings
Citrate-capped AuNPs (80 nm)N/AN/AHighNon-PEGylated gold nanoparticles show significant complement activation.[3]
PEGylated AuNPs (80 nm)5N/AMitigated, but not abolishedPEGylation reduces but does not eliminate complement activation by gold nanoparticles.
Lipid Nanocapsules (100 nm)0.66High DensityVery LowHigh-density PEGylation with even short PEG chains can effectively suppress complement activation.
PEG-PLA Nanoparticles20High Content (30% w/w)LowHigher PEG content and longer chains lead to reduced complement activation and longer circulation.
PEGylated Liposomes2N/AVariableRepeated injections can lead to the production of anti-PEG antibodies, which can trigger complement activation upon subsequent doses.
Table 3: Cellular Uptake of PEGylated Nanoparticles by Macrophages

The uptake of nanoparticles by phagocytic cells, such as macrophages, is a major mechanism of clearance from the body. Effective PEGylation can shield nanoparticles from this process, a phenomenon known as "stealth."

Nanoparticle SystemPEG Molecular Weight (kDa)PEG Surface DensityCellular Uptake (% of control)Key Findings
Non-PEGylated NanoparticlesN/AN/AHighBare nanoparticles are readily taken up by macrophages.
Low-Density PEG Nanoparticles5LowHigher than high-densityLower surface density of PEG leads to increased macrophage uptake.
High-Density PEG Nanoparticles5HighLowA high density of PEG chains is crucial for minimizing macrophage association.
Short-Chain PEG Nanoparticles2N/AHigher than 20 kDa PEGLonger PEG chains are more effective at reducing macrophage uptake.
Long-Chain PEG Nanoparticles20N/ALower than 5 kDa PEGIncreasing PEG molecular weight from 5 to 20 kDa decreased macrophage uptake.
Spherical PEGylated NanoparticlesN/AIdenticalHighest uptake rateSpherical nanoparticles are internalized faster than rod, cube, or disk-shaped nanoparticles with the same surface area and PEG density.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of immunogenicity studies, detailed and standardized protocols are essential. The following sections provide methodologies for the key experiments cited in this guide.

Quantification of Protein Adsorption: Bicinchoninic Acid (BCA) Assay

The BCA assay is a colorimetric method used to determine the total concentration of protein in a sample.

Materials:

  • BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)

  • Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL stock)

  • Phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Preparation of Standards: Prepare a series of BSA standards by diluting the stock solution in PBS to concentrations ranging from 25 to 2000 µg/mL. Also, prepare a blank sample containing only PBS.

  • Sample Preparation: After incubating the PEGylated surfaces with a protein solution (e.g., human serum or a specific protein solution), wash the surfaces thoroughly with PBS to remove non-adsorbed proteins. Elute the adsorbed proteins using a suitable elution buffer (e.g., 1% SDS).

  • Assay:

    • Pipette 25 µL of each standard, unknown sample, and blank into separate wells of the 96-well microplate.

    • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit manufacturer's instructions (typically a 50:1 ratio).

    • Add 200 µL of the working reagent to each well.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 37°C for 30 minutes.

    • Cool the plate to room temperature.

  • Measurement: Measure the absorbance of each well at 562 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all standard and sample readings. Create a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the protein concentration in the unknown samples.

Assessment of Complement Activation: C3a/C5a ELISA

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific complement activation products, such as C3a and C5a, in serum samples that have been exposed to PEGylated materials.

Materials:

  • Human C3a or C5a ELISA kit

  • Human serum

  • PEGylated material to be tested

  • Positive control (e.g., Zymosan)

  • Negative control (e.g., saline)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Incubate the PEGylated material with human serum for a specified time (e.g., 60 minutes) at 37°C. As controls, incubate serum with the positive and negative controls.

  • ELISA Protocol: Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:

    • Add standards and serum samples (appropriately diluted) to the wells of the antibody-coated microplate.

    • Incubate the plate.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated antibody specific for C3a or C5a.

    • Incubate and wash.

    • Add streptavidin-HRP (horseradish peroxidase).

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB). A colored product will form in proportion to the amount of C3a or C5a present.

    • Stop the reaction by adding a stop solution.

  • Measurement: Measure the absorbance of each well at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Use this curve to determine the concentration of C3a or C5a in the serum samples.

Evaluation of Cellular Uptake: Flow Cytometry

Flow cytometry is a powerful technique for quantifying the uptake of fluorescently labeled nanoparticles by cells on a single-cell basis.

Materials:

  • Fluorescently labeled PEGylated nanoparticles

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the macrophage cell line to an appropriate confluency in a multi-well plate.

  • Nanoparticle Incubation: Incubate the cells with the fluorescently labeled PEGylated nanoparticles at a desired concentration for a specific time period (e.g., 4 hours) at 37°C. Include an untreated cell sample as a negative control.

  • Cell Harvesting:

    • After incubation, aspirate the medium containing the nanoparticles and wash the cells three times with cold PBS to remove any non-internalized particles.

    • Detach the cells from the plate using Trypsin-EDTA.

    • Neutralize the trypsin with cell culture medium and transfer the cell suspension to a tube.

  • Sample Preparation for Flow Cytometry:

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Use the untreated control cells to set the gate for the non-fluorescent population.

    • For each sample, record the percentage of fluorescent cells (indicating nanoparticle uptake) and the mean fluorescence intensity (indicating the amount of uptake per cell).

Visualizing the Pathways and Processes

To better illustrate the complex interactions and experimental workflows, the following diagrams have been generated using Graphviz.

Immune_Response_to_PEGylated_Surfaces cluster_material PEGylated Surface cluster_response Immune Response Cascade PEGylated_Surface PEGylated Surface Protein_Adsorption Protein Adsorption (Opsonization) PEGylated_Surface->Protein_Adsorption Influences Complement_Activation Complement Activation Protein_Adsorption->Complement_Activation Triggers Cellular_Uptake Cellular Uptake (Phagocytosis) Protein_Adsorption->Cellular_Uptake Mediates Complement_Activation->Cellular_Uptake Enhances Clearance Systemic Clearance Cellular_Uptake->Clearance

Caption: Key immune responses to PEGylated surfaces.

Experimental_Workflow_Immunogenicity Start Design & Synthesize PEGylated Surfaces Characterization Physicochemical Characterization Start->Characterization Protein_Adsorption Protein Adsorption Assay (BCA) Characterization->Protein_Adsorption Complement_Activation Complement Activation Assay (ELISA) Characterization->Complement_Activation Cellular_Uptake Cellular Uptake Assay (Flow Cytometry) Characterization->Cellular_Uptake Data_Analysis Comparative Data Analysis Protein_Adsorption->Data_Analysis Complement_Activation->Data_Analysis Cellular_Uptake->Data_Analysis Conclusion Assess Immunogenicity & Optimize Design Data_Analysis->Conclusion

Caption: Workflow for assessing PEGylated surface immunogenicity.

Complement_Activation_Pathway PEG_Surface PEGylated Surface (Activator) C3_Convertase C3 Convertase Formation PEG_Surface->C3_Convertase C3_Cleavage C3 Cleavage C3_Convertase->C3_Cleavage C3a C3a (Anaphylatoxin) C3_Cleavage->C3a C3b C3b (Opsonin) C3_Cleavage->C3b Inflammation Inflammation C3a->Inflammation C5_Convertase C5 Convertase Formation C3b->C5_Convertase Phagocytosis Phagocytosis C3b->Phagocytosis C5_Cleavage C5 Cleavage C5_Convertase->C5_Cleavage C5a C5a (Anaphylatoxin) C5_Cleavage->C5a MAC Membrane Attack Complex (MAC) C5_Cleavage->MAC C5a->Inflammation

Caption: Simplified complement activation cascade by a foreign surface.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling m-PEG12-Thiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like m-PEG12-Thiol are paramount for a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Core Requirements: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Weighing Chemical splash goggles or face shield.[1][2][3]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4]Laboratory coat.Use in a certified chemical fume hood.
Chemical Reactions Chemical splash goggles and face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Flame-retardant laboratory coat.Operations must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.Air-purifying respirator with appropriate cartridges for organic vapors.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Work in a well-ventilated area or chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risks.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

  • Emergency Equipment: Ensure the nearest safety shower, eyewash station, and fire extinguisher are accessible and operational.

  • Ventilation: All procedures involving this compound must be conducted within a certified chemical fume hood to minimize odor and exposure.

2. Handling:

  • Containment: Work within a secondary containment tray to control potential spills.

  • Dispensing: Use non-sparking tools for transfers and dispense the smallest necessary quantity for the experiment.

  • Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Avoid Contact: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after use.

  • Glove Removal: Use the proper technique to remove gloves to avoid skin contact and dispose of them as contaminated waste.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is critical to ensure safety and environmental compliance. Thiol compounds are known for their strong, unpleasant odors and potential hazards.

1. Waste Segregation and Collection:

  • Collect all liquid and solid waste containing this compound in a designated and clearly labeled hazardous waste container.

  • Do not mix with incompatible materials such as strong oxidizing agents.

2. Decontamination of Glassware:

  • Immediately after use, submerge all contaminated glassware in a prepared bleach bath (a 1:1 mixture of commercial bleach and water is often recommended).

  • Allow the glassware to soak for at least 14 hours to ensure complete oxidation of any residual thiol.

3. Neutralization of Bulk Waste (for small quantities):

  • Caution: This procedure should only be carried out by trained personnel in a chemical fume hood.

  • Slowly and carefully add an excess of a sodium hypochlorite solution (commercial bleach) to the waste container to neutralize the thiol. This reaction can be exothermic.

  • The thiol is converted to a less volatile and non-malodorous sulfonic acid.

  • After a minimum of 24 hours, cautiously check for the characteristic thiol odor. If the odor persists, add more bleach and allow for additional reaction time.

4. Final Disposal:

  • Once neutralized, the resulting solution should be disposed of as hazardous chemical waste in accordance with local and institutional regulations.

  • Contaminated solids such as gloves and paper towels should be placed in a sealed bag and disposed of in the designated hazardous waste container.

  • Never empty chemical waste into drains or release it into the environment.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware (Bleach Bath) handle_reaction->cleanup_decontaminate cleanup_neutralize Neutralize Liquid Waste (Small Scale) handle_reaction->cleanup_neutralize cleanup_package Package Solid & Liquid Waste cleanup_decontaminate->cleanup_package cleanup_neutralize->cleanup_package cleanup_dispose Dispose as Hazardous Waste cleanup_package->cleanup_dispose

Caption: Workflow for Safely Handling and Disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.